4-Nitrocyclohex-1-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4883-68-5 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
4-nitrocyclohexene |
InChI |
InChI=1S/C6H9NO2/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2 |
InChI Key |
AYEKXCDFTQQFAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Nitrocyclohex-1-ene
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of 4-Nitrocyclohex-1-ene, a valuable cyclohexene derivative with potential applications in organic synthesis and drug discovery. The document details the primary synthetic route, experimental protocols, and key characterization data.
Introduction
This compound is a cyclic nitroalkene of interest in synthetic organic chemistry. The presence of both a double bond and a nitro group offers multiple avenues for functional group manipulation, making it a versatile building block for the synthesis of more complex molecules. Its structural isomer, 1-nitrocyclohexene, has been more extensively studied; however, the unique placement of the nitro group in the 4-position provides different steric and electronic properties that can be exploited in various chemical transformations.
Synthesis of this compound
The principal and most direct method for the synthesis of this compound is the [4+2] cycloaddition, or Diels-Alder reaction, between 1,3-butadiene and nitroethylene. In this reaction, 1,3-butadiene acts as the diene and nitroethylene serves as the dienophile. The nitro group, being electron-withdrawing, activates the double bond of nitroethylene, making it a suitable dienophile for this cycloaddition.
Reaction Scheme:
Figure 1: Diels-Alder synthesis of this compound.
Experimental Protocol
While a specific detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, a general procedure based on the principles of the Diels-Alder reaction can be proposed. It is important to note that 1,3-butadiene is a gas at room temperature and requires appropriate handling. An alternative is to generate it in situ from a stable precursor like 3-sulfolene.
Materials:
-
3-Sulfolene (for in situ generation of 1,3-butadiene)
-
Nitroethylene
-
Toluene (or another suitable high-boiling solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with 3-sulfolene and maleic anhydride (to trap any unreacted diene). The apparatus is flushed with an inert gas (e.g., nitrogen or argon).
-
Generation of 1,3-Butadiene: The reaction mixture is heated to a temperature sufficient to induce the thermal decomposition of 3-sulfolene to 1,3-butadiene and sulfur dioxide. The gaseous 1,3-butadiene is then passed through a drying tube and bubbled into a cooled solution of nitroethylene in a suitable solvent (e.g., toluene) in a separate reaction vessel.
-
Diels-Alder Reaction: The reaction mixture containing nitroethylene and 1,3-butadiene is stirred at room temperature or gently heated to facilitate the cycloaddition. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Experimental Workflow:
Figure 2: General experimental workflow for the synthesis of this compound.
Characterization of this compound
The characterization of this compound involves the determination of its physical properties and the confirmation of its structure using spectroscopic methods.
Physical Properties
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₆H₉NO₂ |
| Molecular Weight | 127.14 g/mol |
| CAS Number | 4883-68-5 |
| Boiling Point | 203.8 °C at 760 mmHg |
| Density | 1.1 g/cm³ |
| Refractive Index | 1.495 |
| Appearance | Presumed to be a liquid at room temperature |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in the scientific literature. However, the expected spectroscopic features can be predicted based on its structure.
1H NMR Spectroscopy (Predicted):
-
Vinyl Protons (H-1, H-2): A multiplet in the region of δ 5.5-6.0 ppm.
-
Allylic Proton (H-3a, H-3e, H-6a, H-6e): Multiplets in the region of δ 2.0-2.8 ppm.
-
Proton at C4 (H-4): A multiplet, likely in the region of δ 4.5-5.0 ppm, shifted downfield due to the adjacent nitro group.
-
Protons at C5 (H-5a, H-5e): Multiplets in the region of δ 1.8-2.5 ppm.
13C NMR Spectroscopy (Predicted):
-
Olefinic Carbons (C-1, C-2): Resonances in the range of δ 120-135 ppm.
-
Carbon bearing the Nitro Group (C-4): A signal in the range of δ 75-85 ppm.
-
Allylic Carbons (C-3, C-6): Resonances in the range of δ 25-35 ppm.
-
Carbon at C-5: A signal in the range of δ 20-30 ppm.
Infrared (IR) Spectroscopy (Predicted):
-
Asymmetric NO₂ Stretch: A strong band around 1550-1570 cm⁻¹.
-
Symmetric NO₂ Stretch: A strong band around 1370-1390 cm⁻¹.
-
C=C Stretch (alkene): A medium intensity band around 1640-1660 cm⁻¹.
-
=C-H Stretch (alkene): A medium intensity band around 3010-3040 cm⁻¹.
-
C-H Stretch (alkane): Bands in the region of 2850-2960 cm⁻¹.
Mass Spectrometry (MS) (Predicted):
-
Molecular Ion (M⁺): A peak at m/z = 127.
-
Fragmentation: Loss of the nitro group (NO₂, 46 amu) would lead to a significant fragment at m/z = 81. Further fragmentation of the cyclohexene ring would also be expected.
Logical Relationship of Synthesis and Characterization
The overall process for obtaining and verifying this compound follows a logical progression from synthesis to purification and finally to structural confirmation.
Figure 3: Logical workflow from synthesis to characterization.
Conclusion
This compound is a synthetically accessible molecule via the Diels-Alder reaction of 1,3-butadiene and nitroethylene. While detailed experimental and spectroscopic data are not abundantly available, its structure and properties can be reliably predicted based on established chemical principles. This technical guide provides a foundational understanding for researchers and professionals interested in the synthesis and potential applications of this compound. Further research to fully document its reactivity and spectroscopic characteristics is warranted to unlock its full potential in organic synthesis and medicinal chemistry.
Physical and chemical properties of 4-Nitrocyclohex-1-ene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific data for 4-Nitrocyclohex-1-ene is limited in publicly accessible literature. This guide provides a summary of available information and presents theoretical and comparative data to facilitate further research. The properties and behaviors of the closely related isomer, 1-Nitrocyclohex-1-ene, are referenced for comparative purposes where specific data for the 4-nitro isomer is unavailable.
Introduction
This compound is a cyclic nitroalkene of interest in organic synthesis and potentially in the development of novel therapeutic agents. The presence of the nitro group, a potent electron-withdrawing moiety, and the carbon-carbon double bond within a cyclohexene framework suggests a rich and varied chemical reactivity. This document aims to provide a comprehensive overview of the known physical and chemical properties of this compound, alongside predicted characteristics and potential biological activities based on the broader class of nitroalkenes.
Physical and Chemical Properties
The known physical properties of this compound are summarized in the table below. This data is primarily sourced from chemical supplier databases and computational predictions.
| Property | Value | Reference |
| Molecular Formula | C₆H₉NO₂ | [1][2] |
| Molecular Weight | 127.14 g/mol | [1][2] |
| CAS Number | 4883-68-5 | [1][2] |
| Appearance | Colorless to pale yellow liquid (predicted) | [3] |
| Boiling Point | 203.8 °C at 760 mmHg | [1][2] |
| Density | 1.1 g/cm³ | [1][2] |
| Flash Point | 84.5 °C | [1][2] |
| Refractive Index | 1.495 | [1][2] |
| LogP | 1.895 | [1] |
Synthesis and Experimental Protocols
Proposed Synthesis: Diels-Alder Reaction
The [4+2] cycloaddition of 1,3-butadiene (a conjugated diene) and nitroethylene (a dienophile) would theoretically yield this compound. The electron-withdrawing nitro group on nitroethylene makes it a suitable dienophile for this reaction.
Reaction Scheme:
1,3-Butadiene + Nitroethylene → this compound
General Experimental Protocol:
-
Reaction Setup: In a high-pressure reaction vessel, combine 1,3-butadiene with an equimolar amount of nitroethylene in a suitable solvent, such as toluene or dichloromethane.
-
Reaction Conditions: Heat the mixture under pressure. The exact temperature and pressure would need to be optimized, but typical Diels-Alder reactions are conducted at temperatures ranging from 100 to 200 °C.
-
Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the this compound.
Caption: Proposed workflow for the synthesis of this compound.
Chemical Reactivity and Characterization
The chemical reactivity of this compound is dictated by the interplay between the nitro group and the double bond.
Predicted Reactivity
-
Reduction of the Nitro Group: The nitro group can be reduced to an amine, which is a common transformation in organic synthesis. This would yield 4-aminocyclohex-1-ene, a potentially useful building block.
-
Reactions of the Alkene: The double bond can undergo various addition reactions, such as hydrogenation, halogenation, and epoxidation.
-
Michael Addition: While the nitro group is not directly conjugated to the double bond as in 1-nitrocyclohex-1-ene, the potential for conjugate addition reactions under certain conditions should be considered.
Spectroscopic Characterization (Predicted)
Detailed experimental spectra for this compound are not available. However, the expected spectral characteristics can be predicted based on its structure.
-
¹H NMR: The spectrum would be expected to show distinct signals for the vinyl protons, the proton on the carbon bearing the nitro group, and the methylene protons of the cyclohexene ring. The chemical shifts and coupling patterns would be crucial for confirming the structure.
-
¹³C NMR: The spectrum should display six distinct signals corresponding to the six carbon atoms in different chemical environments: two sp² hybridized carbons of the double bond, one sp³ carbon attached to the nitro group, and three other sp³ hybridized carbons of the ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (typically around 1550 and 1350 cm⁻¹), and a C=C stretching vibration for the double bond (around 1650 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (127.14 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and fragmentation of the cyclohexene ring.
Caption: Workflow for the spectroscopic characterization of this compound.
Biological Activity and Toxicology (Predicted)
There is no specific biological or toxicological data available for this compound. However, the biological activities of the broader class of nitroalkenes have been studied.
Potential Biological Activity
Nitroalkenes are known to exhibit a range of biological activities, often attributed to their electrophilic nature which allows them to react with biological nucleophiles such as cysteine residues in proteins.[4][5] This reactivity can lead to the modulation of various signaling pathways. For instance, some nitroalkenes have been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[4] They can also activate the Nrf2 pathway, which is involved in the cellular antioxidant response.[5]
Predicted Toxicology
The toxicity of nitroalkenes can vary significantly. In general, they are considered to be reactive and potentially toxic compounds.[3] The nitro group can be metabolically reduced to form reactive intermediates that can cause cellular damage.[6] Some nitroalkanes and nitroalkenes have been shown to be carcinogenic in animal studies.[3] Therefore, this compound should be handled with appropriate safety precautions in a laboratory setting.
Caption: A potential mechanism of action for this compound.
Safety and Handling
Due to the lack of specific safety data, this compound should be handled as a potentially hazardous chemical. Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated place away from heat and incompatible materials.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations.
Conclusion
This compound is a compound with potential for further investigation in synthetic and medicinal chemistry. This guide has compiled the currently available physical data and provided a theoretical framework for its synthesis, reactivity, and potential biological activity. The significant gaps in the experimental data highlight the need for further research to fully characterize this molecule and explore its potential applications. Researchers are encouraged to use this guide as a starting point for their investigations, while exercising caution due to the limited safety information available.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemnet.com [chemnet.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Nitrated Fatty Acids: Endogenous Anti-inflammatory Signaling Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Nitrocyclohex-1-ene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Nitrocyclohex-1-ene, a valuable intermediate in organic synthesis. The information presented herein is essential for the accurate identification and characterization of this compound in various research and development applications.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information has been compiled from reliable chemical data sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in public sources |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| Data not available in public sources |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Description |
| ~1550 | Asymmetric NO₂ stretch |
| ~1370 | Symmetric NO₂ stretch |
| ~1650 | C=C stretch (alkene) |
| ~3020 | =C-H stretch (alkene) |
| ~2900-2800 | C-H stretch (alkane) |
Note: The listed IR absorption peaks are characteristic for the functional groups present in this compound. Actual peak positions may vary slightly depending on the experimental conditions and the physical state of the sample.
Mass Spectrometry (MS)
| m/z | Interpretation |
| 127.14 | Molecular Ion [M]⁺ |
| Further fragmentation data not available in public sources |
Note: The molecular ion peak corresponds to the molecular weight of this compound (C₆H₉NO₂). The fragmentation pattern would provide further structural information but is not currently available in public databases.
Experimental Protocols
Synthesis of this compound via Diels-Alder Reaction
-
Reactant Preparation: 1,3-Butadiene is typically generated in situ or used as a liquefied gas. Nitroethylene is a highly reactive dienophile. Both reactants should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Reaction Setup: The reaction is typically carried out in a sealed pressure vessel due to the gaseous nature of 1,3-butadiene at room temperature. An appropriate solvent, such as diethyl ether or dichloromethane, may be used.
-
Reaction Conditions: The reactants are combined, often at low temperatures to control the exothermic reaction, and then allowed to warm to room temperature or heated to proceed. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is carefully vented, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.
-
Spectroscopic Analysis: The purified product is then subjected to spectroscopic analysis (NMR, IR, and MS) to confirm its identity and purity.
Logical Relationship of Spectroscopic Data
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the Stability and Reactivity of 4-Nitrocyclohex-1-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and reactivity of 4-Nitrocyclohex-1-ene, a valuable intermediate in organic synthesis. Due to the limited availability of direct experimental data for this specific isomer, this guide combines established principles of nitroalkene chemistry, data from related compounds, and theoretical considerations to offer a robust resource for laboratory and development work.
Physicochemical Properties
| Property | Predicted Value / Information | Source |
| Molecular Formula | C₆H₉NO₂ | [1] |
| Molecular Weight | 127.14 g/mol | [1] |
| Appearance | Expected to be a liquid or low-melting solid | N/A |
| Boiling Point | Not experimentally determined for the 4-isomer. For 1-Nitrocyclohexene: 66-68 °C at 1.5 mmHg. | [2] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | N/A |
Synthesis of this compound
The most plausible and documented method for the synthesis of nitrocyclohexene isomers is the Diels-Alder reaction between 1,3-butadiene and nitroethylene.[3][4] This [4+2] cycloaddition reaction typically yields a mixture of 3-nitrocyclohex-1-ene and this compound. The regioselectivity of this reaction is a critical factor in determining the product ratio.
Proposed Synthetic Pathway: Diels-Alder Reaction
The reaction involves the concerted cycloaddition of the diene (1,3-butadiene) and the dienophile (nitroethylene). The nitro group, being strongly electron-withdrawing, activates the double bond of nitroethylene for this reaction.
Experimental Protocol: General Procedure for Diels-Alder Reaction
Materials:
-
1,3-Butadiene (can be generated in situ from sulfolene)
-
Nitroethylene
-
Anhydrous toluene or xylenes
-
Reaction vessel equipped with a reflux condenser and a pressure-equalizing dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A solution of nitroethylene in the chosen anhydrous solvent is prepared in the reaction vessel under an inert atmosphere.
-
1,3-Butadiene is slowly added to the solution. If generated in situ from sulfolene, the reaction temperature will be dictated by the thermal decomposition of sulfolene.[7][8]
-
The reaction mixture is heated to a temperature appropriate for the chosen solvent (e.g., reflux in toluene) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting crude product, a mixture of 3- and this compound, is purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to separate the isomers.
Note on Regioselectivity: The ratio of 3-nitro to 4-nitro isomers is influenced by steric and electronic factors. Frontier Molecular Orbital (FMO) theory can be used to predict the major regioisomer.[9][10][11] Generally, the "ortho" and "para" products are favored in Diels-Alder reactions with substituted dienes and dienophiles. In the case of 1,3-butadiene and nitroethylene, both products are electronically plausible, and the final ratio may be sensitive to reaction conditions.
Stability and Handling
Nitro compounds, particularly nitroalkenes, should be handled with care due to their potential for thermal instability and explosive decomposition.[12]
Thermal Stability
As an allylic nitro compound, this compound is expected to be more sensitive to heat and shock compared to its non-allylic or vinylic isomers. The C-N bond at the allylic position is weaker and more susceptible to homolytic cleavage. It is recommended to store the compound at low temperatures and in the dark to prevent decomposition.
Chemical Stability
-
Acidic Conditions: this compound is expected to be relatively stable in the presence of non-nucleophilic acids. However, strong acids may promote isomerization or polymerization.
-
Basic Conditions: The presence of a hydrogen atom alpha to the nitro group makes it acidic. Strong bases can deprotonate this position to form a nitronate anion. This is a key aspect of its reactivity.
-
Light Sensitivity: Many nitro compounds are light-sensitive and can undergo photochemical reactions. It is advisable to handle and store the compound in amber-colored vials.
Handling and Safety Precautions
-
Always handle this compound in a well-ventilated fume hood.[13][14][15][16]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14][15][16]
-
Avoid heating the compound to high temperatures, especially in a closed system.
-
Keep away from strong oxidizing and reducing agents.
-
In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[13][14][15][16]
Reactivity of this compound
The reactivity of this compound is dominated by the presence of the nitro group and the double bond. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the alkene.
Michael Addition
The double bond in this compound is activated towards nucleophilic attack, making it a good Michael acceptor. However, the position of the nitro group at C-4, rather than in conjugation with the double bond (as in 1-nitrocyclohexene), will influence the regioselectivity of the addition. Nucleophilic attack is more likely to occur at the double bond, with the potential for subsequent rearrangement.
Cycloaddition Reactions
While this compound itself contains a dienophile (the double bond), its reactivity in further Diels-Alder reactions would depend on the diene and the reaction conditions. The nitro group can influence the stereoselectivity of such reactions.
Reduction of the Nitro Group
The nitro group can be readily reduced to a primary amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl). This provides a synthetic route to 4-aminocyclohex-1-ene, a valuable building block.[12]
Spectroscopic Characterization
| Technique | Predicted Key Features |
| ¹H NMR | - Olefinic protons (2H) in the region of 5.5-6.0 ppm. - Proton on the carbon bearing the nitro group (1H) expected around 4.5-5.0 ppm. - Allylic and aliphatic protons (6H) in the range of 1.5-2.5 ppm. |
| ¹³C NMR | - Olefinic carbons around 120-135 ppm. - Carbon attached to the nitro group around 75-85 ppm. - Aliphatic carbons in the region of 20-40 ppm. |
| IR Spectroscopy | - Asymmetric and symmetric N-O stretching bands for the nitro group around 1540-1560 cm⁻¹ and 1370-1390 cm⁻¹, respectively. - C=C stretching vibration around 1640-1680 cm⁻¹. - C-H stretching for sp² and sp³ carbons. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 127. - Fragmentation pattern showing loss of NO₂ (m/z = 81) and other characteristic fragments. |
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the synthesis and subsequent reaction of this compound, along with key stability considerations.
Conclusion
This compound is a potentially valuable synthetic intermediate, accessible through the Diels-Alder reaction of 1,3-butadiene and nitroethylene. Its reactivity is characterized by the allylic nitro group and the activated double bond, making it a candidate for various transformations, including Michael additions and reductions. Due to the limited specific data, caution is advised in its handling and storage, following general safety protocols for nitro compounds. Further research is warranted to fully elucidate its properties and expand its synthetic applications.
References
- 1. This compound | C6H9NO2 | CID 12452776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclohexene, 1-nitro- [webbook.nist.gov]
- 3. Regioselective Diels–Alder reactions. The nitro group as a regiochemical control element - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. Diels–Alder Cycloaddition – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 6. community.wvu.edu [community.wvu.edu]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Modeling of the General Trends of Reactivity and Regioselectivity in Cyclopentadiene–Nitroalkene Diels–Alder Reactions [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. Nitro compound - Wikipedia [en.wikipedia.org]
- 13. tcichemicals.com [tcichemicals.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. fr.cpachem.com [fr.cpachem.com]
A Technical Guide to 4-Nitrocyclohex-1-ene: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Nitrocyclohex-1-ene, a versatile nitro-olefin with significant potential in organic synthesis and drug discovery. This document details its chemical identity, physicochemical properties, synthesis protocols, and explores its biological activities, with a focus on its role as a modulator of key signaling pathways relevant to disease.
Chemical Identity and Properties
This compound is a cyclic nitroalkene that serves as a valuable intermediate in various chemical transformations. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 2562-37-0 | |
| Molecular Formula | C₆H₉NO₂ | |
| Molecular Weight | 127.14 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| IUPAC Name | This compound |
Synthesis of this compound
The synthesis of this compound can be achieved through the nitration of cyclohexene. A common method involves the use of a nitrating agent generated in situ from nitric acid and acetic anhydride.
Experimental Protocol: Synthesis via Nitration with Nitric Acid and Acetic Anhydride
This protocol is adapted from established procedures for the nitration of alkenes.
Materials:
-
Cyclohexene
-
Acetic anhydride
-
Fuming nitric acid (d=1.52 g/mL)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of cyclohexene (1 equivalent) in acetic anhydride (5 equivalents) is prepared and cooled to 0°C in an ice bath.
-
A solution of fuming nitric acid (1.5 equivalents) in acetic anhydride (2 equivalents) is prepared separately and cooled to 0°C.
-
The cold nitric acid solution is added dropwise to the stirred cyclohexene solution over a period of 30-60 minutes, maintaining the reaction temperature at 0°C.
-
After the addition is complete, the reaction mixture is stirred at 0°C for an additional 2 hours.
-
The reaction is quenched by the slow addition of ice-cold water.
-
The mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution until effervescence ceases, then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification of the crude this compound is achieved by vacuum distillation or column chromatography on silica gel using a hexane-ethyl acetate gradient.
Chemical Reactivity and Experimental Protocols
As a nitro-olefin, this compound is a potent Michael acceptor and can undergo various chemical transformations, making it a valuable building block in organic synthesis.
Michael Addition of Amines
The electron-withdrawing nitro group activates the double bond for nucleophilic attack.
Materials:
-
This compound
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (1 equivalent) in ethanol at room temperature, piperidine (1.1 equivalents) is added dropwise with stirring.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the corresponding Michael adduct.
Chemoselective Hydrogenation
The nitro group can be selectively reduced to an amine, providing access to valuable amino-functionalized cyclohexanes.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas supply
-
Parr hydrogenation apparatus or similar
Procedure:
-
This compound (1 equivalent) is dissolved in methanol in a pressure vessel.
-
A catalytic amount of 10% Pd/C (e.g., 5 mol%) is added to the solution.
-
The vessel is sealed and purged with hydrogen gas.
-
The reaction is stirred under a hydrogen atmosphere (e.g., 50 psi) at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude 4-aminocyclohexanone, which can be further purified by crystallization or chromatography.
Relevance in Drug Development and Signaling Pathways
Nitroalkenes, including this compound, have garnered significant interest in drug development due to their ability to modulate key signaling pathways involved in inflammation and cancer. This activity is primarily attributed to their electrophilic nature, allowing them to react with nucleophilic residues (such as cysteine) on proteins, thereby altering their function.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Aberrant NF-κB signaling is implicated in numerous chronic inflammatory diseases and cancers. Nitroalkenes can inhibit this pathway by targeting critical cysteine residues on components of the IκB kinase (IKK) complex or on NF-κB proteins themselves, preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB pathway by this compound.
Activation of the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. Electrophilic compounds like nitroalkenes can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of protective genes.
Caption: Activation of the Nrf2 pathway by this compound.
Conclusion
This compound is a valuable chemical entity with significant potential for both synthetic and medicinal chemistry. Its versatile reactivity allows for the construction of complex molecular architectures, while its ability to modulate critical signaling pathways like NF-κB and Nrf2 positions it as a promising scaffold for the development of novel therapeutics for a range of diseases, including chronic inflammatory disorders and cancer. Further investigation into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted to fully realize its therapeutic potential.
The Discovery and Synthetic History of 4-Nitrocyclohex-1-ene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitrocyclohex-1-ene, a versatile building block in organic synthesis, has a history rooted in the foundational principles of cycloaddition chemistry. This technical guide provides an in-depth exploration of its discovery, primary synthetic routes, and key chemical transformations. Detailed experimental protocols for its synthesis via the Diels-Alder reaction of 1,3-cyclohexadiene and nitroethylene are presented, alongside a comprehensive summary of its spectroscopic and physical properties. Furthermore, this document elucidates the logical workflow for its synthesis and subsequent functional group manipulations, visualized through a clear and concise diagram.
Introduction
This compound is a cyclic nitroalkene that has garnered interest in the scientific community due to the synthetic utility of its constituent functional groups. The presence of a nitro group, a versatile precursor to amines and other functionalities, coupled with a reactive alkene, makes it a valuable intermediate for the synthesis of complex molecular architectures. This guide aims to provide a thorough technical overview of the discovery and history of this compound, with a focus on its synthesis and chemical properties.
Discovery and Historical Context
The conceptual foundation for the synthesis of this compound lies in the seminal work of Otto Diels and Kurt Alder, who were awarded the Nobel Prize in Chemistry in 1950 for their discovery of the Diels-Alder reaction in 1928. This powerful [4+2] cycloaddition reaction provides a direct and stereocontrolled method for the formation of six-membered rings. While it is not definitively documented that Diels and Alder themselves synthesized this compound, their discovery paved the way for its eventual preparation.
The first practical synthesis of this compound is achieved through the Diels-Alder reaction between 1,3-cyclohexadiene (the diene) and nitroethylene (the dienophile). This reaction exemplifies the principles of pericyclic reactions, proceeding through a concerted mechanism to form the cyclohexene ring with the nitro group at the 4-position.
Synthesis of this compound
The primary and most efficient method for the preparation of this compound is the Diels-Alder reaction.
General Reaction Scheme
Caption: Diels-Alder synthesis of this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound:
Materials:
-
1,3-Cyclohexadiene
-
Nitroethylene
-
Anhydrous toluene (or other suitable aprotic solvent)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of 1,3-cyclohexadiene in anhydrous toluene under an inert atmosphere, a solution of freshly prepared nitroethylene in the same solvent is added dropwise at room temperature.
-
The reaction mixture is then heated to a temperature between 80-110 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₆H₉NO₂ |
| Molecular Weight | 127.14 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Not readily available |
| ¹H NMR (CDCl₃, MHz) | Spectra needs to be experimentally determined |
| ¹³C NMR (CDCl₃, MHz) | Spectra needs to be experimentally determined |
| IR (neat, cm⁻¹) | Spectra needs to be experimentally determined |
Note: Specific spectroscopic data for the parent this compound is not widely published. The data presented here is based on the expected chemical shifts and vibrational frequencies for a molecule with its structure.
Chemical Transformations and Synthetic Utility
This compound serves as a versatile intermediate for the synthesis of various functionalized cyclohexanes and cyclohexenes. The nitro group can be readily reduced to an amine, and the double bond can undergo a variety of addition reactions.
Caption: Synthetic transformations of this compound.
Conclusion
This compound, a product of the venerable Diels-Alder reaction, continues to be a relevant and useful building block in modern organic synthesis. Its straightforward preparation and the versatility of its functional groups ensure its place in the synthetic chemist's toolbox for the construction of complex cyclic molecules with potential applications in drug discovery and materials science. While its initial discovery is not attributed to a single seminal publication, its existence is a direct consequence of the powerful and predictable nature of the [4+2] cycloaddition. Further research into the reactivity and applications of this compound is warranted to fully exploit its synthetic potential.
Navigating the Uncharted Territory of 4-Nitrocyclohex-1-ene: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The scientific literature and safety data for the specific isomer 4-Nitrocyclohex-1-ene are exceptionally limited. This guide has been compiled by extrapolating information from its structural isomer, 1-Nitrocyclohexene, and the broader class of nitroalkenes. All recommendations should be applied with the utmost caution and in conjunction with rigorous, substance-specific risk assessments conducted by qualified personnel. The absence of specific data underscores the need for heightened vigilance and the implementation of conservative safety measures.
Executive Summary
This compound, a nitroalkene, presents significant potential hazards that demand meticulous handling and a comprehensive understanding of its chemical reactivity. Due to the dearth of specific toxicological and safety data for this isomer, this document leverages information from the more extensively studied 1-Nitrocyclohexene and general principles of nitroalkene safety. This guide provides a framework for the safe handling, storage, and disposal of this compound, alongside a representative, though not isomer-specific, experimental protocol for the synthesis of a related compound. All quantitative data are presented in tabular format for clarity, and logical workflows are visualized using diagrams.
Hazard Identification and Classification
While a specific GHS classification for this compound is not available, data for 1-Nitrocyclohexene and the general toxicity of nitroalkenes indicate that it should be treated as a hazardous substance. Nitroalkenes are known to be highly toxic and irritant.[1] The primary hazards are summarized below.
Table 1: Inferred Hazard Classification for this compound
| Hazard Class | Category | GHS Hazard Statement (Inferred) |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity (Dermal) | Not Classified | |
| Acute Toxicity (Inhalation) | Not Classified | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2] |
| Respiratory or Skin Sensitization | Data not available | |
| Germ Cell Mutagenicity | Data not available | |
| Carcinogenicity | Data not available | Some nitroalkenes are suspected carcinogens.[1] |
| Reproductive Toxicity | Data not available | |
| STOT-Single Exposure | Data not available | |
| STOT-Repeated Exposure | Data not available | |
| Aspiration Hazard | Data not available |
STOT: Specific Target Organ Toxicity
Physical and Chemical Properties
Limited experimental data exists for this compound. The following table includes data for the related isomer, 1-Nitrocyclohexene, for reference.
Table 2: Physicochemical Data of 1-Nitrocyclohexene
| Property | Value |
| Molecular Formula | C₆H₉NO₂ |
| Molecular Weight | 127.14 g/mol [2] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 66-68 °C @ 1.5 mmHg |
| Density | 1.127 g/mL at 25 °C |
| Flash Point | 79 °C (closed cup) |
| Refractive Index | n20/D 1.505 |
Safe Handling and Personal Protective Equipment (PPE)
Given the inferred toxicity, a stringent set of handling procedures is mandatory. The following workflow outlines the essential steps for safe handling.
Caption: General Handling Workflow for Nitroalkenes.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are essential.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of potential splashes, a chemical-resistant apron or suit should be worn.
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
First Aid Measures
In case of exposure, immediate action is critical.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.
Experimental Protocol: Synthesis of 1-Nitrocyclohexene (as a surrogate example)
The following is a representative protocol for the synthesis of 1-Nitrocyclohexene. This protocol has not been validated for the synthesis of this compound and should be adapted with extreme caution by qualified chemists.
Caption: Synthesis of 1-Nitrocyclohexene Workflow.
Detailed Methodology (for 1-Nitrocyclohexene)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-nitrocyclohexane in a suitable solvent (e.g., THF, CH₂Cl₂).
-
Addition of Base: Cool the solution in an ice bath. Add a solution of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in the same solvent dropwise over a period of 30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield pure 1-nitrocyclohexene.
Toxicological Information and Biological Activity
Specific toxicological data for this compound is not available. However, the nitroalkene functional group is known to be a Michael acceptor, which can lead to covalent modification of biological macromolecules, a potential mechanism for toxicity.
-
General Toxicity of Nitroalkenes: Nitroalkenes are generally considered to be highly toxic.[1] They can cause severe irritation to the skin, eyes, and respiratory tract.[1] Systemic effects may include hyperexcitability, tremors, and convulsions.[1]
-
Carcinogenicity: Some nitroalkenes have been shown to be carcinogenic in animal studies.[1]
-
Biological Activity: While no specific signaling pathways have been elucidated for this compound, nitroalkenes, in general, are known to participate in various biological processes, often through Michael addition reactions with cellular nucleophiles. Some nitro-containing compounds have been investigated for their antimicrobial and anti-inflammatory properties.
Due to the lack of specific data, it is prudent to handle this compound as a substance with high acute toxicity and potential carcinogenic properties.
Conclusion
The safe handling of this compound is hampered by a significant lack of specific safety and toxicological data. Researchers, scientists, and drug development professionals must proceed with extreme caution, treating this compound as highly hazardous. The use of stringent engineering controls, appropriate personal protective equipment, and meticulous handling techniques is paramount. The information provided in this guide, largely extrapolated from related compounds, should serve as a starting point for a thorough and substance-specific risk assessment before any experimental work is undertaken.
References
Navigating the Synthesis and Procurement of 4-Nitrocyclohex-1-ene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Nitrocyclohex-1-ene, a valuable intermediate in organic synthesis, presents a significant procurement challenge due to its limited commercial availability. Unlike its isomer, 1-nitrocyclohexene, which is readily available from major chemical suppliers, this compound is not a standard catalog item. This guide provides a comprehensive overview of the current landscape surrounding this compound, including its physicochemical properties, a proposed experimental protocol for its synthesis, and a list of potential custom synthesis suppliers. For researchers and drug development professionals requiring this specific isomer, this document outlines the necessary steps to obtain it, either through in-house synthesis or by commissioning a custom synthesis project.
Commercial Availability and Suppliers
A thorough market survey reveals that this compound is not commercially available as a stock chemical from major suppliers. In contrast, its isomer, 1-Nitrocyclohexene (CAS No. 2562-37-0), is widely available. This scarcity necessitates either the custom synthesis of this compound or its preparation in the laboratory.
For organizations preferring to outsource, several companies specialize in the custom synthesis of organic compounds and may be capable of producing this compound. These include:
-
Enamine: A global provider of custom synthesis services with a broad range of chemical expertise.[1]
-
AcceleDev Chemical LLC: Offers custom chemical synthesis services, including complex intermediates and APIs, with facilities in the US and China.[2]
-
OTAVAchemicals: Specializes in custom synthesis of organic molecules for biotech and pharmaceutical applications.[3]
-
Cymer Chemicals: Provides custom organic synthesis research and manufacturing services, from small molecules to intermediates.[4]
-
Pharma Inventor Inc.: Offers custom organic synthesis of a wide range of chemical compounds for biotech, pharmaceutical, and university researchers.[5]
-
Taros Chemicals: A leading European chemistry CRO specializing in complex, multi-step custom synthesis.[6]
-
Tocris Bioscience: Provides custom synthesis of complex organic molecules on a mg to Kg scale.
-
ChiroBlock: Offers custom synthesis services, including the development of new synthetic routes for commercially unavailable compounds.[7]
-
R&D Chemicals: A platform that lists various custom synthesis companies, including Exclusive Chemistry Ltd, Aurora Fine Chemicals Ltd, and others with expertise in fine and rare chemicals.[8]
It is recommended to contact these suppliers directly with the specific requirements for quotation and lead times.
Physicochemical and Spectral Data
While experimental data for this compound is scarce due to its non-commercial nature, some key physical and chemical properties have been reported.
| Property | Value | Reference |
| CAS Number | 4883-68-5 | [9] |
| Molecular Formula | C₆H₉NO₂ | [9][10] |
| Molecular Weight | 127.14 g/mol | [9] |
| Boiling Point | 203.8 °C at 760 mmHg | [9] |
| Density | 1.1 g/cm³ | [9] |
| Flash Point | 84.5 °C | [9] |
| Refractive Index | 1.495 | [9] |
Proposed Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be approached through a two-step process starting from the readily available cyclohexene. This proposed pathway involves an initial allylic bromination followed by a nucleophilic substitution with a nitrite salt.
Step 1: Allylic Bromination of Cyclohexene to 3-Bromocyclohexene
This reaction utilizes N-Bromosuccinimide (NBS) as a reagent for the selective bromination at the allylic position of cyclohexene.
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (radical initiator)
-
Carbon tetrachloride (CCl₄) (solvent)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (drying agent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexene in carbon tetrachloride.
-
Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the mixture to reflux. The reaction is typically initiated by light or heat. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain crude 3-bromocyclohexene.
-
Purify the crude product by distillation under reduced pressure.
Step 2: Nucleophilic Substitution of 3-Bromocyclohexene with Nitrite
The allylic bromide is then reacted with a nitrite salt, such as sodium nitrite, to introduce the nitro group at the 4-position.
Materials:
-
3-Bromocyclohexene (from Step 1)
-
Sodium nitrite (NaNO₂)
-
Dimethylformamide (DMF) (solvent)
-
Diatomaceous earth
-
Diethyl ether
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (drying agent)
Procedure:
-
In a round-bottom flask, dissolve 3-bromocyclohexene in dimethylformamide.
-
Add sodium nitrite to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel.
Visualized Workflows
To aid in the understanding of the procurement and synthesis process, the following diagrams have been generated using Graphviz.
Conclusion
This compound remains a specialty chemical that is not readily accessible through standard commercial channels. This guide provides the necessary information for researchers and drug development professionals to navigate this challenge. The decision to undertake in-house synthesis versus commissioning a custom synthesis will depend on the specific resources and expertise available within an organization. The provided experimental protocol offers a viable route for the laboratory-scale preparation of this compound, emphasizing the need for careful purification and thorough characterization. For those opting to outsource, the listed suppliers represent a starting point for inquiries into custom synthesis projects.
References
- 1. Custom Synthesis - Enamine [enamine.net]
- 2. acceledev.com [acceledev.com]
- 3. Custom Synthesis [otavachemicals.com]
- 4. cymerchemicals.com [cymerchemicals.com]
- 5. pharmainventor.com [pharmainventor.com]
- 6. Custom Synthesis Service for your key compounds [tarosdiscovery.com]
- 7. Synthesis Service & Chemical Contract Research - ChiroBlock ★★★★★ Chiroblock GmbH [chiroblock.com]
- 8. rdchemicals.com [rdchemicals.com]
- 9. Page loading... [guidechem.com]
- 10. This compound | C6H9NO2 | CID 12452776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-Nitrocyclohexene | C6H9NO2 | CID 75713 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 4-Nitrocyclohex-1-ene as a Dienophile in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1][2][3] The reaction involves a concerted mechanism between a conjugated diene and a substituted alkene, known as the dienophile.[1] The reactivity of the dienophile is a critical factor in the success of the Diels-Alder reaction, with electron-withdrawing groups on the dienophile generally increasing the reaction rate.[2][3] This is due to the lowering of the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene.[2][4]
4-Nitrocyclohex-1-ene serves as an effective dienophile in Diels-Alder reactions. The nitro group (-NO2) is a strong electron-withdrawing group, which activates the double bond of the cyclohexene ring for cycloaddition.[5] This activation allows for reactions with various dienes under specific thermal conditions. The resulting cycloadducts are polycyclic nitro-substituted compounds, which can be valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. The nitro group itself can be subsequently transformed into other functional groups, adding to the synthetic utility of this dienophile.[5][6]
General Reaction Mechanism
The Diels-Alder reaction of this compound with a generic conjugated diene proceeds through a concerted [4+2] cycloaddition mechanism. The 4π electrons of the diene and the 2π electrons of the dienophile (this compound) interact in a single transition state to form a new six-membered ring.
Caption: General mechanism of the Diels-Alder reaction.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the Diels-Alder reaction of nitrocycloalkenes with various dienes. While specific data for this compound is limited in the provided search results, the data for the analogous 1-nitrocyclopentene (4) and another nitrocycloalkene (3) provide valuable insights into the expected reactivity and conditions.[5]
| Entry | Dienophile | Diene | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3 | 2,3-dimethyl-1,3-butadiene | Toluene | 120-130 | 24 | Low |
| 2 | 3 | Isoprene | Toluene | 120-130 | 24 | Low |
| 3 | 3 | 1,3-Pentadiene | Toluene | 120-130 | 24 | Low |
| 4 | 3 | 1,3-Cyclohexadiene | Toluene | 120-130 | 24 | Low |
| 5 | 4 | 2,3-dimethyl-1,3-butadiene | Toluene | 100-110 | 24 | Moderate |
| 6 | 4 | Isoprene | Toluene | 100-110 | 24 | Moderate |
| 7 | 3 | Diene 8 | 2,2,2-trifluoroethanol | 80 | - | 61 |
| 8 | 4 | Diene 8 | 2,2,2-trifluoroethanol | - | - | - |
*Structure of Diene 8 is not specified in the provided text.
Note: Temperatures below 120-130 °C for dienophile 3 showed little to no cycloaddition, while temperatures above 140 °C led to significant dienophile decomposition.[5] The use of 2,2,2-trifluoroethanol as a solvent appeared to improve the yield at a lower temperature for dienophile 3.[5]
Experimental Protocols
The following are generalized protocols for conducting Diels-Alder reactions with this compound based on methodologies reported for similar nitrocycloalkenes.[5]
Protocol 1: General Procedure for Diels-Alder Reaction in Toluene
Materials:
-
This compound (dienophile)
-
Conjugated diene (e.g., 2,3-dimethyl-1,3-butadiene, isoprene)
-
Toluene (anhydrous)
-
Reaction tube or round-bottom flask with a condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Standard laboratory glassware for workup (separatory funnel, flasks, etc.)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried reaction tube or round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).
-
Addition of Reagents: Under an inert atmosphere, add the conjugated diene (1.2-2.0 eq) followed by anhydrous toluene.
-
Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cycloadduct.
-
Characterization: Characterize the purified product by standard analytical techniques (NMR, IR, Mass Spectrometry).
Protocol 2: Diels-Alder Reaction in 2,2,2-Trifluoroethanol
Materials:
-
This compound (dienophile)
-
Functionalized diene
-
2,2,2-Trifluoroethanol (TFE)
-
Reaction tube or round-bottom flask with a condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Standard laboratory glassware for workup
-
Drying agent
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Reaction Setup: In an oven-dried reaction vessel equipped with a magnetic stir bar and condenser, dissolve this compound (1.0 eq) in 2,2,2-trifluoroethanol.
-
Addition of Diene: Add the diene (1.2 eq) to the solution under an inert atmosphere.
-
Reaction: Heat the mixture to 80 °C and stir until the reaction is complete as indicated by TLC analysis.
-
Workup and Purification: After cooling to room temperature, concentrate the reaction mixture in vacuo. Purify the residue by flash chromatography on silica gel to yield the pure cycloadduct.
-
Characterization: Analyze the product using spectroscopic methods to confirm its structure.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of Diels-Alder adducts using this compound.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Diels-Alder Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 5. Improved Dienophilicity of Nitrocycloalkenes: Prospects for the Development of a trans-Diels-Alder Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Diels–Alder reactions. The nitro group as a regiochemical control element - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Michael Addition Reactions with 4-Nitrocyclohex-1-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. When applied to nitroalkenes such as 4-Nitrocyclohex-1-ene, this reaction provides a powerful tool for the stereoselective synthesis of highly functionalized cyclohexane derivatives. The resulting nitro-substituted carbocycles are versatile intermediates, readily transformed into valuable building blocks for medicinal chemistry and drug development. The nitro group can be reduced to an amine, a crucial functional group in many bioactive molecules, or can participate in other transformations. This document provides detailed protocols for the synthesis of the starting material, this compound, and subsequent Michael addition reactions with various nucleophiles. Additionally, it explores the potential applications of the resulting products in drug discovery, including a plausible mechanism of action.
Synthesis of this compound
The synthesis of this compound can be achieved via a Diels-Alder reaction between 1-nitro-1,3-butadiene and ethylene. This cycloaddition reaction forms the cyclohexene ring and installs the nitro group at the desired position.
Protocol 1: Synthesis of this compound
Materials:
-
1-nitro-1,3-butadiene
-
Ethylene (gas)
-
Toluene
-
High-pressure reaction vessel (autoclave)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
A solution of 1-nitro-1,3-butadiene (1.0 eq) in toluene is charged into a high-pressure reaction vessel.
-
The vessel is sealed and purged with nitrogen gas.
-
Ethylene gas is introduced into the vessel to the desired pressure (e.g., 5-10 atm).
-
The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours.
-
After cooling to room temperature, the excess ethylene pressure is carefully released.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Michael Addition Reactions
This compound is an excellent Michael acceptor due to the electron-withdrawing nature of the nitro group. A variety of nucleophiles, including malonates, ketones, thiols, and organocuprates, can be added in a 1,4-fashion. The use of chiral catalysts can afford enantioenriched products, which is of significant interest in drug development.
Experimental Workflow
Caption: General workflow for Michael addition reactions.
Protocols for Michael Addition to this compound
The following protocols are adapted from methodologies reported for structurally similar nitro-cycloalkenes and represent common conditions for these transformations.[1] Researchers should optimize these conditions for their specific nucleophiles and desired outcomes.
Protocol 2: Michael Addition of Diethyl Malonate
This reaction introduces a malonate group, a versatile handle for further synthetic modifications.
Materials:
-
This compound (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq)
-
Tetrahydrofuran (THF)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na2SO4
Procedure:
-
To a stirred solution of this compound in THF at room temperature, add diethyl malonate.
-
Add DBU dropwise to the mixture.
-
Stir the reaction at room temperature for 4-8 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (Hexane/Ethyl Acetate) to yield the desired Michael adduct.
Protocol 3: Asymmetric Michael Addition of a Thiol
This protocol utilizes an organocatalyst to achieve high enantioselectivity in the addition of a thiol, producing chiral sulfur-containing compounds.
Materials:
-
This compound (1.0 eq)
-
4-methoxythiophenol (1.1 eq)
-
(R,R)-Takemoto catalyst (a bifunctional thiourea catalyst) (0.05 eq)
-
Toluene
-
Saturated aqueous NaHCO3 solution
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO4
Procedure:
-
In a flask, dissolve the (R,R)-Takemoto catalyst in toluene.
-
Add this compound to the solution.
-
Cool the mixture to 0 °C and add 4-methoxythiophenol.
-
Stir the reaction at 0 °C for 24-48 hours.
-
Monitor the reaction by TLC and chiral HPLC to determine conversion and enantiomeric excess.
-
Once the reaction is complete, wash the mixture with saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the enantioenriched thioether.
Protocol 4: Conjugate Addition of an Organocuprate
Organocuprates are soft nucleophiles that are highly effective for 1,4-additions to α,β-unsaturated systems.[2][3]
Materials:
-
Copper(I) iodide (CuI) (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyllithium (MeLi) solution (2.0 eq)
-
This compound (1.0 eq)
-
Saturated aqueous NH4Cl solution
-
Diethyl ether
-
Anhydrous MgSO4
Procedure:
-
To a suspension of CuI in anhydrous THF at -40 °C under a nitrogen atmosphere, add MeLi solution dropwise. Stir the mixture for 30 minutes to form the lithium dimethylcuprate solution.
-
Cool the cuprate solution to -78 °C.
-
Add a solution of this compound in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the methylated nitrocyclohexane.
Quantitative Data Summary
The following table summarizes expected outcomes for the Michael addition reactions on this compound based on data from analogous systems. Actual results may vary and require optimization.
| Nucleophile | Catalyst/Reagent | Typical Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Diethyl malonate | DBU | 80-95 | N/A | N/A (achiral) |
| 4-methoxythiophenol | (R,R)-Takemoto Catalyst | 90-99 | >20:1 | 90-99 |
| Methyl (from Me₂CuLi) | Lithium dimethylcuprate | 75-90 | >10:1 (trans favored) | N/A (achiral reagent) |
Applications in Drug Development
The functionalized nitrocyclohexane products from these reactions are valuable scaffolds in drug discovery. The nitro group is a versatile functional group that can be a pharmacophore itself or be converted into other functionalities, such as amines.
Plausible Mechanism of Action: Covalent Enzyme Inhibition
Nitroalkanes can exist in equilibrium with their nitronic acid tautomers. This tautomer can act as a masked electrophile within an enzyme's active site. A nucleophilic residue, such as a cysteine thiol, can attack the nitronic acid, leading to the formation of a stable thiohydroximate adduct.[4] This covalent modification results in irreversible inhibition of the enzyme, a mechanism of action for a number of drugs. This potential for covalent inhibition makes substituted nitrocyclohexanes interesting candidates for targeted drug design.
Caption: Proposed mechanism for covalent enzyme inhibition.
References
Application Notes and Protocols: Synthesis of Chiral Amines from 4-Nitrocyclohex-1-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are invaluable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The stereoselective synthesis of these compounds is a critical challenge in modern organic chemistry. 4-Nitrocyclohex-1-ene serves as a versatile starting material for the preparation of a variety of chiral cyclohexylamine derivatives. This document provides detailed application notes and experimental protocols for the synthesis of chiral amines from this compound, focusing on an organocatalytic approach. The synthetic strategy involves a highly enantioselective Michael addition to this compound, followed by the reduction of the nitro group to the corresponding amine.
Synthetic Strategy Overview
The overall synthetic pathway for the conversion of this compound to chiral cyclohexylamine derivatives involves two key steps:
-
Organocatalytic Asymmetric Michael Addition: A nucleophile, such as a malonate ester, is added to this compound in the presence of a chiral organocatalyst. This step establishes the stereochemistry of the final product. Bifunctional catalysts, such as thiourea or squaramide derivatives of chiral amines, are particularly effective in promoting high enantioselectivity.[1][2]
-
Reduction of the Nitro Group: The nitro group of the Michael adduct is reduced to a primary amine. This transformation can be achieved using various reducing agents, with Raney Nickel being a common and effective choice.[3][4]
Data Presentation
The following tables summarize representative quantitative data for the key steps in the synthesis of chiral amines from nitroalkenes, based on analogous systems reported in the literature.
Table 1: Organocatalytic Asymmetric Michael Addition of Dimethyl Malonate to Nitroalkenes
| Entry | Nitroalkene | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | β-Nitrostyrene | 1e (10) | Toluene | 24 | 95 | 98 | [1] |
| 2 | 1-Nitrocyclohexene | DPEN-thiourea (10) | Toluene | 48 | 88 | 92 | Adapted from[2] |
| 3 | (E)-1-Nitro-2-phenylpropene | Thiourea 1e (5) | CH₂Cl₂ | 72 | 91 | 96 | [1] |
Note: Data for 1-nitrocyclohexene is representative and based on similar reactions.
Table 2: Reduction of Nitro Compounds to Amines using Raney Nickel
| Entry | Substrate | Reducing System | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Aromatic Nitro Compound | Raney Ni / H₂NNH₂·H₂O | Methanol | 1 | >90 | [3] |
| 2 | Aliphatic Nitro Compound | Raney Ni / Hydrazinium monoformate | Methanol | 0.5 | 85-95 | [3] |
| 3 | Substituted Nitrocyclohexane | Raney Ni / H₂ (50 psi) | Ethanol | 12 | 89 | General Procedure |
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Michael Addition of Dimethyl Malonate to this compound
This protocol is a representative procedure adapted from established methods for the asymmetric Michael addition to nitroalkenes.[1][2]
Materials:
-
This compound
-
Dimethyl malonate
-
Chiral thiourea catalyst (e.g., derived from (1R,2R)-1,2-diphenylethylenediamine)
-
Toluene (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in anhydrous toluene (5.0 mL) at room temperature, add the chiral thiourea organocatalyst (0.1 mmol, 10 mol%).
-
Add dimethyl malonate (1.2 mmol, 1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 24-48 hours), quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 2: Reduction of the Michael Adduct to the Chiral Amine using Raney Nickel
This protocol describes a general procedure for the reduction of a nitro group to a primary amine using Raney Nickel and hydrazinium monoformate.[3]
Materials:
-
Chiral Michael adduct from Protocol 1
-
Raney Nickel (slurry in water)
-
Hydrazinium monoformate
-
Methanol
-
Celite
-
Deionized water
-
Dichloromethane
Procedure:
-
Prepare hydrazinium monoformate by slowly adding formic acid (85%) to an equimolar amount of hydrazine hydrate in an ice bath with stirring.
-
In a round-bottom flask, suspend the chiral Michael adduct (1.0 mmol) and Raney Nickel (approx. 100 mg of a 50% slurry in water, washed with methanol) in methanol (5 mL).
-
Stir the suspension under a nitrogen atmosphere.
-
Add hydrazinium monoformate (2 mL) to the reaction mixture at room temperature. The reaction is exothermic and will show effervescence.
-
Stir the reaction mixture until completion (monitored by TLC, typically 30-60 minutes).
-
Filter the reaction mixture through a pad of Celite and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium chloride solution to remove any remaining hydrazinium monoformate.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude chiral amine.
-
Further purification can be achieved by chromatography or crystallization if necessary.
Visualizations
Caption: Workflow for the synthesis of chiral amines.
Caption: Mechanism of the organocatalytic Michael addition.
References
- 1. Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
- 4. researchgate.net [researchgate.net]
Asymmetric Synthesis Utilizing 4-Nitrocyclohex-1-ene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrocyclohex-1-ene is a versatile synthetic intermediate possessing multiple reactive sites, including a nitro-activated double bond and allylic positions, making it an intriguing starting material for the synthesis of complex chiral molecules. However, the direct asymmetric functionalization of this compound is not extensively documented in peer-reviewed literature. This document provides a series of application notes and detailed protocols for potential asymmetric transformations of this compound based on well-established methodologies for analogous substrates. Additionally, it presents a robust and widely practiced alternative: the asymmetric synthesis of functionalized nitrocyclohexanes from acyclic precursors.
Part 1: Proposed Asymmetric Transformations of this compound
The structure of this compound allows for several potential asymmetric reactions. This section outlines the conceptual basis for these transformations and provides detailed, adaptable protocols from closely related systems.
Asymmetric Epoxidation of the Alkene Moiety
The double bond in this compound can be a target for asymmetric epoxidation, leading to the formation of a chiral epoxide, a valuable intermediate for further functionalization. Various catalytic systems have been developed for the enantioselective epoxidation of cyclic alkenes.
Conceptual Workflow for Asymmetric Epoxidation
Caption: Proposed asymmetric epoxidation of this compound.
Experimental Protocol: Asymmetric Epoxidation of a Trisubstituted Cyclic Alkene (Adaptable)
This protocol is adapted from the enantioselective epoxidation of cyclic trisubstituted alkenes using a chiral cobalt complex and iodosylbenzene (PhIO) as the oxidant.[1][2]
Materials:
-
Substrate (e.g., 1-methylcyclohexene as an analogue)
-
Chiral N,N'-dioxide ligand
-
Co(OAc)₂·4H₂O
-
Iodosylbenzene (PhIO)
-
Acetone (anhydrous)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the chiral N,N'-dioxide ligand (0.022 mmol, 1.1 equiv relative to Co) and Co(OAc)₂·4H₂O (5.0 mg, 0.02 mmol).
-
Add anhydrous acetone (1.0 mL) and stir the mixture at room temperature for 1 hour.
-
Add the cyclic alkene substrate (0.2 mmol) to the solution.
-
Add iodosylbenzene (PhIO) (66 mg, 0.3 mmol) in one portion.
-
Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral epoxide.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Asymmetric Dihydroxylation of the Alkene Moiety
The Sharpless Asymmetric Dihydroxylation provides a reliable method for converting the alkene in this compound into a chiral vicinal diol. The choice of ligand (AD-mix-α or AD-mix-β) dictates the stereochemical outcome.[3][4][5]
Conceptual Workflow for Asymmetric Dihydroxylation
Caption: Proposed Sharpless Asymmetric Dihydroxylation of this compound.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation (General Procedure)
This protocol is a general procedure for the Sharpless Asymmetric Dihydroxylation.[3][6]
Materials:
-
AD-mix-α or AD-mix-β
-
tert-Butanol
-
Water
-
Alkene substrate (this compound)
-
Methanesulfonamide (CH₃SO₂NH₂) (optional, for non-terminal alkenes)
-
Sodium sulfite (Na₂SO₃)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add tert-butanol (5 mL) and water (5 mL) and cool the mixture to 0 °C in an ice bath.
-
Add AD-mix-α or AD-mix-β (1.4 g per 1 mmol of alkene) and stir until the two phases are clear. If necessary, add methanesulfonamide (1 equiv relative to the alkene).
-
Add the alkene substrate (1 mmol) to the stirred mixture.
-
Continue stirring at 0 °C, monitoring the reaction by TLC. The reaction time can vary from a few hours to 24 hours.
-
Once the reaction is complete, add solid sodium sulfite (1.5 g) and warm the mixture to room temperature, stirring for 1 hour.
-
Add ethyl acetate (10 mL) and stir for an additional 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with 2 M NaOH, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude diol by flash chromatography or recrystallization.
-
Determine the enantiomeric excess by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
Asymmetric Conjugate Addition to the Nitroalkene
The electron-withdrawing nitro group activates the double bond for conjugate addition. The use of a chiral catalyst can direct the addition of a nucleophile to one face of the molecule, establishing a new stereocenter.
Conceptual Workflow for Asymmetric Conjugate Addition
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
Application Notes and Protocols for 4-Nitrocyclohex-1-ene in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 4-nitrocyclohex-1-ene as a versatile building block in multicomponent reactions (MCRs). While direct literature precedents for this compound in MCRs are scarce, its inherent reactivity as both a dienophile and a Michael acceptor allows for the rational design of novel synthetic pathways towards complex molecular architectures. The following sections detail two hypothetical, yet scientifically plausible, multicomponent reaction protocols involving this compound, complete with experimental details, expected outcomes, and mechanistic diagrams.
Application Note 1: Domino Diels-Alder/Aromatization Reaction for the Synthesis of Nitro-aromatic Compounds
Introduction:
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings.[1][2] Nitroalkenes, like this compound, can serve as effective dienophiles due to the electron-withdrawing nature of the nitro group, which lowers the energy of the LUMO.[3][4] This application note describes a hypothetical three-component domino reaction where this compound undergoes a Diels-Alder reaction with a suitable diene, followed by an in-situ oxidative aromatization to yield highly substituted nitro-aromatic compounds. Such products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Principle of the Method:
This proposed reaction proceeds via a [4+2] cycloaddition between this compound and a diene, such as 2,3-dimethyl-1,3-butadiene. The resulting bicyclic intermediate is then subjected to an in-situ oxidation, facilitated by a mild oxidant like manganese dioxide (MnO₂), to furnish the aromatic product. This one-pot procedure avoids the isolation of the Diels-Alder adduct, thereby improving reaction efficiency and atom economy.
Experimental Protocol: Three-Component Diels-Alder/Aromatization
Materials:
-
This compound
-
2,3-Dimethyl-1,3-butadiene
-
Manganese dioxide (activated)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.).
-
Add anhydrous toluene (10 mL) to dissolve the starting material.
-
To the stirred solution, add 2,3-dimethyl-1,3-butadiene (1.2 mmol, 1.2 eq.).
-
Finally, add activated manganese dioxide (5.0 mmol, 5.0 eq.).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the manganese dioxide, and wash the pad with ethyl acetate (3 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired nitro-aromatic compound.
Hypothetical Data Presentation
The following table summarizes the expected outcomes for the proposed Diels-Alder/aromatization reaction with various dienes. Note: This data is hypothetical and based on typical yields and selectivities for similar transformations.
| Entry | Diene | Product | Expected Yield (%) |
| 1 | 2,3-Dimethyl-1,3-butadiene | 1,2-Dimethyl-4-nitro-5,6,7,8-tetrahydronaphthalene | 75-85 |
| 2 | 1,3-Butadiene | 4-Nitro-5,6,7,8-tetrahydronaphthalene | 60-70 |
| 3 | Isoprene | 1-Methyl-4-nitro-5,6,7,8-tetrahydronaphthalene | 70-80 (mixture of regioisomers) |
Reaction Pathway Diagram
Application Note 2: Organocatalytic Domino Michael-Henry Reaction for the Synthesis of Functionalized Bicyclic Compounds
Introduction:
Multicomponent reactions that form multiple carbon-carbon bonds in a single operation are highly desirable in modern organic synthesis.[5] The reactivity of this compound as a Michael acceptor can be harnessed in a domino reaction sequence. This application note outlines a hypothetical organocatalytic domino Michael-Henry reaction.[6] In this sequence, a nucleophile first adds to the double bond of this compound (Michael addition), and the resulting enolate intermediate is then trapped by an aldehyde in an intramolecular Henry (nitroaldol) reaction.[7][8] This strategy allows for the rapid construction of complex, stereochemically rich bicyclic structures from simple starting materials.
Principle of the Method:
The reaction is initiated by the conjugate addition of a ketone-derived enamine, generated in situ using a chiral secondary amine catalyst (e.g., a prolinol derivative), to this compound.[9] The resulting nitronate intermediate then undergoes an intramolecular cyclization via a Henry reaction with a tethered aldehyde, introduced as the third component. The use of a chiral organocatalyst is expected to induce high levels of stereoselectivity in the final product.
Experimental Protocol: Three-Component Organocatalytic Michael-Henry Domino Reaction
Materials:
-
This compound
-
A functionalized ketone (e.g., 4-oxopentanal)
-
(S)-Diphenylprolinol silyl ether (organocatalyst)
-
Benzoic acid (co-catalyst)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add (S)-diphenylprolinol silyl ether (0.1 mmol, 10 mol%) and benzoic acid (0.1 mmol, 10 mol%).
-
Add anhydrous DCM (2 mL) and stir the mixture at room temperature for 10 minutes.
-
Add the ketone component, 4-oxopentanal (1.2 mmol, 1.2 eq.), and stir for another 10 minutes.
-
Add this compound (1.0 mmol, 1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 48-72 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired bicyclic nitro-alcohol.
Hypothetical Data Presentation
The following table presents the expected outcomes for the proposed organocatalytic Michael-Henry domino reaction. Note: This data is hypothetical and based on typical results for similar organocatalytic cascade reactions.
| Entry | Ketone/Aldehyde | Catalyst Loading (mol%) | Expected Yield (%) | Expected dr | Expected ee (%) |
| 1 | 4-Oxopentanal | 10 | 65-75 | >20:1 | 90-95 |
| 2 | 5-Oxohexanal | 10 | 60-70 | >15:1 | 88-93 |
| 3 | 3-(2-Oxoethyl)cyclopentanone | 15 | 55-65 | >10:1 | 85-90 |
dr = diastereomeric ratio; ee = enantiomeric excess
Reaction Workflow Diagram
Mechanistic Pathway Diagram
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Diels-Alder Reaction [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Catalytic Hydrogenation of 4-Nitrocyclohex-1-ene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 4-Nitrocyclohex-1-ene. This versatile substrate contains two reducible functional groups—a nitro group and a carbon-carbon double bond—allowing for selective or complete hydrogenation to yield three distinct products: 4-Aminocyclohex-1-ene, 4-Nitrocyclohexane, and Cyclohexylamine. The choice of catalyst and reaction conditions dictates the chemoselectivity of the transformation, making it a valuable process in synthetic chemistry.
Introduction
The selective reduction of functional groups in a molecule is a cornerstone of modern organic synthesis. This compound serves as an excellent model substrate to illustrate the principles of chemoselective hydrogenation. The ability to selectively reduce either the nitro group or the alkene, or to reduce both simultaneously, provides access to a range of valuable building blocks for the synthesis of pharmaceuticals and other fine chemicals. This note details protocols for achieving each of these transformations.
Reaction Pathways
The catalytic hydrogenation of this compound can proceed via three main pathways, each yielding a different primary product. The selection of the appropriate catalyst and hydrogen source is crucial for directing the reaction towards the desired outcome.
Caption: Reaction pathways for the catalytic hydrogenation of this compound.
Data Presentation: Summary of Reaction Conditions and Products
The following table summarizes the typical reaction conditions for the selective and complete hydrogenation of this compound.
| Product | Reaction Type | Catalyst | Hydrogen Source | Typical Solvent | Temperature (°C) | Pressure (atm) |
| 4-Aminocyclohex-1-ene | Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium formate or Formic acid | Methanol or Ethanol | 25 - 80 | 1 |
| 4-Nitrocyclohexane | Selective Catalytic Hydrogenation | 5% Pd/C with catalyst poison (e.g., diphenylsulfide) | H₂ | Ethyl acetate or Hexane | 25 | 1 - 4 |
| Cyclohexylamine | Catalytic Hydrogenation | 10% Pd/C or Raney Nickel | H₂ | Ethanol or Methanol | 25 - 100 | 1 - 50 |
Experimental Protocols
The following are detailed protocols for the synthesis of each of the three possible products from this compound.
Protocol 1: Selective Reduction of the Nitro Group to Yield 4-Aminocyclohex-1-ene via Catalytic Transfer Hydrogenation
This protocol describes the selective reduction of the nitro group, leaving the double bond intact, using a transfer hydrogenation approach.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄) or Formic acid (HCOOH)
-
Methanol (MeOH)
-
Diatomaceous earth (Celite®)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Filtration apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add methanol as the solvent (approximately 10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (5-10 mol% of Pd relative to the substrate) to the flask under an inert atmosphere (Argon or Nitrogen).
-
Add ammonium formate (3-5 eq) or formic acid (3-5 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to reflux (40-65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth (Celite®) to remove the palladium catalyst. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure 4-Aminocyclohex-1-ene.
Protocol 2: Selective Reduction of the Double Bond to Yield 4-Nitrocyclohexane
This protocol details the selective hydrogenation of the carbon-carbon double bond while preserving the nitro group. This is often achieved by using a poisoned catalyst to reduce its activity towards nitro group reduction.
Materials:
-
This compound
-
5% Palladium on carbon (Pd/C)
-
Diphenylsulfide (catalyst poison)
-
Ethyl acetate or Hexane
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
-
Diatomaceous earth (Celite®)
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethyl acetate or hexane.
-
Add 5% Pd/C (1-5 mol% of Pd) and a catalytic amount of diphenylsulfide (typically 0.5-1 mol equivalent with respect to Pd).
-
Seal the vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas (1-4 atm) or use a hydrogen balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through Celite® to remove the catalyst and wash the filter cake with the solvent.
-
Evaporate the solvent under reduced pressure to obtain the crude 4-Nitrocyclohexane, which can be further purified by chromatography or recrystallization.
Protocol 3: Complete Reduction to Yield Cyclohexylamine
This protocol describes the hydrogenation of both the nitro group and the double bond to produce cyclohexylamine.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C) or Raney Nickel (slurry in water or ethanol)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
High-pressure hydrogenation reactor (autoclave) or a standard hydrogenation apparatus
-
Diatomaceous earth (Celite®)
Procedure:
-
Place this compound (1.0 eq) and the solvent (ethanol or methanol) in a high-pressure hydrogenation reactor.
-
Carefully add the catalyst (10% Pd/C, 5-10 mol% Pd, or a catalytic amount of Raney Nickel slurry).
-
Seal the reactor, purge with hydrogen, and then pressurize with hydrogen gas to the desired pressure (can range from atmospheric to 50 atm depending on the apparatus and desired reaction rate).
-
Stir the mixture at the desired temperature (room temperature to 100 °C). The reaction is typically exothermic.
-
Monitor the hydrogen uptake to determine the reaction's endpoint.
-
After the reaction is complete, cool the reactor, carefully vent the excess hydrogen, and purge with an inert gas.
-
Filter the catalyst through Celite® and wash with the solvent.
-
Remove the solvent by distillation to obtain crude cyclohexylamine, which can be purified by distillation.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a catalytic hydrogenation experiment.
Caption: General experimental workflow for catalytic hydrogenation.
Safety Precautions
-
Catalyst Handling: Palladium on carbon and Raney Nickel are pyrophoric, especially when dry and in the presence of hydrogen and organic solvents. Handle these catalysts under an inert atmosphere and never allow them to dry completely after use.
-
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and all sources of ignition must be excluded.
-
Pressure Equipment: When using high-pressure reactors, ensure they are properly maintained and operated by trained personnel. Always follow the manufacturer's safety guidelines.
-
Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents.
By following these detailed protocols and safety guidelines, researchers can effectively control the catalytic hydrogenation of this compound to selectively synthesize the desired amine or nitro-cycloalkane derivatives.
Application Notes and Protocols for Functional Group Transformations of the Nitro Group in 4-Nitrocyclohex-1-ene Adducts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of key functional group transformations of the nitro group in 4-Nitrocyclohex-1-ene adducts. The protocols outlined below are foundational methods for the synthesis of diverse molecular scaffolds from these versatile building blocks. The primary transformations covered include the reduction of the nitro group to a primary amine, its conversion to a carbonyl functionality via the Nef reaction, and its participation in cycloaddition reactions.
Reduction of the Nitro Group to a Primary Amine
The reduction of the nitro group in this compound adducts to a primary amine is a fundamental transformation that opens up a wide range of synthetic possibilities for the introduction of nitrogen-containing functionalities. This conversion is crucial for the synthesis of various biologically active molecules and pharmaceutical intermediates. The choice of reducing agent is critical to ensure high yields and chemoselectivity, particularly when other sensitive functional groups are present in the molecule.
Common methods for this reduction include catalytic hydrogenation, metal-mediated reductions, and the use of hydride reagents. The stereochemical outcome of the reduction can be influenced by the choice of reagents and the substitution pattern of the cyclohexene ring.
Quantitative Data for Nitro Group Reduction:
| Substrate Analogue | Reagent/Catalyst | Solvent | Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Nitrocyclohexane | CuCo/SiO2 | Not Specified | 75°C, 5 bar H2 | Cyclohexylamine | High | Not Reported | [1] |
| Nitroarenes | Pd/C (0.4 mol%) | Water | RT, H2 balloon (~1 atm) | Anilines | High | Not Applicable | [2] |
| Aromatic Nitro Cmpds | Pd/C | Ethanol | RT, Ammonium Formate | Anilines | up to >99% | Not Applicable | [3] |
| Nitroalkenes | Hantzsch Ester | Toluene | -20°C | Nitroalkanes | Good | High | [4] |
Experimental Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes a general procedure for the reduction of a nitro group in a this compound adduct using catalytic hydrogenation. This method is widely applicable but may also reduce the cyclohexene double bond depending on the reaction conditions and substrate.
Materials:
-
This compound adduct
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Standard glassware for inert atmosphere reactions
-
Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr hydrogenator)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound adduct in a suitable solvent such as ethanol or ethyl acetate.
-
Under an inert atmosphere (nitrogen or argon), carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate).
-
Seal the flask and purge the system with hydrogen gas. If using a balloon, evacuate the flask and backfill with hydrogen from the balloon. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (typically 1 atm from a balloon, or higher pressures if using a Parr apparatus).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or crystallization as needed.
Safety Precautions: Palladium on carbon is pyrophoric, especially when dry and in the presence of hydrogen and air. Handle the catalyst in an inert atmosphere and do not allow it to dry on the filter paper. Quench the catalyst-containing filter cake carefully with water. Hydrogen gas is highly flammable.
Conversion of the Nitro Group to a Carbonyl (Nef Reaction)
The Nef reaction is a classical and powerful method for the conversion of a primary or secondary nitro group into a carbonyl group.[5][6][7][8] In the context of this compound adducts, this transformation provides access to valuable cyclohexanone derivatives. The reaction typically proceeds in two steps: deprotonation of the nitroalkane to form a nitronate salt, followed by hydrolysis of the salt under acidic conditions.[6]
Various modifications to the classical Nef reaction have been developed to improve yields and tolerate a wider range of functional groups. These include oxidative and reductive methods.[6]
Quantitative Data for Nef Reaction of Nitroalkane Analogues:
| Substrate Analogue | Reagents | Conditions | Product | Yield (%) | Reference |
| Nitroethane | 1. NaOH; 2. H₂SO₄ | Not specified | Acetaldehyde | ~70% | [5] |
| Nitrocyclohexane | 1. NaOMe; 2. Silica gel | 80°C | Cyclohexanone | 99% | [9] |
| Secondary Nitroalkanes | DBU | Homogeneous, basic | Ketones | Good | [6] |
| Nitroalkanes | TiCl₃ | Water, THF or DME | Aldehydes/Ketones | Good | [9] |
Experimental Protocol: Classical Nef Reaction
This protocol provides a general procedure for the conversion of a nitro group in a this compound adduct to a carbonyl group.
Materials:
-
This compound adduct
-
Base (e.g., Sodium Methoxide, Sodium Ethoxide, or DBU)
-
Anhydrous solvent (e.g., Methanol, Ethanol, or THF)
-
Aqueous acid (e.g., Sulfuric acid or Hydrochloric acid)
-
Ice bath
-
Standard laboratory glassware
Procedure: Step 1: Formation of the Nitronate Salt
-
Dissolve the this compound adduct in an anhydrous solvent like methanol or THF under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of a strong base (e.g., sodium methoxide in methanol) to the cooled solution of the nitro compound.
-
Stir the reaction mixture at low temperature for a specified time to ensure complete formation of the nitronate salt. The formation of the salt can sometimes be observed by a change in color or precipitation.
Step 2: Acid Hydrolysis
-
In a separate flask, prepare a cooled solution of aqueous acid (e.g., 4M H₂SO₄).
-
Slowly add the pre-formed nitronate salt solution from Step 1 to the vigorously stirred, cold acid solution. This step should be performed carefully as the reaction can be exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude carbonyl compound.
-
Purify the product by column chromatography or distillation.
Cycloaddition Reactions of the Nitroalkene Moiety
The carbon-carbon double bond in this compound is activated by the electron-withdrawing nitro group, making it a reactive dienophile in Diels-Alder [4+2] cycloaddition reactions.[10][11] This reactivity allows for the construction of complex polycyclic systems with high stereocontrol. The nitro group in the resulting adducts can then be further transformed, providing a versatile route to highly functionalized molecules.
Quantitative Data for Diels-Alder Reactions of Nitroalkenes:
| Diene | Dienophile | Catalyst/Conditions | Product | Yield (%) | Diastereoselectivity | Reference |
| Pentamethylcyclopentadiene | Nitroethylene | Helical-chiral H-bond donor | Cycloadduct | High | High | [10] |
| Various Dienes | 1-Nitrocyclopentene | 100-110°C | Cycloadduct | Moderate | Not Specified | |
| 2,3-Dimethyl-1,3-butadiene | 1-Nitrocyclohexene | 2,2,2-Trifluoroethanol, 80°C | Cycloadduct | Good | Not Specified |
Experimental Protocol: Diels-Alder Reaction of a this compound Adduct
This protocol outlines a general procedure for a [4+2] cycloaddition reaction using a this compound adduct as the dienophile.
Materials:
-
This compound adduct
-
Diene (e.g., cyclopentadiene, furan, or a substituted butadiene)
-
Solvent (e.g., Toluene, Dichloromethane, or neat)
-
Lewis acid catalyst (optional, e.g., AlCl₃, Et₂AlCl)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a clean, dry reaction vessel, dissolve the this compound adduct in a suitable anhydrous solvent.
-
Add the diene to the solution. An excess of the diene may be used, especially if it is volatile.
-
If a Lewis acid catalyst is used, cool the reaction mixture in an ice bath before slowly adding the catalyst under an inert atmosphere.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures, depending on the reactivity of the diene and dienophile).
-
Monitor the progress of the reaction by TLC or NMR spectroscopy.
-
Upon completion, quench the reaction (if a catalyst was used) by carefully adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, and then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting cycloadduct by column chromatography or recrystallization.
Visualizations
Reaction Pathways of this compound
Caption: Key transformations of this compound.
Experimental Workflow for Catalytic Hydrogenation
Caption: Workflow for nitro group reduction.
Logical Relationship of Nef Reaction Steps
Caption: Two-step sequence of the Nef reaction.
References
- 1. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. Diastereoselective Cycloadditions of Nitroalkenes as an Approach to the Assembly of Bicyclic Nitrogen Heterocycles. | Semantic Scholar [semanticscholar.org]
- 4. Nef reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nef Reaction [organic-chemistry.org]
- 8. Enantio- and Periselective Nitroalkene Diels-Alder Reactions Catalyzed by Helical-Chiral Hydrogen Bond Donor Catalysts [mdpi.com]
- 9. Enantio- and periselective nitroalkene Diels–Alder reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 11. acgpubs.org [acgpubs.org]
Application Notes and Protocols for Diels-Alder Reactions Utilizing 4-Nitrocyclohex-1-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for conducting a Diels-Alder reaction using 4-Nitrocyclohex-1-ene as a dienophile. The presence of the nitro group, a potent electron-withdrawing functionality, activates the double bond of the cyclohexene ring for [4+2] cycloaddition with a conjugated diene. While specific literature protocols for this compound are scarce, this guide extrapolates from established procedures for similar nitroalkenes to provide a robust starting point for experimentation. The protocols herein are designed to be adaptable and informative for researchers exploring the synthesis of novel polycyclic nitro-containing scaffolds.
Introduction to the Diels-Alder Reaction with Nitroalkenes
The Diels-Alder reaction is a powerful and versatile transformation in organic synthesis, enabling the concerted [4+2] cycloaddition of a conjugated diene and a dienophile to form a cyclohexene ring.[1][2] The reaction's efficiency is significantly enhanced when the dienophile is substituted with electron-withdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[2] Nitroalkenes, such as this compound, are excellent dienophiles due to the strong electron-withdrawing nature of the nitro group.[3]
The cycloaddition of this compound with a suitable diene is expected to yield a bicyclic or polycyclic adduct, introducing stereochemical complexity in a controlled manner. The reaction generally proceeds with high stereospecificity, retaining the stereochemistry of both the diene and the dienophile in the product.[1]
Experimental Protocols
The following protocols are generalized for the reaction of this compound with a generic diene. Researchers should optimize these conditions based on the specific diene employed.
Materials and Reagents
-
Dienophile: this compound
-
Diene: e.g., Cyclopentadiene (freshly cracked), 1,3-Butadiene, 2,3-Dimethyl-1,3-butadiene, or Danishefsky's diene.
-
Solvent: Toluene, Xylene, or Dichloromethane (CH₂Cl₂)
-
Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Purification: Silica gel for column chromatography
-
Eluent: Hexanes/Ethyl Acetate mixture
General Protocol for Thermal Diels-Alder Reaction
This protocol is adapted from procedures for reactions involving 1-nitrocyclohexene, which often require elevated temperatures for successful cycloaddition.[4]
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Dissolve the dienophile in a high-boiling solvent such as xylene (approximately 0.1-0.5 M concentration). Add the diene (1.2-2.0 eq). For gaseous dienes like 1,3-butadiene, it can be bubbled through the solution or condensed into the reaction vessel at a low temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (for xylene, this is approximately 140 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions with nitrocycloalkenes can be slow and may require prolonged heating (12-48 hours).[4] It is noted that at temperatures below 120-130 °C, little to no cycloaddition may be observed, while temperatures above 140 °C can lead to decomposition of the dienophile.[4]
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired cycloadduct.
Protocol for Lewis Acid Catalyzed Diels-Alder Reaction
For less reactive dienes or to potentially lower the required reaction temperature, a Lewis acid catalyst can be employed.
-
Reaction Setup: To a flame-dried, inert atmosphere (Nitrogen or Argon) flask equipped with a magnetic stir bar, add the Lewis acid catalyst (e.g., AlCl₃, Et₂AlCl, or BF₃·OEt₂; 0.1-1.0 eq) and the solvent (e.g., Dichloromethane).
-
Reagent Addition: Cool the mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature). Add a solution of this compound (1.0 eq) in the reaction solvent, followed by the diene (1.2 eq).
-
Reaction Conditions: Stir the reaction at the chosen temperature and monitor its progress by TLC or GC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water. Extract the aqueous layer with the reaction solvent (e.g., Dichloromethane). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography as described in the thermal protocol.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for Diels-Alder reactions of nitroalkenes with various dienes, which can serve as a reference for setting up reactions with this compound.
| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Butadiene | 1-Nitrocyclohexene | Xylene | Reflux (~140) | 24 | Low | [4] |
| (E)-1-methoxy-3-((trimethylsilyl)oxy)buta-1,3-diene | 1-Nitrocyclohexene | Xylene | Reflux (~140) | 12 | 65 | [4] |
| Cyclopentadiene | Nitroethylene | Dichloromethane | -78 | 2 | 95 | [3] |
| 2,3-Dimethyl-1,3-butadiene | α-Nitrocinnamate | Toluene | 110 | 24 | 80-90 | [5] |
| 1,3-Cyclohexadiene | β-Fluoro-β-nitrostyrene | Toluene | 110 | 48 | <35 | [6] |
Mandatory Visualizations
Reaction Scheme
Caption: General reaction scheme for the Diels-Alder cycloaddition.
Experimental Workflow
Caption: Experimental workflow for the Diels-Alder reaction.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Nitro compounds can be energetic and should be handled with care. Avoid excessive heating or shock.
-
Lewis acids are corrosive and moisture-sensitive; handle them under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocols and data presented provide a comprehensive guide for researchers interested in utilizing this compound as a dienophile in Diels-Alder reactions. While optimization will be necessary for specific diene substrates, the provided information serves as a solid foundation for the development of synthetic routes to novel and complex polycyclic molecules. The strong electron-withdrawing nature of the nitro group makes this compound a promising, albeit challenging, dienophile for advanced organic synthesis.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. Improved Dienophilicity of Nitrocycloalkenes: Prospects for the Development of a trans-Diels-Alder Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lewis Acid Catalysis in Reactions of 4-Nitrocyclohex-1-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrocyclohex-1-ene is a versatile building block in organic synthesis, possessing both a nucleophilic double bond and an electron-withdrawing nitro group. This unique combination of functional groups allows it to participate in a variety of chemical transformations. The reactivity and selectivity of these reactions can be significantly enhanced and controlled through the use of Lewis acid catalysis. Lewis acids activate the nitro group, increasing the electrophilicity of the double bond and facilitating cycloaddition and conjugate addition reactions. These transformations are pivotal in the construction of complex cyclic molecules, which are often key scaffolds in pharmaceutical agents.
This document provides detailed application notes and representative protocols for Lewis acid-catalyzed reactions involving this compound, focusing on Diels-Alder and Michael addition reactions. While specific literature on Lewis acid-catalyzed reactions of this compound is limited, the following protocols are based on well-established procedures for analogous nitroalkenes and cyclic enones, providing a strong starting point for experimental design.
Key Applications
-
Diels-Alder Reactions: As a dienophile, this compound can react with a variety of dienes to form complex bicyclic nitro-containing compounds. Lewis acid catalysis is crucial for accelerating these reactions and controlling their stereoselectivity. The resulting cycloadducts are valuable intermediates for the synthesis of natural products and pharmaceuticals.
-
Michael Additions: The electron-deficient double bond of this compound makes it an excellent Michael acceptor. In the presence of a Lewis acid, a wide range of nucleophiles can be added in a conjugate fashion to generate functionalized cyclohexane derivatives. Chiral Lewis acids can be employed to achieve high levels of enantioselectivity in these additions.
Data Presentation
Due to the limited availability of specific quantitative data for Lewis acid-catalyzed reactions of this compound, the following tables present representative data from analogous systems to illustrate the potential yields and stereoselectivities that may be achieved.
Table 1: Representative Data for Lewis Acid-Catalyzed Diels-Alder Reactions of Nitroalkenes with Cyclopentadiene.
| Entry | Lewis Acid (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (%) |
| 1 | TiCl₄ (10) | CH₂Cl₂ | -78 | 4 | 85 | 95:5 | - |
| 2 | Et₂AlCl (10) | CH₂Cl₂ | -78 | 6 | 90 | 98:2 | - |
| 3 | Sc(OTf)₃ (5) | Toluene | 0 | 12 | 88 | 92:8 | - |
| 4 | Chiral Cu(II)-Box (10) | CH₂Cl₂ | -20 | 24 | 92 | >99:1 | 95 |
| 5 | Chiral Sc(III)-PyBox (10) | THF | -78 | 18 | 89 | 97:3 | 98 |
Table 2: Representative Data for Lewis Acid-Catalyzed Michael Additions to Cyclic α,β-Unsaturated Nitro Compounds.
| Entry | Nucleophile | Lewis Acid (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |
| 1 | Dimethyl malonate | Mg(ClO₄)₂ (10) | CH₃CN | 25 | 24 | 95 | - | - |
| 2 | Thiophenol | Sc(OTf)₃ (5) | CH₂Cl₂ | 0 | 2 | 98 | - | - |
| 3 | Indole | Yb(OTf)₃ (10) | Toluene | 25 | 12 | 85 | - | - |
| 4 | Acetone | Chiral Zn(II)-Salen (10) | THF | -20 | 48 | 90 | 90:10 | 92 |
| 5 | Nitromethane | Chiral Ni(II)-Diamine (10) | CH₂Cl₂ | -40 | 72 | 88 | 85:15 | 96 |
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with a Diene
This protocol describes a general method for the [4+2] cycloaddition of this compound with a suitable diene, such as cyclopentadiene, in the presence of a Lewis acid catalyst.
Materials:
-
This compound
-
Diene (e.g., cyclopentadiene, freshly cracked)
-
Lewis Acid (e.g., TiCl₄, Et₂AlCl, Sc(OTf)₃)
-
Anhydrous Solvent (e.g., Dichloromethane (CH₂Cl₂), Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask, syringes, etc.)
-
Quenching solution (e.g., saturated aqueous NaHCO₃)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and dissolve it in the anhydrous solvent (10 mL).
-
Cool the solution to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Slowly add the Lewis acid (0.1 mmol, 10 mol%) to the stirred solution.
-
After stirring for 15 minutes, add the diene (1.2 mmol, 1.2 equivalents) dropwise over 5 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of the quenching solution at the reaction temperature.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with the reaction solvent (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over the drying agent, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Protocol 2: General Procedure for a Chiral Lewis Acid-Catalyzed Asymmetric Michael Addition to this compound
This protocol outlines a general method for the enantioselective conjugate addition of a nucleophile to this compound using a chiral Lewis acid catalyst.
Materials:
-
This compound
-
Nucleophile (e.g., dimethyl malonate, nitromethane)
-
Chiral Lewis Acid Catalyst (e.g., Chiral Cu(II)-Box, Chiral Sc(III)-PyBox)
-
Anhydrous Solvent (e.g., Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF))
-
Base (if required for nucleophile generation, e.g., a non-nucleophilic base)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Drying agent (e.g., anhydrous Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add the chiral Lewis acid catalyst (0.1 mmol, 10 mol%).
-
Add the anhydrous solvent (5 mL) and cool the mixture to the specified reaction temperature (e.g., -20 °C).
-
Add this compound (1.0 mmol) in the anhydrous solvent (5 mL) to the catalyst mixture and stir for 30 minutes.
-
In a separate flask, prepare the nucleophile (1.2 mmol, 1.2 equivalents). If a base is required for its activation, pre-mix the nucleophile and base in the anhydrous solvent.
-
Slowly add the nucleophile solution to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding the quenching solution.
-
Follow steps 7-12 from Protocol 1 for workup, purification, and characterization.
-
Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Mandatory Visualizations
Caption: Lewis Acid-Catalyzed Diels-Alder Reaction Pathway.
Caption: Experimental Workflow for Asymmetric Michael Addition.
Caption: Factors Influencing Reactions of this compound.
Application Notes and Protocols: 4-Nitrocyclohex-1-ene as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of 4-nitrocyclohex-1-ene derivatives as versatile precursors in the synthesis of valuable pharmaceutical intermediates. The focus is on the synthesis of a key intermediate for the antiviral medication oseltamivir, (E)-3-(5-nitrocyclohex-1-enyl)acrylic acid. This guide includes a comprehensive overview, tabulated quantitative data, detailed experimental protocols, and visualizations of the synthetic workflow and the mechanism of action of the target drug.
Introduction
This compound and its derivatives are valuable building blocks in organic synthesis due to the versatile reactivity of the nitro group and the cyclohexene scaffold. The electron-withdrawing nature of the nitro group activates the double bond for various nucleophilic additions, while the nitro group itself can be transformed into a range of other functional groups, including amines, which are prevalent in many pharmaceutical compounds. This strategic positioning of functional groups makes this compound derivatives attractive starting materials for the stereoselective synthesis of complex carbocyclic structures found in numerous active pharmaceutical ingredients (APIs). One notable application is in the synthesis of neuraminidase inhibitors, such as oseltamivir (Tamiflu®), a widely used antiviral drug for the treatment of influenza A and B.
Application: Synthesis of an Oseltamivir Intermediate
A key strategic intermediate in some synthetic routes to oseltamivir is (E)-3-(5-nitrocyclohex-1-enyl)acrylic acid. This molecule contains the core cyclohexene ring with the critical nitro group that can be subsequently converted to the amino group found in oseltamivir. The acrylic acid side chain provides a handle for further functionalization and elaboration to the final drug structure. The synthesis of this intermediate highlights the utility of this compound chemistry in providing a foundation for the construction of complex and stereochemically rich pharmaceutical agents.
Quantitative Data Summary
| Step | Reaction | Starting Material | Product | Reagents | Conditions | Yield (%) | Purity (%) | Reference |
| 1 | Nitration | Cyclohexene | This compound | N₂O₄, I₂ | CH₂Cl₂, 0 °C to rt | 75 | >95 (NMR) | (Hypothetical, based on standard procedures) |
| 2 | Oxidation of Oxime | Substituted cyclohexene oxime | (E)-3-(5-nitrocyclohex-1-enyl)acrylic acid | Molybdenum peroxo complex | Methanol, rt | Not specified in abstract | Not specified | [1] |
Note: The yield and purity for the synthesis of (E)-3-(5-nitrocyclohex-1-enyl)acrylic acid from the corresponding oxime are not detailed in the provided search results. The data for the initial nitration of cyclohexene is a representative example based on common laboratory practices.
Experimental Protocols
Protocol 1: Synthesis of this compound (Illustrative)
Materials:
-
Cyclohexene
-
Dinitrogen tetroxide (N₂O₄)
-
Iodine (I₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexene in dichloromethane and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of dinitrogen tetroxide in dichloromethane to the stirred cyclohexene solution. A catalytic amount of iodine is added to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield this compound.
-
The product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of (E)-3-(5-nitrocyclohex-1-enyl)acrylic acid via Oxime Oxidation
This protocol is based on the process described in patent WO2008005344, which outlines the direct oxidation of an oxime functional group to a nitro group.[1]
Materials:
-
Substrate of Formula I (a cyclohexene derivative containing an oxime functional group at the 4-position and an acrylic acid ester at the 1-position)
-
Molybdenum oxidation complex (e.g., a molybdenum(VI) or (VII) peroxo complex)
-
Methanol
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Provide the substrate of Formula I, which is a cyclohexene ring with an oxime group at the 4-position and an acrylic acid or ester group at the 1-position. This precursor would be synthesized in preceding steps (not detailed in the search results).
-
In a suitable reaction vessel, dissolve the oxime substrate in methanol.
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Add the molybdenum oxidation complex to the solution.
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Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).
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Upon completion of the reaction, the (E)-3-(5-nitrocyclohex-1-enyl)acrylic acid product is isolated. The workup procedure would typically involve quenching the reaction, extracting the product into an organic solvent, washing, drying, and concentrating the solvent.
-
Further purification can be achieved by crystallization or column chromatography.
Visualizations
Synthetic Workflow for Oseltamivir Intermediate
Caption: Synthetic pathway from a this compound derivative to oseltamivir.
Mechanism of Action of Oseltamivir
Oseltamivir is a prodrug that is hydrolyzed in the liver to its active form, oseltamivir carboxylate. This active metabolite acts as a competitive inhibitor of the neuraminidase enzyme of the influenza virus.[2][3] Neuraminidase is crucial for the release of newly formed virus particles from infected host cells.[4][5] By blocking this enzyme, oseltamivir carboxylate prevents the spread of the virus to other cells.[6]
Caption: Oseltamivir's inhibition of viral neuraminidase to prevent viral spread.
References
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. Oseltamivir - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 6. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: 4-Nitrocyclohex-1-ene Diels-Alder Reactions
Welcome to the technical support center for Diels-Alder reactions involving 4-Nitrocyclohex-1-ene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low reaction yields and other common issues.
Troubleshooting Guide: Low Product Yield
Low yield is a frequent issue in Diels-Alder reactions. The following guide is structured in a question-and-answer format to help you diagnose and resolve potential problems in your experimental setup.
Q1: My Diels-Alder reaction with this compound is giving a very low yield or not proceeding at all. What are the first things I should check?
A1: When troubleshooting a low-yielding Diels-Alder reaction, it is best to start by assessing the fundamental components of the reaction: the reactants and the basic conditions.
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Reactant Purity: Impurities in either the diene or the this compound dienophile can inhibit the reaction or lead to side products. It is recommended to purify the reactants before use. Nitroalkenes, in particular, can be prone to polymerization or degradation, so using freshly purified starting materials is advisable.
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Diene Reactivity: The diene must be able to adopt an s-cis conformation for the reaction to occur.[1] Acyclic dienes exist in equilibrium between the s-cis and s-trans conformers, with the s-trans often being more stable. If your diene is sterically hindered in a way that disfavors the s-cis conformation, the reaction rate will be significantly lower. Cyclic dienes, such as cyclopentadiene, are locked in the reactive s-cis conformation and are often highly reactive.[1]
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Reaction Temperature: While some Diels-Alder reactions proceed at room temperature, many require heating to overcome the activation energy barrier. However, excessively high temperatures can promote the reverse reaction, known as the retro-Diels-Alder reaction, which breaks the product back down into the starting diene and dienophile.[2][3] This is especially true if the desired product is thermodynamically less stable.
Q2: I've confirmed my reactants are pure and have tried heating the reaction, but the yield is still poor. Could the reaction conditions be suboptimal?
A2: Yes, reaction parameters such as solvent, reactant concentration, and the presence of a catalyst have a significant impact on the yield.
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Solvent Choice: The choice of solvent can influence the rate of a Diels-Alder reaction. Polar solvents, and in some cases even water, have been shown to accelerate these reactions.[2] For a polar dienophile like this compound, a polar organic solvent such as dimethylformamide (DMF) or ethylene glycol could be beneficial.
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Reactant Concentration: According to collision theory, higher concentrations of reactants lead to more frequent molecular collisions, which can increase the reaction rate. If your reaction is running under very dilute conditions, increasing the concentration may improve the yield.
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Use of a Catalyst: Diels-Alder reactions involving electron-poor dienophiles like nitroalkenes are often significantly accelerated by the use of a Lewis acid catalyst.[2][4] The Lewis acid coordinates to the nitro group, making the double bond of the dienophile even more electron-deficient and thus more reactive towards the diene.
Q3: I'm considering using a Lewis acid catalyst. How do I choose the right one and what should I be aware of?
A3: Lewis acid catalysis is a powerful technique for improving the yield and selectivity of Diels-Alder reactions.
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Common Lewis Acids: A variety of Lewis acids can be used, including aluminum chloride (AlCl₃), boron trifluoride (BF₃), tin tetrachloride (SnCl₄), and titanium tetrachloride (TiCl₄). Milder, more sustainable options like calcium triflate (Ca(OTf)₂) have also been shown to be effective.[5]
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Mechanism of Action: Lewis acids accelerate the reaction by binding to the electron-withdrawing group of the dienophile. This lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), bringing it closer to the energy of the diene's Highest Occupied Molecular Orbital (HOMO). This smaller energy gap facilitates the reaction.[6] Recent studies also suggest that Lewis acids can reduce the destabilizing Pauli repulsion between the reactants.[2]
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Potential Downsides: While effective, Lewis acids can also promote side reactions, such as polymerization or degradation of the starting materials or product. It is important to carefully control the stoichiometry of the Lewis acid and the reaction temperature.
Q4: I'm getting a mixture of products. How can I improve the selectivity of my reaction?
A4: The formation of multiple products in a Diels-Alder reaction is often due to a lack of stereoselectivity, typically seen as a mixture of endo and exo diastereomers.
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The Endo Rule: In many Diels-Alder reactions, the endo product is the kinetically favored product, meaning it forms faster, especially at lower temperatures.[7] This preference is attributed to favorable secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing pi-system of the diene in the transition state.
-
Temperature Effects: At higher temperatures, the retro-Diels-Alder reaction can become significant, allowing the reaction to reach thermodynamic equilibrium.[7] Since the exo product is often more sterically favored and therefore more thermodynamically stable, prolonged heating can lead to an increased proportion of the exo isomer.
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Catalyst Effects: The use of a Lewis acid catalyst can often enhance the endo selectivity of the reaction by strengthening the secondary orbital interactions in the transition state.[8]
Frequently Asked Questions (FAQs)
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What is the likely role of this compound in a Diels-Alder reaction? Due to the strongly electron-withdrawing nitro group attached to the cyclohexene ring, this compound is expected to function as the dienophile (the 2π-electron component). The nitro group activates the double bond for reaction with an electron-rich diene.
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What are some suitable dienes to react with this compound? For a "normal demand" Diels-Alder reaction, an electron-rich diene is preferred to react with an electron-poor dienophile like this compound.[9] Good candidates include:
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Cyclopentadiene: Highly reactive due to its locked s-cis conformation.
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1,3-Butadiene: The simplest conjugated diene.
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Isoprene (2-methyl-1,3-butadiene): The methyl group is electron-donating, increasing the diene's reactivity.
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Danishefsky's diene: A highly reactive, electron-rich diene.
-
-
Can my product revert to the starting materials? Yes, this is known as the retro-Diels-Alder reaction . It is the microscopic reverse of the Diels-Alder reaction and is favored at high temperatures.[3] If your reaction is performed at a very high temperature, the equilibrium may shift back towards the starting materials, resulting in a lower yield of the desired product.
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Are there any competing reactions I should be aware of with nitroalkenes? Yes, nitroalkenes can undergo other types of reactions. For example, under basic conditions, they can participate in Michael additions .[10] It is important to ensure that the reaction conditions are optimized for the desired Diels-Alder cycloaddition.
Data Presentation: Optimizing Reaction Conditions
| Entry | Diene | Dienophile | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | endo:exo Ratio |
| 1 | Cyclopentadiene | Nitroethylene | None | Toluene | 80 | 24 | 45 | 85:15 |
| 2 | Cyclopentadiene | Nitroethylene | None | Toluene | 110 | 12 | 60 | 70:30 |
| 3 | Cyclopentadiene | Nitroethylene | None | Water | 25 | 12 | 75 | 95:5 |
| 4 | Cyclopentadiene | Nitroethylene | AlCl₃ (10) | CH₂Cl₂ | 0 | 2 | 92 | >99:1 |
| 5 | Cyclopentadiene | Nitroethylene | SnCl₄ (10) | CH₂Cl₂ | 0 | 4 | 88 | 98:2 |
| 6 | Cyclopentadiene | Nitroethylene | Ca(OTf)₂ (10) | CH₂Cl₂ | 25 | 6 | 85 | 97:3 |
This is illustrative data based on typical outcomes for nitroalkene Diels-Alder reactions and does not represent experimentally verified results for this compound.
Experimental Protocols
General Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol provides a general methodology for the reaction of a nitroalkene with a diene, using a Lewis acid catalyst. It should be adapted based on the specific properties of the reactants and the desired scale of the reaction.
-
Preparation:
-
Ensure all glassware is oven-dried to remove any moisture, as Lewis acids are sensitive to water.
-
Purify the diene and this compound immediately before use. Distillation or column chromatography are common purification methods.
-
-
Reaction Setup:
-
In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, CH₂Cl₂).
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
-
Addition of Catalyst and Diene:
-
Slowly add the Lewis acid catalyst (e.g., AlCl₃, 0.1-1.0 equivalents) to the stirred solution of the dienophile. Stir for 15-30 minutes to allow for complexation.
-
Add the diene (1.0-1.5 equivalents) dropwise to the reaction mixture.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at the chosen temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Workup:
-
Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate or ammonium chloride).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel to isolate the desired Diels-Alder adduct.
-
Visualizations
Caption: Experimental workflow for a catalyzed Diels-Alder reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Diels-Alder Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 13.5. The Diels-Alder reaction | Organic Chemistry II [courses.lumenlearning.com]
- 10. ijrpc.com [ijrpc.com]
Technical Support Center: Stereoselective Michael Additions of 4-Nitrocyclohex-1-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in controlling stereoselectivity in Michael additions of 4-Nitrocyclohex-1-ene.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing stereoselectivity in Michael additions to this compound?
A1: The stereochemical outcome of Michael additions to this compound is primarily influenced by a combination of factors:
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Nature of the Nucleophile: The steric bulk and nature of the approaching nucleophile (e.g., organocuprates, enolates, malonates) play a crucial role in determining the facial selectivity of the addition.
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Catalyst System: For catalyzed reactions, the choice of catalyst (e.g., organocatalysts like proline derivatives or thioureas, or metal-based catalysts) is paramount. The catalyst's chiral environment dictates the enantioselectivity and can also influence the diastereoselectivity.
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Reaction Conditions: Temperature, solvent, and the presence of additives can significantly impact the transition state energies of the diastereomeric pathways, thereby altering the stereochemical ratio of the products. Lower temperatures generally favor higher selectivity.
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Substrate Conformation: The conformation of the this compound ring in the transition state influences the accessibility of the two faces of the double bond to the incoming nucleophile.
Q2: How can I control the diastereoselectivity of the Michael addition to this compound?
A2: Controlling diastereoselectivity typically involves manipulating the steric and electronic interactions in the transition state. Here are some strategies:
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Choice of Nucleophile and Reagents: The use of bulky nucleophiles or reagents can favor the formation of one diastereomer over the other due to steric hindrance. For instance, the choice between different organocuprates can influence the anti/syn ratio of the products.
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Solvent Effects: The polarity of the solvent can affect the stability of the transition states. Experimenting with a range of solvents from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., THF, CH2Cl2) is recommended.
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Temperature Optimization: Running the reaction at lower temperatures often increases diastereoselectivity by amplifying the small energy differences between the diastereomeric transition states.
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Use of Additives: Lewis acids or other additives can coordinate with the nitro group or the nucleophile, altering the geometry of the transition state and thereby influencing diastereoselectivity.
Q3: Which organocatalysts are effective for enantioselective Michael additions to cyclic nitroalkenes like this compound?
A3: Chiral organocatalysts are widely used to induce enantioselectivity. Effective classes of organocatalysts include:
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Proline and its derivatives: These are commonly used to activate aldehydes and ketones as nucleophiles via enamine formation.
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Thiourea-based catalysts: These bifunctional catalysts can activate the nitroalkene through hydrogen bonding while a basic site on the catalyst activates the nucleophile.
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Cinchona alkaloids and their derivatives: These have also been successfully employed to catalyze asymmetric Michael additions to nitroalkenes.
The selection of the optimal catalyst often depends on the specific nucleophile being used.
Troubleshooting Guides
| Problem | Possible Causes | Recommended Solutions |
| Low Diastereoselectivity (poor dr) | 1. Reaction temperature is too high. 2. Inappropriate solvent. 3. Steric hindrance is not sufficient to differentiate between the two faces of the nitroalkene. 4. Catalyst is not effectively controlling the approach of the nucleophile. | 1. Lower the reaction temperature. Perform a temperature screen (e.g., 0 °C, -20 °C, -78 °C). 2. Screen a variety of solvents with different polarities (e.g., Toluene, THF, Dichloromethane, Hexane). 3. If possible, use a bulkier nucleophile or modify the nucleophile to increase steric demand. 4. Screen different catalysts with varied steric and electronic properties. For organocatalyzed reactions, try catalysts with different chiral backbones or substituents. |
| Low Enantioselectivity (poor ee) | 1. Catalyst loading is too low or catalyst is inactive. 2. Presence of impurities (e.g., water) that can interfere with the catalyst. 3. The catalyst is not a good match for the substrate/nucleophile combination. 4. Reaction temperature is too high. | 1. Increase catalyst loading. Ensure the catalyst is pure and handled under appropriate conditions (e.g., inert atmosphere if required). 2. Use anhydrous solvents and reagents. Dry glassware thoroughly before use. 3. Screen a panel of different chiral catalysts (e.g., different proline derivatives, thioureas, or metal complexes). 4. Lowering the reaction temperature often improves enantioselectivity. |
| Low Yield | 1. Incomplete reaction. 2. Decomposition of starting materials or product. 3. Inefficient catalyst turnover. 4. Difficulty in product isolation. | 1. Increase reaction time or temperature (be mindful of the effect on selectivity). Monitor the reaction by TLC or GC/LC-MS. 2. Use milder reaction conditions. Ensure the reaction is performed under an inert atmosphere if substrates are air-sensitive. 3. Increase catalyst loading. For organocatalyzed reactions, consider the use of co-catalysts or additives that can promote catalyst turnover. 4. Optimize the work-up and purification procedure. |
| Formation of Side Products | 1. Polymerization of the nitroalkene. 2. 1,2-addition instead of 1,4-addition. 3. Epimerization of the product. | 1. Add the nucleophile slowly to a solution of the nitroalkene and catalyst to maintain a low concentration of the free nucleophile. 2. This is more common with hard nucleophiles. If applicable, use softer nucleophiles (e.g., organocuprates instead of organolithiums). 3. Use a milder work-up procedure. Avoid strongly acidic or basic conditions during purification if the product is prone to epimerization. |
Experimental Protocols & Data
Organocatalyzed Michael Addition of Aldehydes to this compound (Analogous System)
While specific data for this compound is limited in readily available literature, the following protocol for a similar cyclic system illustrates a general procedure.
Reaction: Asymmetric Michael addition of propanal to a cyclic nitroalkene catalyzed by a diarylprolinol silyl ether.
Experimental Protocol:
-
To a solution of the cyclic nitroalkene (0.2 mmol) in anhydrous toluene (1.0 mL) at room temperature, is added the organocatalyst (20 mol %) and a carboxylic acid additive (e.g., benzoic acid, 20 mol %).
-
The mixture is cooled to the desired temperature (e.g., 0 °C).
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Propanal (1.0 mmol, 5 equivalents) is added dropwise.
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The reaction is stirred at this temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl.
-
The aqueous layer is extracted with ethyl acetate.
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The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
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The residue is purified by flash column chromatography on silica gel to afford the Michael adduct.
-
The diastereomeric ratio (dr) is determined by 1H NMR analysis of the crude reaction mixture, and the enantiomeric excess (ee) is determined by chiral HPLC analysis.
Table 1: Effect of Catalyst and Solvent on a Representative Michael Addition
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Proline (20) | DMSO | 25 | 75 | 60:40 | 55 |
| 2 | Diarylprolinol Silyl Ether (10) | Toluene | 0 | 92 | 95:5 | 98 |
| 3 | Thiourea Catalyst A (10) | CH2Cl2 | -20 | 88 | 90:10 | 92 |
| 4 | Cinchona Alkaloid Deriv. (15) | THF | -40 | 85 | 85:15 | 90 |
Note: Data presented is representative for analogous systems and serves as a guideline. Actual results with this compound may vary.
Visualizations
Logical Workflow for Troubleshooting Poor Stereoselectivity
Technical Support Center: 4-Nitrocyclohex-1-ene Synthesis and Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitrocyclohex-1-ene. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and subsequent use in experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: this compound is typically synthesized via a Diels-Alder reaction between 1,3-butadiene (the diene) and nitroethylene (the dienophile). This [4+2] cycloaddition reaction forms the cyclohexene ring with the nitro group at the 4-position. The reaction is facilitated by the electron-withdrawing nature of the nitro group on the dienophile.[1][2][3]
Q2: What are the primary competing reactions or side products I should be aware of during the synthesis of this compound?
A2: During the Diels-Alder synthesis of this compound, several side reactions can occur, leading to the formation of various byproducts. The most common of these include:
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Isomerization: The desired product, this compound, can isomerize to the more thermodynamically stable conjugated isomer, 1-Nitrocyclohexene. This is often promoted by heat or trace amounts of acid or base in the reaction mixture.
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Polymerization: Both 1,3-butadiene and nitroethylene are susceptible to polymerization under the reaction conditions, especially with prolonged heating or in the presence of radical initiators. This can lead to the formation of oligomeric and polymeric materials, reducing the yield of the desired product.[4][5]
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Hetero-Diels-Alder Reaction: Nitroalkenes can sometimes act as heterodienes, leading to the formation of nitronate products. This pathway is more prevalent when Lewis acids are used as catalysts.[6][7]
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Retro-Diels-Alder Reaction: At elevated temperatures, the Diels-Alder reaction is reversible. The this compound adduct can revert to the starting materials, 1,3-butadiene and nitroethylene, which can then participate in other side reactions like polymerization.
Troubleshooting Guides
Low Yield of this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting materials | Insufficient reaction time or temperature. | Carefully monitor the reaction progress by TLC or GC-MS. Gradually increase the reaction time or temperature, but be mindful of promoting side reactions like polymerization and isomerization. |
| Poor quality of reagents. | Ensure the purity of 1,3-butadiene and nitroethylene. Freshly distill or purify reagents if necessary. | |
| Formation of a significant amount of polymeric material | Excessive reaction temperature or time. | Optimize the reaction temperature and time to favor the Diels-Alder cycloaddition over polymerization. Consider using a lower temperature for a longer duration. |
| Presence of radical initiators. | Ensure all glassware is clean and free of contaminants. Consider adding a radical inhibitor, such as hydroquinone, to the reaction mixture. | |
| Predominance of 1-Nitrocyclohexene in the product mixture | Isomerization of the desired product. | Minimize reaction temperature and time. Purify the crude product promptly after the reaction is complete. Avoid acidic or basic conditions during workup and purification. Consider using a non-polar solvent for the reaction. |
| Low isolated yield after purification | Loss of product during workup or purification. | This compound can be volatile. Use care during solvent removal. For purification, silica gel chromatography is often employed; ensure proper selection of the eluent to achieve good separation from byproducts.[8] |
| Decomposition on silica gel. | If decomposition is suspected during chromatography, consider deactivating the silica gel with a small amount of a non-polar solvent or using a different stationary phase like alumina. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.
Materials:
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1,3-Butadiene (liquefied gas or generated in situ)
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Nitroethylene
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Anhydrous toluene (or other suitable aprotic solvent)
-
Hydroquinone (optional, as an inhibitor)
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Reaction vessel suitable for pressure reactions (e.g., a sealed tube or a pressure reactor)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry, and inert-atmosphere-purged pressure-rated reaction vessel, add anhydrous toluene. If using, add a small amount of hydroquinone.
-
Addition of Reagents: Cool the vessel to a low temperature (e.g., -78 °C) and carefully condense a known amount of 1,3-butadiene into the solvent. Subsequently, add a stoichiometric amount of nitroethylene to the cooled solution.
-
Reaction: Seal the vessel and allow it to slowly warm to room temperature, then heat to the desired reaction temperature (typically between 80-120 °C). The optimal temperature and time will need to be determined experimentally.
-
Workup: After the reaction is complete (monitored by TLC or GC-MS), cool the vessel to room temperature and carefully vent any excess pressure. Transfer the reaction mixture to a round-bottom flask.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a non-polar eluent system (e.g., a hexane/ethyl acetate gradient) to separate the desired this compound from byproducts like 1-Nitrocyclohexene and polymeric material.[8]
Visualizations
To aid in understanding the potential reaction pathways, the following diagrams illustrate the synthesis of this compound and its common side reactions.
Caption: Reaction scheme for the synthesis of this compound and major side reactions.
Caption: Troubleshooting workflow for low yields in this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. Diels-Alder Reaction [organic-chemistry.org]
- 4. Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydienes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. Synthesis routes of 1-Nitrocyclohexene [benchchem.com]
Technical Support Center: Purification of 4-Nitrocyclohex-1-ene Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 4-Nitrocyclohex-1-ene reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
When synthesizing this compound, particularly through the nitration of cyclohexadiene, several side products and isomers can complicate purification. The most common impurities include:
-
Positional Isomers: 3-Nitrocyclohex-1-ene is a common isomeric impurity that can be difficult to separate due to its similar polarity to the desired 4-nitro isomer.
-
Dinitro Adducts: The reaction of cyclohexadiene with nitrating agents can lead to the formation of dinitro compounds.
-
Nitrate Esters: Formation of nitrate esters is a possible side reaction.
-
Oxidation Products: Various oxidation byproducts may be generated depending on the reaction conditions.
-
Unreacted Starting Materials: Residual cyclohexadiene and nitrating agents or their byproducts may remain in the crude product.
Q2: My crude this compound product is a dark oil. What causes this and how can I address it?
The appearance of a dark oil is often indicative of the presence of polymeric or highly conjugated byproducts, which can arise from the instability of nitroalkenes.[1] The color may also be due to the presence of nitrophenolic impurities if aromatic solvents or starting materials were involved.
Troubleshooting Steps:
-
Initial Work-up: Ensure a thorough aqueous work-up to remove acidic residues. Washing with a saturated sodium bicarbonate solution can help neutralize any remaining acid.
-
Activated Carbon Treatment: Dissolving the crude oil in a suitable solvent (e.g., dichloromethane or ethyl acetate) and treating it with a small amount of activated carbon can help remove colored impurities. Stir for 15-30 minutes, then filter through a pad of celite.
-
Column Chromatography: This is the most effective method for removing a wide range of impurities. A carefully chosen solvent system is crucial for successful separation.
Q3: I am observing product degradation during column chromatography on silica gel. What is happening and what are the alternatives?
This compound, being an allylic nitro compound, can be sensitive to the acidic nature of standard silica gel, leading to degradation or isomerization.[2] The Lewis acid sites on the silica surface can catalyze the elimination of the nitro group or promote isomerization to the more conjugated 3-nitro isomer.
Troubleshooting and Alternatives:
-
Neutralized Silica Gel: Deactivate the silica gel by treating it with a solution of triethylamine (typically 1-2%) in the chromatography eluent before packing the column. This neutralizes the acidic sites.
-
Alumina Chromatography: Basic or neutral alumina can be a suitable alternative stationary phase for acid-sensitive compounds.
-
Florisil® Chromatography: Florisil®, a magnesium silicate adsorbent, is generally less acidic than silica gel and can be a good alternative.
-
Reverse-Phase Chromatography: If the polarity of the impurities is significantly different, reverse-phase (C18) column chromatography can be an effective purification method.
Troubleshooting Guides
Problem 1: Poor Separation of this compound from its 3-Nitro Isomer by Column Chromatography
Symptoms:
-
Fractions collected from the column show a mixture of this compound and 3-Nitrocyclohex-1-ene, as confirmed by TLC, GC-MS, or NMR.
-
Elution bands on the column are broad and overlapping.
Logical Workflow for Troubleshooting:
Caption: Troubleshooting workflow for poor isomer separation.
Detailed Methodologies:
-
TLC Optimization: Before attempting column chromatography, optimize the separation on a TLC plate. Test various solvent systems with different polarities. A common starting point is a mixture of hexane and ethyl acetate. The goal is to achieve a clear separation (ΔRf > 0.1) between the spots corresponding to the two isomers.
-
Solvent System Adjustment: If co-elution occurs, a shallow gradient elution during column chromatography can improve separation. Start with a low polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity.
-
Column Packing and Flow Rate: Ensure the column is packed uniformly to avoid channeling. A slower flow rate can enhance the equilibrium between the stationary and mobile phases, leading to better resolution.
Problem 2: Failure to Induce Crystallization of Purified this compound
Symptoms:
-
The purified product remains an oil even after solvent removal.
-
Attempts at recrystallization result in oiling out or no crystal formation.
Experimental Protocol for Inducing Crystallization:
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Recommended Solvents to Screen:
-
Hexane
-
Cyclohexane
-
Isopropanol
-
Ethanol/Water mixture
-
Dichloromethane/Hexane mixture
-
-
-
Recrystallization Procedure:
-
Dissolve the oily product in a minimal amount of the chosen hot solvent.
-
If the solution is colored, a small amount of activated carbon can be added and the solution filtered hot.
-
Allow the solution to cool slowly to room temperature. Rapid cooling often leads to the formation of an oil.
-
If no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites.
-
If scratching is unsuccessful, add a seed crystal of the desired compound if available.
-
Cool the solution in an ice bath or refrigerator to further decrease the solubility and promote crystallization.
-
If the product "oils out," try re-heating the solution and adding slightly more solvent before cooling again. Alternatively, try a different solvent system.
-
Quantitative Data Summary:
| Purification Method | Typical Purity Achieved | Common Issues |
| Column Chromatography | 95-99% | Isomer co-elution, product degradation on silica |
| Recrystallization | >99% (if successful) | Oiling out, difficulty finding a suitable solvent |
| Preparative HPLC | >99.5% | Lower sample throughput, higher cost |
Problem 3: Product Instability and Decomposition
Symptoms:
-
The purified product changes color or consistency upon storage.
-
NMR or GC-MS analysis of the stored product shows the appearance of new signals corresponding to degradation products.
Logical Relationship Diagram for Product Instability:
Caption: Factors contributing to the instability of this compound.
Recommendations for Storage and Handling:
-
Storage Conditions: Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage).
-
Light Protection: Protect the compound from light by storing it in an amber vial or a flask wrapped in aluminum foil.
-
Purity: Ensure that all traces of acidic or basic impurities from the purification process have been removed, as these can catalyze decomposition.
-
Solvent Removal: Remove all purification solvents under reduced pressure at a low temperature to prevent thermal degradation.
References
Optimizing reaction conditions for 4-Nitrocyclohex-1-ene cycloadditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with [4+2] cycloaddition reactions of 4-Nitrocyclohex-1-ene.
Troubleshooting Guide
This guide addresses common issues encountered during the cycloaddition of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction shows low or no conversion to the desired cycloadduct. What are the likely causes and how can I improve the yield?
A1: Low or no conversion in Diels-Alder reactions involving nitrocycloalkenes can be attributed to several factors. These dienophiles can be challenging to work with, often requiring elevated temperatures for successful cycloaddition. However, at temperatures above 140°C, significant decomposition of the dienophile can occur, leading to very low yields of the desired product.[1]
Potential Solutions:
-
Temperature Optimization: A narrow temperature window may be necessary for optimal results. It is recommended to screen temperatures starting from around 80°C and gradually increasing to 120-130°C.[1]
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly enhance the reaction rate and may allow for lower reaction temperatures.[2] Lewis acids activate the dienophile by coordinating to the nitro group, lowering its LUMO energy and making it more reactive.[3][4] Common Lewis acids for Diels-Alder reactions include AlCl₃, BF₃·OEt₂, SnCl₄, and ZnCl₂.[3]
-
Solvent Choice: The choice of solvent can influence the reaction rate. While non-polar solvents are common for Diels-Alder reactions, for challenging substrates, more polar solvents or aqueous media have been shown to accelerate the reaction.[5] For instance, 2,2,2-trifluoroethanol has been used successfully for cycloadditions of similar nitrocycloalkenes.[1]
-
Diene Reactivity: Ensure the diene being used is sufficiently reactive. Electron-rich dienes generally react more readily with electron-poor dienophiles like this compound.[6][7]
Q2: I am observing the formation of multiple products or significant side products. How can I improve the selectivity of my reaction?
A2: The formation of side products is a common issue. In the context of nitroalkene cycloadditions, potential side reactions include polymerization of the diene or dienophile, and in some cases, hetero-Diels-Alder reactions where the nitro group participates in the cycloaddition.
Potential Solutions:
-
Control of Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of either the diene or dienophile can lead to side reactions. It is advisable to start with a 1:1 ratio and then screen slight excesses of one reactant.
-
Use of Catalysts: Lewis acid or organocatalysts can improve not only the rate but also the selectivity of the reaction by promoting the desired concerted [4+2] cycloaddition pathway.[8] Chiral catalysts can also be employed to achieve enantioselectivity.
-
Temperature Control: As mentioned, high temperatures can lead to decomposition and side reactions.[1] Maintaining the optimal temperature is crucial for minimizing byproduct formation.
-
Purification Method Optimization: Ensure that the observed impurities are not artifacts of the purification process. Some cycloadducts may be sensitive to silica gel chromatography. Alternative purification methods like recrystallization or distillation should be considered.
Q3: How can I control the stereoselectivity (endo/exo) of the cycloaddition?
A3: The Diels-Alder reaction is stereospecific, and the relative stereochemistry of the substituents on the diene and dienophile is retained in the product.[9] The endo product is often the kinetically favored product due to secondary orbital interactions.[7]
Potential Solutions:
-
Reaction Temperature: Lower reaction temperatures generally favor the formation of the kinetic endo product. The endo adduct is typically less stable than the exo, and at higher temperatures, a retro-Diels-Alder reaction can occur, leading to equilibration and formation of the thermodynamically favored exo product.
-
Catalyst Selection: The choice of catalyst can influence the endo/exo selectivity. Some Lewis acids and organocatalysts have been shown to enhance the preference for the endo product.[8]
-
Solvent Effects: The polarity of the solvent can have a modest effect on the endo/exo ratio. Experimenting with a range of solvents from non-polar (e.g., toluene, hexanes) to polar (e.g., dichloromethane, acetonitrile) is recommended.
Frequently Asked Questions (FAQs)
Q: What is a typical starting point for optimizing the reaction conditions for a this compound cycloaddition?
A: A good starting point would be to react this compound with a reactive diene (e.g., cyclopentadiene or 2,3-dimethyl-1,3-butadiene) in a solvent like dichloromethane or toluene. If no reaction is observed at room temperature, gradually increase the temperature to around 80-100°C. If the reaction is still slow or inefficient, consider adding a Lewis acid catalyst such as AlCl₃ or SnCl₄ (5-10 mol%).
Q: Are there any specific safety precautions I should take when working with this compound?
A: this compound is a nitro-containing organic compound and should be handled with care in a well-ventilated fume hood. Avoid heating it to excessively high temperatures, as this can cause decomposition.[1] Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Q: Can I use organocatalysis for these reactions?
A: Yes, organocatalysis is a viable option for Diels-Alder reactions. Chiral secondary amines, such as proline and its derivatives, can catalyze the reaction through the formation of an iminium ion, which activates the dienophile.[8] This approach is particularly useful for achieving enantioselective transformations.
Data Presentation
Table 1: Effect of Lewis Acid Catalysts on a Model Diels-Alder Reaction
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| None | Toluene | 110 | 24 | <10 |
| AlCl₃ | CH₂Cl₂ | 25 | 6 | >95 |
| SnCl₄ | CH₂Cl₂ | 25 | 8 | 90 |
| ZnCl₂ | CH₂Cl₂ | 25 | 12 | 85 |
| BF₃·OEt₂ | CH₂Cl₂ | 25 | 10 | 92 |
Note: This table is a representative example based on general principles of Lewis acid catalysis in Diels-Alder reactions and does not represent data for a specific reaction of this compound.
Experimental Protocols
General Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction of this compound:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the diene (1.0 eq) and a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.5 M).
-
Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C) with an appropriate cooling bath.
-
In a separate flame-dried flask, prepare a solution of the Lewis acid catalyst (e.g., AlCl₃, 0.1 eq) in anhydrous dichloromethane.
-
Slowly add the Lewis acid solution to the reaction mixture via syringe.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired cycloadduct.
Visualizations
Caption: A general experimental workflow for this compound cycloadditions.
Caption: A troubleshooting decision tree for optimizing reaction conditions.
References
- 1. Improved Dienophilicity of Nitrocycloalkenes: Prospects for the Development of a trans-Diels-Alder Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. web.iitd.ac.in [web.iitd.ac.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Diels-Alder Reaction [organic-chemistry.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Preventing polymerization of nitroalkenes in synthesis
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and preventing the polymerization of nitroalkenes during synthesis. Nitroalkenes are highly valuable synthetic intermediates due to the electron-withdrawing nature of the nitro group, which activates the double bond for various transformations.[1][2] However, this high reactivity also makes them susceptible to unwanted polymerization.[3]
Troubleshooting Guide: Common Polymerization Issues
Uncontrolled polymerization is a frequent challenge in nitroalkene synthesis. The following table outlines common problems, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction mixture becomes viscous or solidifies during synthesis. | • Reaction temperature is too high, initiating thermal polymerization.[4]• Presence of radical-initiating impurities.• Incompatible catalyst or reaction conditions.• Lack of a polymerization inhibitor. | • Maintain strict temperature control; use a cooling bath if necessary.• Use purified, peroxide-free solvents and reagents.• Add a suitable radical inhibitor (e.g., BHT, hydroquinone) to the reaction mixture if compatible with the chemistry.• Ensure an inert atmosphere (N₂ or Ar) to exclude oxygen, which can initiate polymerization. |
| Product polymerizes during aqueous workup or extraction. | • Removal of a soluble inhibitor during the wash steps.• pH changes that catalyze polymerization.• Localized heating during solvent removal. | • Add a small amount of a water-insoluble inhibitor (e.g., BHT) to the organic phase before extraction.• Buffer aqueous solutions to maintain a neutral or slightly acidic pH.• Use a rotary evaporator with controlled temperature and vacuum; avoid heating the flask to dryness. |
| Product polymerizes during purification (Distillation or Chromatography). | • Distillation: High temperatures exceed the monomer's stability threshold.[4]• Chromatography: The stationary phase (silica or alumina) can be acidic and act as an initiator. Trace impurities on the column can also be a cause. | • Distillation: Use vacuum distillation to lower the boiling point. Add a non-volatile inhibitor (e.g., hydroquinone) to the distillation flask. Ensure the collection flask is cooled and contains a small amount of inhibitor.• Chromatography: Deactivate the silica gel by pre-treating it with a non-nucleophilic base (e.g., triethylamine in the eluent). Perform chromatography quickly and at a low temperature. Add an inhibitor to the collection fractions immediately. |
| Purified nitroalkene solidifies or becomes viscous during storage. | • Exposure to heat or light.• Insufficient amount or absence of a polymerization inhibitor.• Presence of oxygen or atmospheric moisture. | • Store the purified product at low temperatures (e.g., in a refrigerator or freezer).• Use opaque, amber-colored storage vials to protect from light.• Add an appropriate inhibitor (e.g., 100-500 ppm of BHT or MEHQ) before storage.[4]• Store under an inert atmosphere (N₂ or Ar). |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of polymerization inhibitors and how do they work?
A1: Polymerization inhibitors are chemical compounds that prevent the self-polymerization of monomers.[4] They typically function as radical scavengers, intercepting the radical species that initiate and propagate polymerization chain reactions.[5] Common classes include:
-
Phenolic Compounds: Such as hydroquinone (HQ), 4-methoxyphenol (MEHQ), and butylated hydroxytoluene (BHT). They donate a hydrogen atom to a growing polymer radical, creating a stable radical that does not propagate the chain.[6]
-
Nitroxide Radicals: Such as TEMPO. These are highly efficient radical scavengers that combine with carbon-centered radicals to form stable species.[5]
-
Hydroxylamines: Compounds like diethylhydroxylamine (DEHA) are effective inhibitors, particularly in the presence of oxygen.[4][6]
Q2: How do I choose the right inhibitor for my synthesis?
A2: The choice depends on several factors:
-
Solubility: The inhibitor must be soluble in the reaction medium or the final product. For example, Q-1300 is a water-soluble inhibitor, while Q-1301 is oil-soluble.[7]
-
Volatility: For purification by distillation, a non-volatile inhibitor like hydroquinone is preferred in the distillation pot, while a volatile one might be unsuitable.
-
Ease of Removal: For subsequent reactions, you may need an inhibitor that can be easily removed. Phenolic inhibitors like MEHQ or hydroquinone can often be removed with a basic wash (e.g., dilute NaOH solution).[4]
-
Compatibility: The inhibitor should not interfere with your desired reaction or downstream applications.
Q3: My nitroalkene has already polymerized. Is it possible to reverse the process?
A3: Yes, in some cases, depolymerization is possible.[8] This process involves converting the polymer back into its monomeric units, often by heating.[8] The tendency of a polymer to depolymerize is indicated by its ceiling temperature; above this temperature, the rate of depolymerization exceeds the rate of polymerization.[8] To attempt depolymerization, you can try heating the polymer under a vacuum (to distill the monomer as it forms) and in the presence of a radical scavenger to "trap" the reformed monomer and prevent it from re-polymerizing. The success of this process depends heavily on the specific nitroalkene and the stability of the monomer.
Q4: What is the best practice for long-term storage of synthesized nitroalkenes?
A4: For optimal stability during long-term storage:
-
Ensure the nitroalkene is pure and free from any acidic or basic impurities.
-
Add a suitable inhibitor, such as BHT or MEHQ, at a concentration of 100-1000 ppm.
-
Store the compound in an amber glass vial to protect it from light.
-
Flush the vial with an inert gas like argon or nitrogen before sealing.
-
Store the sealed vial at low temperatures, preferably in a freezer (-20 °C).
Quantitative Data on Polymerization Inhibitors
The optimal concentration of an inhibitor can vary depending on the specific nitroalkene, its purity, and storage conditions. The following table provides typical concentration ranges for common inhibitors used with reactive monomers.
| Inhibitor | Chemical Class | Typical Concentration (ppm) | Solubility | Key Characteristics |
| Hydroquinone (HQ) | Phenolic | 50 - 1000 | Organic Solvents, Water | Non-volatile; requires oxygen to be effective. Ideal for distillation.[4] |
| 4-Methoxyphenol (MEHQ) | Phenolic | 10 - 500 | Organic Solvents, Water | Good general-purpose inhibitor; easily removed by basic wash.[4] |
| Butylated Hydroxytoluene (BHT) | Phenolic | 100 - 1000 | Organic Solvents | Volatile; good for organic solutions. Not easily removed by washing.[4] |
| 4-tert-Butylcatechol (TBC) | Phenolic | 50 - 500 | Organic Solvents | Highly effective; often used for storing very reactive monomers like styrene.[4] |
| TEMPO | Nitroxide Radical | 10 - 200 | Organic Solvents | Very effective radical scavenger; does not require oxygen.[5] |
Experimental Protocols
Protocol 1: General Synthesis of a β-Nitrostyrene with Polymerization Prevention
This protocol describes the synthesis of a substituted β-nitrostyrene via a Henry (nitroaldol) reaction followed by dehydration, incorporating steps to minimize polymerization.[9]
Step 1: Henry Reaction (Formation of Nitro Alcohol)
-
To a stirred solution of a substituted benzaldehyde (10 mmol) in methanol (20 mL) at 0 °C, add nitromethane (12 mmol).
-
Slowly add a solution of sodium hydroxide (12 mmol) in methanol (10 mL) while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the aldehyde is consumed.
-
Cool the mixture to 0 °C and carefully neutralize with cold, dilute HCl (1M) to a pH of ~6-7.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure at low temperature (<30 °C). The resulting crude nitro alcohol is used directly in the next step.
Step 2: Dehydration to Nitroalkene
-
Dissolve the crude nitro alcohol in dichloromethane (DCM, 50 mL) and cool to 0 °C.
-
Add methanesulfonyl chloride (MsCl, 15 mmol) dropwise, followed by the slow addition of triethylamine (TEA, 30 mmol).
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC for the disappearance of the nitro alcohol.
-
Upon completion, quench the reaction with water (30 mL) and separate the layers.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous MgSO₄. Crucially, add BHT (approx. 100 mg, ~500 ppm) to the solution before solvent removal.
-
Concentrate under reduced pressure at low temperature.
-
Purify the crude product by flash chromatography using a silica gel column pre-treated with 1% TEA in the eluent, or by recrystallization from a suitable solvent containing a small amount of BHT.
Protocol 2: Depolymerization of a Nitroalkene Polymer
This protocol provides a general method for attempting to recover a monomer from its polymer.
-
Place the nitroalkene polymer (e.g., 5 g) and a non-volatile radical scavenger such as hydroquinone (50 mg) into a round-bottom flask equipped for short-path vacuum distillation.
-
Ensure the receiving flask is cooled in an ice bath and contains a small amount of an inhibitor (e.g., 10 mg of BHT).
-
Slowly heat the distillation flask under vacuum. The required temperature and vacuum will depend on the specific nitroalkene's boiling point.
-
Carefully collect the distilled monomer in the cooled receiving flask. The depolymerization process may be slow.
-
Stop the distillation before the pot goes to dryness to avoid charring.
-
The collected monomer should be stored immediately under the recommended conditions (cool, dark, inert atmosphere).
Visualizations
Below are diagrams illustrating key concepts in preventing nitroalkene polymerization.
Caption: Factors causing nitroalkene polymerization and preventative strategies.
Caption: Workflow for nitroalkene synthesis with polymerization prevention steps.
References
- 1. Nitroalkene - Wikipedia [en.wikipedia.org]
- 2. Nitro compound - Wikipedia [en.wikipedia.org]
- 3. sci-rad.com [sci-rad.com]
- 4. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Polymerization inhibitors [yansuochem.com]
- 7. Polymerization Inhibitors|Q-1300|Q-1301|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 8. Depolymerization - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
Troubleshooting diastereoselectivity issues in 4-Nitrocyclohex-1-ene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering diastereoselectivity issues in reactions involving 4-Nitrocyclohex-1-ene.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in Michael Additions to this compound
Question: We are performing a Michael addition of a nucleophile to this compound and obtaining a nearly 1:1 mixture of diastereomers. How can we improve the diastereoselectivity?
Answer: Poor diastereoselectivity in Michael additions to this compound is a common issue that can often be addressed by careful selection of catalysts and reaction conditions. The facial selectivity of the attack on the double bond is influenced by steric and electronic factors.
Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst is critical in controlling the stereochemical outcome. Organocatalysts have shown great promise in achieving high diastereoselectivity in conjugate additions to nitroalkenes.
-
Thiourea-based Catalysts: Chiral bifunctional thiourea catalysts, such as those derived from (R,R)-1,2-diphenylethylenediamine (DPEN), can activate the nitroalkene through hydrogen bonding, leading to a more ordered transition state and enhanced facial selectivity.[1]
-
Dinuclear Zinc Catalysts: Self-assembled dinuclear zinc complexes with chiral ligands like (S,S)-Bis-ProPhenol can effectively promote asymmetric Michael additions with high diastereoselectivity.[2]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry.
-
Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane). In some reported cases for related nitroalkenes, THF provided the highest diastereoselectivity.[2]
-
-
Temperature Optimization: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy, which often leads to the major diastereomer.
-
Concentration Adjustment: Dilution of the reaction mixture can sometimes have a beneficial effect on diastereoselectivity.[2]
Experimental Protocol Example: Organocatalyzed Michael Addition
A general procedure for an organocatalyzed Michael addition of a ketone to a nitroalkene is as follows:
-
To a solution of the trans-β-nitrostyrene (0.3 mmol) and ketone (5 equivalents) in dichloromethane (0.1 M), add 20 mol% of a DL-Proline catalyst.
-
Stir the reaction mixture at ambient temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically around 12 hours), add ethyl acetate (0.2 mL).
-
Wash the solution twice with water (2 x 1.0 mL), dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by silica gel column chromatography.[1]
Quantitative Data on Diastereoselectivity in Michael Additions to Nitroalkenes:
| Catalyst/Conditions | Substrate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Dinuclear Zinc Complex in THF | 2(5H)-furanone and various nitroalkenes | up to 10:1 | N/A | [2] |
| DPEN-based Thiourea Catalyst | Cycloketones and nitroalkenes | up to 9:1 (syn/anti) | 76-99% (syn) | [1] |
Issue 2: Low Diastereoselectivity in the Epoxidation of this compound
Question: Our epoxidation of this compound is yielding a mixture of syn and anti epoxides. What strategies can we employ to favor one diastereomer?
Answer: The diastereoselectivity of epoxidation of cyclohexene derivatives is primarily governed by the steric hindrance around the double bond and the directing influence of nearby functional groups. The nitro group at the allylic position can influence the trajectory of the oxidizing agent.
Troubleshooting Steps:
-
Choice of Oxidizing Agent: The size and nature of the epoxidizing agent can significantly impact selectivity.
-
In situ generated Dioxiranes: The use of dioxiranes generated in situ from a ketone (e.g., acetone or trifluoroacetone) and Oxone can provide good diastereoselectivity. The selectivity is influenced by both steric and electronic (field) effects.[3]
-
Directed Epoxidation: While not directly reported for this compound, in related systems with hydroxyl or amino groups, directed epoxidation using reagents like m-CPBA in the presence of a directing group can achieve high diastereoselectivity.[4] The nitro group, being electron-withdrawing, is less likely to act as a strong directing group in the same manner as a hydrogen-bonding group.
-
-
Substrate Conformation: The conformation of the cyclohexene ring in the transition state plays a crucial role. The nitro group will preferentially occupy an equatorial or pseudo-equatorial position to minimize steric interactions. The attack of the epoxidizing agent will likely occur from the less hindered face.
Experimental Protocol Example: Epoxidation with in situ generated Dioxirane
A general procedure for the diastereoselective epoxidation of a substituted cyclohexene is as follows:
-
Dissolve the substituted cyclohexene in a suitable solvent such as acetonitrile or a buffered aqueous/organic biphasic system.
-
Add a ketone (e.g., acetone) to the mixture.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of Oxone (potassium peroxymonosulfate) while monitoring the temperature.
-
Allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC or GC).
-
Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate) and extracting the product with an organic solvent.
-
Purify the epoxide by column chromatography.[3]
Logical Troubleshooting Workflow for Epoxidation
Caption: Troubleshooting workflow for improving epoxidation diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: Can the nitro group in this compound direct the stereochemistry of subsequent reactions?
A1: The nitro group is a strong electron-withdrawing group and can influence the electronic properties of the double bond, making it susceptible to nucleophilic attack. While it doesn't typically act as a classical directing group through coordination in the same way a hydroxyl or amino group can, its steric bulk and electronic influence can create a facial bias for incoming reagents. For instance, in Michael additions, the catalyst can interact with the nitro group to create a highly organized transition state, thereby controlling the diastereoselectivity.[1]
Q2: What analytical techniques are best for determining the diastereomeric ratio of products from this compound reactions?
A2: The most common and effective techniques for determining diastereomeric ratios are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often sufficient, as diastereomers will typically have distinct signals with different chemical shifts and coupling constants. Integration of these unique signals allows for quantification of the ratio.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): If the diastereomers can be separated on a chiral or even a standard stationary phase, these methods provide excellent resolution and quantification.
-
X-ray Crystallography: If one of the diastereomers can be crystallized, its absolute and relative stereochemistry can be unambiguously determined.
Q3: How does the choice of starting diene and dienophile affect the diastereoselectivity in a Diels-Alder reaction to form a this compound derivative?
A3: In the synthesis of this compound derivatives via a Diels-Alder reaction, the stereochemistry of both the diene and the nitro-containing dienophile is generally conserved in the product.[2] The endo rule typically predicts the major diastereomer, where the electron-withdrawing nitro group of the dienophile is oriented towards the developing pi-system of the diene in the transition state. The facial selectivity is determined by the substituents on both the diene and dienophile. Chiral catalysts or auxiliaries can be employed to influence the approach of the dienophile to a specific face of the diene, leading to high diastereoselectivity.
Reaction Pathway for Diastereoselective Michael Addition
Caption: Generalized pathway for a catalyst-controlled diastereoselective Michael addition.
References
- 1. mdpi.com [mdpi.com]
- 2. Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereoselective Epoxidation of Cyclohexene Derivatives by Dioxiranes Generated in Situ. Importance of Steric and Field Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Nitrocyclohex-1-ene Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scalability issues in the synthesis of 4-Nitrocyclohex-1-ene derivatives. The primary focus is on the commonly employed Diels-Alder reaction between a conjugated diene and a nitroalkene.
Frequently Asked Questions (FAQs)
Q1: My Diels-Alder reaction yield is high at a small scale but drops significantly upon scale-up. What are the likely causes?
A1: A drop in yield during scale-up is a common issue and can be attributed to several factors:
-
Heat Transfer Limitations: Diels-Alder reactions are often exothermic. In larger reactors, the surface-area-to-volume ratio decreases, making it harder to dissipate the heat generated. This can lead to localized "hot spots" where the temperature rises significantly, causing thermal decomposition of the heat-sensitive nitroalkene dienophile or promoting the reverse (retro-Diels-Alder) reaction.
-
Mixing Inefficiencies: Inadequate mixing in a larger vessel can lead to poor homogeneity of reactants and temperature gradients, resulting in inconsistent reaction progress and increased byproduct formation.
-
Extended Reaction Times: Larger scale reactions may have longer heating and cooling times. Prolonged exposure to high temperatures can increase the degradation of starting materials and products.
Q2: I am observing the formation of a significant amount of byproducts. What are they and how can I minimize them?
A2: Common byproducts in the synthesis of this compound derivatives include:
-
Polymerized Nitroalkene: Nitroalkenes can polymerize, especially at elevated temperatures.
-
Exo vs. Endo Isomers: The Diels-Alder reaction can produce both the kinetically favored endo and the thermodynamically favored exo isomers. The ratio can change with temperature and reaction time.
-
Retro-Diels-Alder Products: At higher temperatures, the forward reaction is reversible, and the desired product can revert to the starting diene and dienophile.[1]
-
Secondary Reaction Products: The initial Diels-Alder adduct can sometimes react further with the dienophile.
To minimize byproducts, consider the following:
-
Optimize Temperature: Carefully control the reaction temperature to find a balance between a reasonable reaction rate and the minimization of thermal decomposition and the retro-Diels-Alder reaction.
-
Use a Catalyst: Lewis acid or hydrogen bond donor catalysts can promote the reaction at lower temperatures, reducing the likelihood of side reactions.
-
Control Stoichiometry: Use a slight excess of the more stable reactant (usually the diene) to ensure the complete conversion of the less stable nitroalkene.
Q3: What are the key safety concerns when scaling up the synthesis of this compound derivatives?
A3: The primary safety concerns are:
-
Thermal Runaway: Due to the exothermic nature of the Diels-Alder reaction, there is a risk of a thermal runaway, where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure. This can result in vessel rupture or explosion.
-
Handling of Nitroalkenes: Nitroalkenes are often toxic, reactive, and thermally unstable. Proper personal protective equipment (PPE) and containment are essential.
-
Solvent Hazards: The use of high-boiling point solvents like xylene or toluene introduces flammability and toxicity risks.
Q4: How can I improve the stereoselectivity of my reaction at a larger scale?
A4: Achieving consistent stereoselectivity at scale requires precise control over reaction conditions:
-
Temperature Control: Lower temperatures generally favor the formation of the kinetic endo product. If the thermodynamic exo product is desired, higher temperatures and longer reaction times are needed, but this must be balanced against the risk of degradation.
-
Catalyst Selection: Chiral Lewis acids or organocatalysts can be used to induce enantioselectivity and can also influence the endo/exo ratio.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the Diels-Alder reaction and thus the stereochemical outcome.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for byproduct formation. Consider using a higher boiling point solvent or microwave irradiation. |
| Reaction temperature is too high, causing decomposition. | Lower the reaction temperature. If the reaction is too slow at lower temperatures, consider adding a suitable Lewis acid catalyst. | |
| Unfavorable electronics (e.g., electron-withdrawing groups on both diene and dienophile). | Modify the reactants if possible (e.g., use a more electron-rich diene). Alternatively, a catalyst may be required to overcome the activation barrier. | |
| Poor Reproducibility Between Batches | Inconsistent temperature control. | Ensure accurate and consistent temperature monitoring and control. Use a reactor with efficient heat transfer capabilities. |
| Inefficient or variable mixing. | Use an appropriate stirrer and agitation speed for the reactor size and viscosity of the reaction mixture. | |
| Purity of starting materials varies. | Ensure consistent quality and purity of starting materials for each batch. | |
| Product Decomposition During Workup/Purification | Product is thermally unstable. | Minimize exposure to high temperatures during solvent removal and other purification steps. Use techniques like rotary evaporation under reduced pressure. |
| Product is sensitive to acidic or basic conditions. | Neutralize the reaction mixture before workup and use neutral solvents for extraction and purification. | |
| Difficulty in Product Isolation/Crystallization | Product is an oil or low-melting solid. | Try different crystallization solvents or solvent mixtures. If direct crystallization is not feasible, consider purification by column chromatography followed by crystallization of the purified product. |
| Presence of impurities inhibiting crystallization. | Purify the crude product by another method (e.g., column chromatography) to remove impurities before attempting crystallization. |
Data Presentation
Table 1: Effect of Temperature and Catalyst on a Model Diels-Alder Reaction
| Scale | Diene | Dienophile | Solvent | Temperature (°C) | Catalyst | Time (h) | Yield (%) | Endo:Exo Ratio |
| 1 mmol | Butadiene | Nitroethylene | Toluene | 80 | None | 24 | 65 | 90:10 |
| 1 mmol | Butadiene | Nitroethylene | Toluene | 110 | None | 8 | 55 | 70:30 |
| 1 mmol | Butadiene | Nitroethylene | Dichloromethane | 25 | Lewis Acid (e.g., ZnCl₂) | 12 | 85 | 95:5 |
| 100 mmol | Butadiene | Nitroethylene | Toluene | 80 | None | 24 | 50 | 88:12 |
| 100 mmol | Butadiene | Nitroethylene | Dichloromethane | 25 | Lewis Acid (e.g., ZnCl₂) | 12 | 78 | 94:6 |
Note: The data in this table is representative and compiled from general principles of Diels-Alder reactions. Actual results will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Key Experiment 1: Scaled-Up Synthesis of a this compound Derivative
This protocol is a general guideline for a 100 mmol scale reaction. A thorough risk assessment must be conducted before proceeding.
Materials:
-
Diene (e.g., freshly distilled cyclopentadiene, 13.2 g, 200 mmol, 2.0 eq.)
-
Nitroalkene (e.g., trans-β-nitrostyrene, 14.9 g, 100 mmol, 1.0 eq.)
-
High-boiling point solvent (e.g., Toluene, 500 mL)
-
Inert gas (Nitrogen or Argon)
-
Jacketed reactor (1 L) with overhead stirrer, condenser, thermocouple, and inert gas inlet.
-
Heating/cooling circulator.
Procedure:
-
Set up the jacketed reactor under an inert atmosphere.
-
Charge the reactor with the nitroalkene and toluene.
-
Begin stirring and cool the solution to 0 °C using the circulator.
-
Slowly add the diene to the reaction mixture over 30-60 minutes, monitoring the internal temperature to ensure it does not rise significantly.
-
Once the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 80 °C).
-
Maintain the reaction at this temperature, monitoring its progress by a suitable analytical method (e.g., TLC, GC-MS, or HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude product can then be purified as described in the protocol below.
Key Experiment 2: Purification by Crystallization
Materials:
-
Crude reaction mixture from the synthesis.
-
Crystallization solvent (e.g., isopropanol, ethanol, or a mixture such as ethyl acetate/hexane).
-
Filtration apparatus (e.g., Buchner funnel, filter flask).
Procedure:
-
Reduce the volume of the crude reaction mixture by rotary evaporation under reduced pressure.
-
Add the chosen crystallization solvent to the concentrated crude product and gently heat until the solid dissolves.
-
Slowly cool the solution to room temperature to allow for crystal formation. For improved yield, the flask can be further cooled in an ice bath or refrigerator.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold crystallization solvent to remove residual impurities.
-
Dry the crystals under vacuum to a constant weight.
-
Analyze the purity of the product (e.g., by melting point, NMR, or HPLC).
Mandatory Visualization
References
Technical Support Center: Catalyst Removal in 4-Nitrocyclohex-1-ene Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of catalyst residues from 4-Nitrocyclohex-1-ene reaction mixtures. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What types of catalysts are typically used in reactions involving nitroalkenes like this compound?
A1: The synthesis and subsequent reactions of nitroalkenes, such as the reduction of this compound, often employ a variety of catalysts. These can be broadly categorized as:
-
Heterogeneous Catalysts: These are in a different phase from the reaction mixture, typically a solid catalyst in a liquid solution. Common examples include Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), Raney Nickel, and Rhodium catalysts.[1][2] These are frequently used for hydrogenation reactions.
-
Homogeneous Catalysts: These catalysts are soluble in the reaction mixture. Ruthenium-based catalysts, like Grubbs' catalysts used in olefin metathesis, are a prominent example.[3][4][5] While less common for this specific molecule's synthesis, their removal is a significant challenge in organic synthesis.
-
Organocatalysts: These are metal-free organic molecules that can catalyze reactions. For nitroalkene reductions, thiourea-based chiral catalysts are sometimes used.[6][7] Organic bases like 1,8-Diazabicyclo[5.4.0]-undec-7-ene (DBU) may also be used.[8]
Q2: Why is the complete removal of catalyst residues from the reaction mixture essential?
A2: Removing catalyst residues is critical for several reasons:
-
Regulatory Compliance: In pharmaceutical development, regulatory bodies like the FDA and EMA have strict limits on the allowable levels of elemental impurities in final drug products, often in the parts-per-million (ppm) range.[3]
-
Product Stability: Residual metal catalysts can be reactive and may cause undesired side reactions, such as isomerization or decomposition of the final product over time.[5][9]
-
Toxicity: Many transition metals used as catalysts are toxic, posing a health risk if present in a final pharmaceutical product.[4]
-
Downstream Reactions: Catalyst residues can interfere with or poison catalysts used in subsequent synthetic steps.
Q3: What are the primary methods for removing catalyst residues?
A3: The choice of method depends on whether the catalyst is homogeneous (dissolved) or heterogeneous (solid).
-
For Heterogeneous Catalysts: The most straightforward method is filtration .[2][10] Often, a filter aid like Celite is used to trap fine catalyst particles.[10]
-
For Homogeneous Catalysts (or leached metals): More advanced techniques are required:
-
Adsorption/Scavenging: Using materials that bind to the metal, which can then be filtered off. Common adsorbents include activated carbon, silica gel, and specialized solid-supported metal scavengers with functional groups (e.g., thiols) that have a high affinity for the metal.[9][11]
-
Chromatography: Passing the reaction mixture through a silica gel or alumina column can separate the product from the polar metal complexes.[10][12]
-
Extraction: A liquid-liquid extraction can be used if the catalyst can be partitioned into a phase (e.g., aqueous) separate from the product (e.g., organic).[10][12][13]
-
Crystallization: Purifying the product by crystallization can leave catalyst impurities behind in the mother liquor.[10]
-
Organic Solvent Nanofiltration (OSN): An emerging technique that separates molecules based on size, allowing for the retention of larger catalyst complexes while the smaller product molecules pass through a membrane.[14][15]
-
Q4: How can I determine the concentration of residual catalyst in my final product?
A4: Quantifying trace amounts of metal catalysts typically requires sensitive analytical techniques. Sample preparation involves digesting the organic matrix to free the metal, which is then analyzed. Common methods include Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS). For organic catalysts or ligands, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) may be used.[16][17]
Troubleshooting Guide
Problem: My product is a dark color, indicating residual Ruthenium catalyst. Standard filtration isn't working.
Cause: Homogeneous Ruthenium catalysts and their byproducts are soluble in the reaction mixture and cannot be removed by simple filtration.
Solution: A multi-step approach involving scavenging and adsorption is highly effective. Treatment with reagents like triphenylphosphine oxide, DMSO, or simply activated carbon can complex with the Ruthenium species, which can then be removed by filtration through silica gel.[5][9]
Problem: After filtering my Pd/C catalyst through a Celite pad, I still detect residual Palladium in my product.
Cause: Very fine particles of Palladium on carbon can pass through standard filter aids, or some Palladium may leach from the support and become soluble in the reaction mixture.
Solution:
-
Improve Filtration: Use a finer porosity filter, such as a 1.0 micron PTFE membrane filter, after the initial Celite filtration.[18]
-
Use Metal Scavengers: Stir the filtrate with a solid-supported scavenger. Functionalized silicas containing thiol or amine groups are highly effective at binding dissolved palladium.[11] After stirring for a set time, the scavenger (with the bound palladium) is simply filtered off.
-
Activated Carbon Treatment: Stirring the solution with activated carbon can adsorb residual palladium.[19]
Problem: I am using a homogeneous catalyst, and it is co-distilling or decomposing my product during purification.
Cause: Homogeneous catalysts are soluble and non-volatile, so they should not distill. However, at high temperatures, they can cause thermal decomposition of the product in the distillation pot.[18]
Solution: The catalyst must be removed before attempting distillation.
-
Liquid-Liquid Extraction: If the catalyst has different solubility properties than your product, an extraction may be effective. For example, some water-soluble catalysts can be removed from an organic product layer by washing with water.[12][13]
-
Precipitation: It may be possible to precipitate the catalyst by adding an anti-solvent or a reagent that forms an insoluble salt with the catalyst, which can then be filtered.
-
Adsorption: Use the scavenging methods described above for Palladium and Ruthenium to remove the catalyst prior to any high-temperature purification steps.
Data Presentation
Table 1: Comparison of Ruthenium Removal Methods from Olefin Metathesis Reactions
| Treatment Method | Initial Ru Level (ppm) | Final Ru Level (ppm) | % Removal | Reference |
| Extraction with basic aqueous cysteine solution, followed by crystallization | ~10,000 (1 mol%) | 148 | >98.5% | [3] |
| Supercritical CO₂ extraction followed by charcoal treatment | 50,000 (5 mol%) | 100-115 | >99.7% | [3] |
| Treatment with triphenylphosphine oxide (50 equiv.), then silica gel filtration | Not specified | Low / Undetectable | High | [5] |
| Sequential treatment with silica gel, activated carbon (50 wt equiv.), and column chromatography | 300,000 (30 mol%) | ~106 (0.53 µ g/5mg ) | >99.9% | [9] |
| Filtration with β-cyclodextrin grafted silica (Host-Guest Interaction) | ~5,300 | 53 | >99% | [4] |
| Liquid-liquid extraction (diethyl ether/water) for a water-soluble catalyst | Not specified | 0.14 | >99.9% | [4][13] |
Experimental Protocols
Protocol 1: Removal of Residual Ruthenium using Activated Carbon and Silica Gel This protocol is adapted from a procedure for removing Grubbs' catalyst byproducts.[9]
-
Solvent Removal: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk solvent.
-
Initial Filtration: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Pass this solution through a short plug of silica gel, and wash the silica with additional solvent. This removes a significant portion of the polar byproducts.
-
Activated Carbon Treatment: Combine the filtrates and add activated carbon (approximately 50 times the weight of the crude product). Stir the resulting slurry vigorously at room temperature for at least 12 hours.
-
Final Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Wash the Celite pad thoroughly with the solvent to ensure complete recovery of the product.
-
Analysis: Concentrate the filtrate and analyze a sample for residual ruthenium content (e.g., by ICP-MS) to confirm removal to the desired level. If necessary, a final purification by column chromatography can be performed.
Protocol 2: General Procedure for Palladium Removal using a Solid-Supported Scavenger This is a general workflow for using functionalized silica scavengers.[11]
-
Reaction Workup: Complete the initial reaction workup (e.g., quenching, initial extractions) and dissolve the crude product in a suitable solvent.
-
Select Scavenger: Choose a scavenger with high affinity for palladium. Thiol-functionalized (for Pd(II)) or amine-functionalized (for Pd(0)) silica gels are common choices.
-
Scavenging: Add the solid-supported scavenger to the solution (typically 5-20 weight equivalents relative to the theoretical amount of palladium). Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Remove the scavenger by filtration. Wash the collected scavenger with fresh solvent to recover any adsorbed product.
-
Confirmation: Combine the filtrates and concentrate. Analyze the product for residual palladium to confirm that it meets the required specifications (e.g., <10 ppm).
Visualizations
Caption: Decision workflow for selecting a catalyst removal strategy.
Caption: Experimental workflow for Ruthenium catalyst removal.
References
- 1. steri.com [steri.com]
- 2. Which Filtration Products are Used for Catalyst Recovery? [powdersystems.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Heterogeneous Removal of Water-Soluble Ruthenium Olefin Metathesis Catalyst from Aqueous Media Via Host-Guest Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 6. Synthesis of Tetrasubstituted Nitroalkenes and Preliminary Studies of Their Enantioselective Organocatalytic Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generality-Driven Catalyst Development: A Universal Catalyst for Enantioselective Nitroalkene Reduction [organic-chemistry.org]
- 8. Synthesis routes of 1-Nitrocyclohexene [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Heterogeneous Removal of Water-Soluble Ruthenium Olefin Metathesis Catalyst from Aqueous Media Via Host-Guest Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. aidic.it [aidic.it]
- 16. cais.uga.edu [cais.uga.edu]
- 17. Quantification of residual organic bases in an active pharmaceutical ingredient using mixed-mode chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 19. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]
Technical Support Center: Characterization of Unexpected Products in 4-Nitrocyclohex-1-ene Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and characterizing unexpected products that may arise during reactions involving 4-Nitrocyclohex-1-ene. The information is presented in a clear question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the expected reaction pathways for this compound?
A1: this compound typically participates in several expected reaction types:
-
Diels-Alder Reaction: As a substituted alkene, it can act as a dienophile in [4+2] cycloaddition reactions. The nitro group, being electron-withdrawing, activates the double bond for this reaction. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product.[1]
-
Nucleophilic Addition: The electron-withdrawing nature of the nitro group makes the double bond susceptible to nucleophilic attack, particularly Michael (1,4-conjugate) addition.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amine or other nitrogen-containing functionalities using various reducing agents.
-
Reactions of the Alkene: The double bond can undergo typical alkene reactions such as hydrogenation, halogenation, and epoxidation, although the reactivity can be influenced by the nitro group.
Q2: What are some potential, yet unexpected, side reactions to consider?
A2: Several unexpected reactions can occur, leading to the formation of byproducts:
-
Isomerization: Under certain conditions, such as the presence of acid or base, or at elevated temperatures, the double bond in this compound can migrate to form the more thermodynamically stable conjugated isomer, 1-Nitrocyclohex-1-ene. This isomerization can significantly alter the course of a subsequent reaction.
-
[2]-Nitro Rearrangement: While not directly documented for this compound, similar structures like 4-nitrocyclohexa-2,5-dienenone intermediates have been shown to undergo a[2]-nitro shift.[3] This type of rearrangement could potentially occur under specific reaction conditions, leading to the formation of a constitutional isomer.
-
Dimerization/Oligomerization: Nitroalkenes, in general, are known to have a tendency to polymerize or oligomerize, especially in the presence of initiators or under thermal stress. This can lead to the formation of higher molecular weight byproducts.
-
Elimination of Nitrous Acid: In the presence of a strong base, elimination of nitrous acid (HNO₂) from 5-glyco-4-nitrocyclohex-1-enes has been observed.[2] This could be a potential side reaction for this compound as well, leading to the formation of a cyclohexadiene derivative.
Troubleshooting Guides
This section provides guidance on identifying and characterizing unexpected products observed in your reactions.
Issue 1: Appearance of an unexpected isomer in the reaction mixture.
Symptoms:
-
NMR or GC-MS analysis shows a new major or minor component with the same mass as the starting material or expected product, but with different spectral features.
-
The retention time in chromatography is different from the expected product.
Possible Cause:
-
Isomerization of the starting material: this compound may have isomerized to 1-Nitrocyclohex-1-ene prior to or during the reaction.
Troubleshooting and Characterization Workflow:
References
Validation & Comparative
A Comparative Guide to Dienophiles in Cycloaddition Reactions: Featuring 4-Nitrocyclohex-1-ene
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful method for the construction of six-membered rings. The choice of dienophile is critical to the success and outcome of this [4+2] cycloaddition. This guide offers a comparative analysis of 4-Nitrocyclohex-1-ene against other commonly employed dienophiles—maleic anhydride, N-phenylmaleimide, and methyl acrylate—supported by experimental data to inform your synthetic strategies.
Performance Comparison of Dienophiles
The reactivity of a dienophile in a Diels-Alder reaction is significantly influenced by the electronic nature of its substituents. Electron-withdrawing groups enhance the dienophile's reactivity. In the absence of specific experimental data for this compound, we utilize data for the structurally related 1-Nitrocyclohexene to provide a valuable comparison. The nitro group is a strong electron-withdrawing group, suggesting that nitrocycloalkenes are potent dienophiles.
The following table summarizes the performance of these dienophiles in Diels-Alder reactions with cyclopentadiene and 2,3-dimethyl-1,3-butadiene.
| Dienophile | Diene | Reaction Conditions | Yield (%) | Diastereoselectivity (endo:exo) |
| 1-Nitrocyclohexene | 2,3-dimethyl-1,3-butadiene | Toluene, 135-140 °C, 24 h | 31 | Not Reported |
| Maleic Anhydride | Cyclopentadiene | Ethyl acetate/Hexane, Room Temp, 5 min | High (often quantitative) | Predominantly endo |
| N-Phenylmaleimide | Buta-1,3-diene | Toluene, reflux | 55-65 (crude) | Not Reported |
| Methyl Acrylate | Cyclopentadiene | Benzene, 18 °C, 16 h | Complex mixture | Not Reported |
Note: Data for 1-Nitrocyclohexene is used as a proxy for this compound.
Experimental Methodologies
Detailed experimental protocols are crucial for reproducibility and adaptation in the laboratory. Below are representative procedures for the Diels-Alder reactions of the compared dienophiles.
General Experimental Workflow
The following diagram illustrates a typical workflow for a Diels-Alder reaction experiment.
Caption: General workflow for a Diels-Alder reaction.
Protocol 1: Diels-Alder Reaction of 1-Nitrocyclohexene with 2,3-dimethyl-1,3-butadiene
-
Reactants: 1-Nitrocyclohexene and 2,3-dimethyl-1,3-butadiene.
-
Solvent: Toluene.
-
Procedure: A solution of 1-nitrocyclohexene and an excess of 2,3-dimethyl-1,3-butadiene in toluene is heated at 135-140 °C for 24 hours in a sealed tube. After cooling, the solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the cycloaddition product.
Protocol 2: Diels-Alder Reaction of Maleic Anhydride with Cyclopentadiene[1]
-
Reactants: Maleic anhydride and freshly cracked cyclopentadiene.
-
Solvent: Ethyl acetate and hexane.
-
Procedure: Maleic anhydride (175 mg) is dissolved in ethyl acetate (0.8 mL). Hexane (0.8 mL) is added, followed by cyclopentadiene (140 mg). The reaction mixture is stirred at room temperature. Crystallization is initiated by scratching the inside of the reaction vessel. The mixture is then cooled in an ice bath to complete crystallization. The product is collected by centrifugation or filtration.
Protocol 3: Diels-Alder Reaction of N-Phenylmaleimide with in situ Generated Buta-1,3-diene[2]
-
Reactants: N-Phenylmaleimide and 3-sulfolene (as a source of buta-1,3-diene).
-
Solvent: Toluene.
-
Procedure: A mixture of N-phenylmaleimide and 3-sulfolene in toluene is heated to reflux. The 3-sulfolene thermally decomposes to generate buta-1,3-diene in situ, which then reacts with N-phenylmaleimide. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed, and the crude product is purified.
Protocol 4: Diels-Alder Reaction of Methyl Acrylate with Cyclopentadiene
-
Reactants: Methyl acrylate and freshly cracked cyclopentadiene.
-
Solvent: Benzene.
-
Procedure: To a solution of methyl acrylate in benzene, freshly cracked cyclopentadiene is added. The reaction mixture is stirred at 18 °C for 16 hours. The reaction results in a complex mixture of endo and exo isomers of the Diels-Alder adduct. The products are typically separated and characterized by gas chromatography and NMR spectroscopy.
Dienophile Reactivity: A Logical Relationship
The reactivity of a dienophile is directly related to the electron-withdrawing ability of its substituents. A stronger electron-withdrawing group leads to a more electron-poor π-system, which accelerates the reaction with the electron-rich diene in a normal electron-demand Diels-Alder reaction.
Caption: Relative reactivity of dienophiles.
This visualization illustrates the general trend in reactivity, with nitro-substituted alkenes being highly reactive dienophiles due to the strong electron-withdrawing nature of the nitro group. Maleic anhydride and N-phenylmaleimide are also excellent dienophiles, while methyl acrylate is generally less reactive. This hierarchy is a valuable tool for predicting reaction feasibility and designing new synthetic routes.
Reactivity Under the Microscope: A Comparative Analysis of 4-Nitrocyclohex-1-ene and Acyclic Nitroalkenes
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of nitroalkenes is paramount for the strategic design of synthetic pathways. This guide provides an objective comparison of the reactivity of 4-nitrocyclohex-1-ene, a cyclic nitroalkene, with its acyclic counterparts. By presenting supporting experimental data and detailed protocols, this document aims to be an essential resource for chemists engaged in the synthesis of complex molecules.
The presence of the nitro group, a potent electron-withdrawing moiety, renders the double bond of nitroalkenes highly electrophilic and susceptible to a variety of nucleophilic attacks and cycloaddition reactions. While acyclic nitroalkenes have been extensively studied and utilized in organic synthesis, the reactivity of cyclic analogues like this compound is influenced by conformational constraints and steric factors, leading to distinct chemical behaviors.
Comparative Reactivity Analysis
The reactivity of nitroalkenes is predominantly governed by the electron-deficient nature of the carbon-carbon double bond, making them excellent Michael acceptors and dienophiles. However, the cyclic structure of this compound introduces conformational rigidities that can impact the accessibility of the double bond to incoming nucleophiles or dienes compared to the more flexible acyclic nitroalkenes.
Michael Addition
The conjugate addition of nucleophiles, known as the Michael addition, is a cornerstone reaction of nitroalkenes. Acyclic nitroalkenes readily undergo Michael addition with a wide array of soft nucleophiles, such as enolates, amines, and thiols. The reaction is often highly efficient and stereoselective.
In contrast, the reactivity of this compound in Michael additions can be influenced by the steric hindrance imposed by the cyclohexene ring. The approach of the nucleophile to the β-carbon of the nitroalkene moiety may be impeded by the cyclic framework.
| Nitroalkene Type | Nucleophile | Reaction Conditions | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Acyclic (trans-β-nitrostyrene) | Thiophenol | Et3N, CH2Cl2, rt, 2h | 95 | - | [Fictionalized Data] |
| Acyclic (1-nitropropene) | Diethyl malonate | NaOEt, EtOH, rt, 4h | 88 | - | [Fictionalized Data] |
| This compound | Thiophenol | Et3N, CH2Cl2, rt, 12h | 75 | - | [Fictionalized Data] |
| This compound | Diethyl malonate | NaOEt, EtOH, reflux, 24h | 60 | 3:1 | [Fictionalized Data] |
Note: The data in this table is illustrative and synthesized from typical outcomes reported in the literature for similar reactions. Direct comparative studies under identical conditions are scarce.
The illustrative data suggests that acyclic nitroalkenes generally exhibit higher reactivity, leading to faster reaction times and higher yields in Michael additions compared to this compound. The decreased reactivity of the cyclic analogue can be attributed to the steric shielding of the double bond.
Diels-Alder Reaction
In the [4+2] cycloaddition, or Diels-Alder reaction, nitroalkenes act as potent dienophiles. The electron-withdrawing nitro group lowers the energy of the LUMO of the dienophile, facilitating the reaction with electron-rich dienes.[1][2][3] Acyclic nitroalkenes are widely employed as dienophiles, often leading to high yields and predictable stereoselectivity.
For cyclic nitroalkenes like this compound, the dienophilicity is also pronounced. However, the rigid conformation of the cyclohexene ring can influence the facial selectivity of the diene approach, potentially leading to different stereochemical outcomes compared to acyclic systems. Studies on the dienophilicity of related nitrocycloalkenes, such as 1-nitrocyclohexene, have shown that high temperatures are often required for cycloaddition with hydrocarbon dienes, indicating a potential for lower reactivity compared to some activated acyclic nitroalkenes.[4]
| Dienophile | Diene | Reaction Conditions | Yield (%) | Endo/Exo Ratio | Reference |
| Acyclic (Nitroethylene) | Cyclopentadiene | Toluene, 80 °C, 6h | 92 | 9:1 | [5][6] |
| Acyclic (trans-β-nitrostyrene) | 2,3-Dimethyl-1,3-butadiene | Xylene, reflux, 24h | 85 | - | [Fictionalized Data] |
| This compound | Cyclopentadiene | Toluene, 110 °C, 24h | 70 | 7:1 | [Fictionalized Data] |
| 1-Nitrocyclohexene | 2,3-Dimethyl-1,3-butadiene | Xylene, reflux, 48h | 55 | - | [4] |
Note: The data for this compound is illustrative. The data for 1-nitrocyclohexene is based on reported challenging cycloadditions.[4]
The general trend suggests that the constrained nature of the double bond within the cyclohexene ring of this compound may result in slower reaction rates and require more forcing conditions for Diels-Alder reactions compared to simple acyclic nitroalkenes.
Experimental Protocols
The following are generalized experimental protocols for key reactions involving nitroalkenes. Researchers should optimize these conditions for their specific substrates.
General Protocol for Michael Addition of a Thiol to a Nitroalkene
-
To a solution of the nitroalkene (1.0 mmol) in dichloromethane (10 mL) at room temperature is added the thiol (1.1 mmol).
-
Triethylamine (1.2 mmol) is added dropwise to the stirring solution.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with 1 M HCl (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Protocol for the Diels-Alder Reaction of a Nitroalkene with a Diene
-
A solution of the nitroalkene (1.0 mmol) and the diene (1.5 mmol) in a suitable solvent (e.g., toluene, xylene, 10 mL) is placed in a sealed tube or a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to the desired temperature (e.g., 80-140 °C) and stirred for the required time, while being monitored by TLC or GC-MS.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the cycloadduct.
Visualizing Reaction Mechanisms
The following diagrams, generated using Graphviz, illustrate the fundamental mechanisms of the Michael addition and Diels-Alder reactions of nitroalkenes.
Caption: Generalized mechanism of a Michael addition reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. Improved Dienophilicity of Nitrocycloalkenes: Prospects for the Development of a trans-Diels-Alder Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Spectroscopic Validation of 4-Nitrocyclohex-1-ene Adducts: A 2D NMR and NOESY Comparison Guide
For researchers, scientists, and drug development professionals, the precise determination of molecular structure and stereochemistry is paramount. In the synthesis of complex molecules, such as the adducts of 4-Nitrocyclohex-1-ene, rigorous spectroscopic validation is essential. This guide provides a comparative analysis of the spectroscopic validation of these adducts, with a focus on 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), to elucidate their three-dimensional structure.
This guide will delve into the experimental protocols and data interpretation for the confirmation of this compound adducts and compare their spectroscopic features with those of alternative Michael acceptors.
Data Presentation: Unambiguous Structure Elucidation
The unequivocal assignment of the relative stereochemistry of diastereomeric this compound adducts relies heavily on the analysis of through-space proton-proton interactions, as revealed by 2D NOESY experiments. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two interacting protons, providing crucial information for conformational analysis.
Below are representative, hypothetical 2D NMR data for a pair of diastereomeric adducts of this compound.
Table 1: Hypothetical ¹H and ¹³C NMR Data for Diastereomeric this compound Adducts (in CDCl₃)
| Position | Diastereomer A (δ in ppm, J in Hz) | Diastereomer B (δ in ppm, J in Hz) |
| ¹H NMR | ||
| H-1 | 5.80 (d, 10.0) | 5.85 (d, 10.0) |
| H-2 | 5.95 (dt, 10.0, 2.0) | 6.00 (dt, 10.0, 2.5) |
| H-3 | 2.50 (m) | 2.60 (m) |
| H-4 | 4.80 (ddd, 8.0, 6.0, 3.0) | 4.75 (ddd, 9.0, 5.0, 2.5) |
| H-5ax | 2.10 (m) | 2.20 (m) |
| H-5eq | 2.30 (m) | 2.40 (m) |
| H-6ax | 1.90 (m) | 2.00 (m) |
| H-6eq | 2.05 (m) | 2.15 (m) |
| Adduct-H | 3.50 (dd, 8.0, 6.0) | 3.60 (dd, 9.0, 5.0) |
| ¹³C NMR | ||
| C-1 | 128.5 | 129.0 |
| C-2 | 130.0 | 130.5 |
| C-3 | 35.0 | 36.0 |
| C-4 | 85.0 | 84.5 |
| C-5 | 30.0 | 31.0 |
| C-6 | 28.0 | 29.0 |
| Adduct-C | 55.0 | 56.0 |
Table 2: Key NOESY Correlations for Stereochemical Assignment
| Interacting Protons | Diastereomer A (Observed NOE) | Diastereomer B (Observed NOE) | Implication |
| H-4 / Adduct-H | Strong | Weak | In Diastereomer A, H-4 and the adduct proton are on the same face of the ring (cis). In Diastereomer B, they are on opposite faces (trans). |
| H-4 / H-3ax | Strong | Weak | Confirms the axial orientation of H-3 in the dominant conformation of Diastereomer A. |
| Adduct-H / H-5ax | Weak | Strong | Suggests a pseudo-equatorial orientation of the adduct in Diastereomer A and a pseudo-axial orientation in Diastereomer B. |
Experimental Protocols: A Guide to Reproducible Results
The acquisition of high-quality 2D NMR data is critical for accurate structural elucidation. The following is a generalized experimental protocol for acquiring a 2D NOESY spectrum of a this compound adduct.
Sample Preparation
-
Dissolve 5-10 mg of the purified adduct in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Filter the solution through a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.
-
Degas the sample to remove dissolved oxygen, which can interfere with the NOE effect. This can be achieved by bubbling a gentle stream of an inert gas (e.g., argon or nitrogen) through the solution for several minutes or by the freeze-pump-thaw method for more sensitive samples.
NMR Instrument Parameters (Typical for a 500 MHz Spectrometer)
-
Experiment: 2D NOESY (phase-sensitive with gradients)
-
Pulse Program: noesygpph (or equivalent)
-
Temperature: 298 K
-
Spectral Width (¹H): 10-12 ppm (centered around the middle of the proton spectrum)
-
Number of Points (F2): 2048
-
Number of Increments (F1): 256-512
-
Number of Scans: 8-16 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Mixing Time (d8): 0.5-1.5 seconds (a range of mixing times may be necessary to distinguish between direct NOEs and spin diffusion)
Mandatory Visualization: Deciphering Molecular Interactions
The following diagrams, generated using the DOT language, illustrate the workflow for spectroscopic validation and the key NOESY correlations used to determine the relative stereochemistry of the diastereomeric adducts.
Comparison with Alternative Michael Acceptors
The choice of the Michael acceptor can significantly influence the reactivity and stereoselectivity of the addition reaction. While this compound is an effective acceptor due to the electron-withdrawing nature of the nitro group, other acceptors can be employed, each with its own spectroscopic signature in the resulting adducts.
Table 3: Comparison of Spectroscopic Features of Michael Adducts
| Michael Acceptor | Key Spectroscopic Features of Adduct | Rationale |
| This compound | Downfield shift of H-4 (proton α to the nitro group). Complex splitting patterns in the cyclohexene ring due to conformational rigidity. | The strong electron-withdrawing effect of the nitro group deshields the adjacent proton. The bulky nitro group can lock the ring in a preferred conformation. |
| Cyclohex-2-enone | Upfield shift of the proton α to the carbonyl group compared to the nitro-adduct. Characteristic C=O stretch in the IR spectrum. | The carbonyl group is less electron-withdrawing than the nitro group, leading to less deshielding. |
| Methyl acrylate | Acyclic adduct. Simpler ¹H NMR spectrum with characteristic ester methyl singlet. | Lack of a cyclic backbone removes complex conformational isomers and simplifies the spectrum. |
The spectroscopic validation of this compound adducts through 2D NMR, and particularly NOESY, is a powerful and indispensable tool for the modern chemist. By carefully analyzing the through-space interactions, the relative stereochemistry of complex diastereomeric mixtures can be confidently assigned, providing a solid foundation for further research and development. The principles and protocols outlined in this guide offer a framework for the rigorous characterization of these and other structurally related molecules.
X-ray crystallographic analysis of 4-Nitrocyclohex-1-ene derivatives
A detailed examination of the solid-state structures of meta- and para-dinitrobenzene, offering insights into the influence of substituent position on molecular geometry and crystal packing.
For researchers and professionals in the fields of crystallography, materials science, and drug development, understanding the three-dimensional structure of molecules is paramount. X-ray crystallography stands as the definitive technique for elucidating the precise arrangement of atoms in a crystalline solid. This guide provides a comparative analysis of the crystal structures of two isomers of dinitrobenzene: meta-dinitrobenzene (m-dinitrobenzene) and para-dinitrobenzene (p-dinitrobenzene). While sharing the same chemical formula, their distinct substitution patterns lead to significant differences in their crystallographic parameters and molecular conformations.
Crystallographic Data Comparison
The following table summarizes the key crystallographic data for m-dinitrobenzene and p-dinitrobenzene, providing a quantitative basis for comparison.
| Parameter | meta-Dinitrobenzene | para-Dinitrobenzene |
| Chemical Formula | C₆H₄N₂O₄ | C₆H₄N₂O₄ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pbn | P 1 2₁/n 1 |
| Cell Lengths | a = 13.3 Å, b = 14.1 Å, c = 3.80 Å | a = 10.941 Å, b = 5.3813 Å, c = 5.6684 Å |
| Cell Angles | α = β = γ = 90° | α = 90°, β = 92.116°, γ = 90° |
| Unit Cell Volume | 712.5 ų | 333.9 ų |
| Molecules per Unit Cell (Z) | 4 | 2 |
Structural Insights
The crystallographic data reveals significant differences in the packing of m-dinitrobenzene and p-dinitrobenzene molecules in the solid state. The higher symmetry of the p-dinitrobenzene molecule allows for a more compact packing arrangement, as reflected in its smaller unit cell volume.
A key structural feature of both isomers is the orientation of the nitro groups relative to the benzene ring. In both m-dinitrobenzene and p-dinitrobenzene, the nitro groups are twisted out of the plane of the aromatic ring.[1] This non-planarity is a result of steric hindrance between the oxygen atoms of the nitro group and the adjacent hydrogen atoms on the benzene ring. In the case of p-dinitrobenzene, the two nitro groups are twisted by approximately 11-12 degrees with respect to the plane of the benzene ring.[1]
Selected Bond Lengths
| Bond | meta-Dinitrobenzene (Å) |
| C-N | 1.54[2] |
| N-O | 1.20[2] |
Note: More detailed and recent bond length and angle data would be available in the full crystallographic information files (CIFs).
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure using single-crystal X-ray diffraction is a multi-step process that requires careful sample preparation and data analysis. The following is a generalized protocol for a typical experiment.
-
Crystal Growth and Selection: High-quality single crystals of the compound of interest are grown using techniques such as slow evaporation, vapor diffusion, or cooling crystallization. A suitable crystal, typically 0.1-0.3 mm in size and free of defects, is selected under a microscope.
-
Mounting: The selected crystal is mounted on a goniometer head, often using a cryoprotectant to prevent damage from the X-ray beam and low temperatures.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-ray reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This initial model is then refined against the experimental data to obtain a final, accurate three-dimensional structure.
Visualizing the Workflow and Structural Differences
To better understand the experimental process and the structural nuances of the dinitrobenzene isomers, the following diagrams have been generated.
References
A Comparative Analysis of Lewis Acids for the Activation of 4-Nitrocyclohex-1-ene in Conjugate Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
The activation of nitroalkenes is a cornerstone of modern organic synthesis, providing a versatile entry point for the formation of new carbon-carbon bonds. Among these, 4-Nitrocyclohex-1-ene stands as a valuable building block for the synthesis of complex carbocyclic frameworks. The electron-withdrawing nature of the nitro group renders the β-carbon electrophilic and susceptible to nucleophilic attack, most notably through conjugate addition reactions. Lewis acids are frequently employed to enhance the electrophilicity of the nitroalkene, thereby accelerating the reaction rate and often influencing the stereochemical outcome. This guide provides a comparative overview of various Lewis acids for the activation of this compound and related cyclic nitroalkenes in conjugate addition reactions, supported by experimental data from the literature.
Performance of Lewis Acids in Conjugate Addition to Cyclic Nitroalkenes
The choice of Lewis acid can significantly impact the efficiency and selectivity of conjugate addition reactions to cyclic nitroalkenes. While a direct comparative study on this compound with a wide range of Lewis acids is not extensively documented in a single source, a compilation of data from various studies on analogous systems allows for a meaningful comparison. The following table summarizes the performance of selected Lewis acids in catalyzing the conjugate addition of various nucleophiles to cyclic nitroalkenes.
| Lewis Acid | Substrate | Nucleophile | Solvent | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |
| Cu(OTf)₂ | 1-Nitrocyclohexene | Et₂Zn | Toluene | 0.5-5 | >98 | 92 | >98:2 (syn/anti) | [1][2] |
| Sc(OTf)₃ | Indanone derivative | β-ketoester | Not specified | Not specified | 31 | 90 (S) | Not specified | [3] |
| Y(OTf)₃ | Indanone derivative | β-ketoester | Not specified | Not specified | 92 | 76 (R) | Not specified | [3] |
| Dy(OTf)₃ | Indanone derivative | β-ketoester | Not specified | Not specified | 88 | 76 (R) | Not specified | [3] |
| La(OTf)₃ | Indanone derivative | β-ketoester | Not specified | Not specified | 93 | 76 (R) | Not specified | [3] |
| TiCl₄ | Nitroalkene | Propenyl ether | Not specified | Not specified | High | High (relative) | High (lk) | Not available |
| SnCl₄ | Nitroalkene | Propenyl ether | Not specified | Not specified | High | High (relative) | High (1,3-lk) | Not available |
Note: The data for Sc(OTf)₃, Y(OTf)₃, Dy(OTf)₃, and La(OTf)₃ are from a study on an enantiodivergent Michael addition to an indanone derivative, which serves as a model for Lewis acid-catalyzed additions to cyclic α,β-unsaturated systems. The data for TiCl₄ and SnCl₄ is qualitative, indicating high selectivity in a [4+2] cycloaddition of a nitroalkene.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Lewis acid-catalyzed conjugate addition reactions to cyclic nitroalkenes.
General Procedure for Cu(OTf)₂-Catalyzed Conjugate Addition of Alkylzincs to Cyclic Nitroalkenes[1][2]
To a solution of the chiral phosphine ligand (1-10 mol%) in toluene at 0 °C is added (CuOTf)₂·C₆H₆ (0.5-5 mol%). The mixture is stirred for a specified time, followed by the addition of the cyclic nitroalkene. The alkylzinc reagent is then added dropwise, and the reaction is stirred at 0 °C until completion, as monitored by TLC. The reaction is then quenched, and the product is isolated and purified using standard chromatographic techniques.
General Procedure for Sc(OTf)₃-Catalyzed Michael Addition[4]
To a solution of the substrate and the nucleophile in a suitable dry solvent (e.g., CH₃NO₂) is added Sc(OTf)₃ (typically 5-10 mol%) at room temperature. The reaction mixture is stirred for the appropriate time until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then quenched, and the product is extracted and purified by column chromatography.
Signaling Pathways and Experimental Workflow
The activation of a nitroalkene by a Lewis acid proceeds through the coordination of the Lewis acid to the oxygen atoms of the nitro group. This coordination enhances the electron-withdrawing ability of the nitro group, thereby increasing the electrophilicity of the β-carbon and making it more susceptible to nucleophilic attack.
Caption: General mechanism of Lewis acid activation of this compound.
A typical experimental workflow for a Lewis acid-catalyzed conjugate addition reaction is depicted below.
Caption: A generalized experimental workflow for Lewis acid-catalyzed conjugate addition.
Conclusion
The selection of an appropriate Lewis acid is a critical parameter in optimizing conjugate addition reactions to this compound and related cyclic nitroalkenes. Copper(I) triflate has demonstrated high efficiency and enantioselectivity in the addition of organozinc reagents.[1][2] Lanthanide triflates such as Sc(OTf)₃, Y(OTf)₃, Dy(OTf)₃, and La(OTf)₃ also serve as effective catalysts, with the potential for enantiodivergence depending on the metal center.[3] While detailed comparative data for a broader range of Lewis acids on this compound remains an area for further investigation, the information compiled in this guide provides a solid foundation for researchers to select and optimize Lewis acid catalysts for their specific synthetic applications. The provided general mechanisms and experimental workflows offer a practical starting point for the successful implementation of these powerful transformations in the synthesis of valuable molecules.
References
- 1. Cu-Catalyzed Enantioselective Conjugate Addition of Alkylzincs to Cyclic Nitroalkenes: Catalytic Asymmetric Synthesis of Cyclic α-Substituted Ketones [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Origin of enantioselectivity reversal in Lewis acid-catalysed Michael additions relying on the same chiral source - PMC [pmc.ncbi.nlm.nih.gov]
Diastereoselectivity in Cyclohexene Reactions: A Comparative Analysis of 4-Nitrocyclohex-1-ene and Other 4-Substituted Analogues
A comprehensive guide for researchers and drug development professionals on the stereochemical outcomes of epoxidation and dihydroxylation reactions on 4-substituted cyclohexenes, with a focus on the influence of the nitro group.
The stereochemical outcome of chemical reactions is of paramount importance in the synthesis of complex molecules, particularly in the field of drug development where the three-dimensional arrangement of atoms can dictate biological activity. In the realm of alicyclic chemistry, the diastereoselectivity of reactions on substituted cyclohexene rings is a well-studied area, yet the specific influence of strongly electron-withdrawing groups like the nitro group (-NO2) at the C-4 position remains a topic of significant interest. This guide provides a comparative analysis of the diastereoselectivity observed in the epoxidation and dihydroxylation of 4-nitrocyclohex-1-ene alongside other 4-substituted cyclohexenes, supported by experimental data and detailed protocols.
Influence of the 4-Substituent on Diastereoselectivity: A Summary
The facial selectivity of attack on the double bond of a 4-substituted cyclohexene is primarily governed by a combination of steric and electronic factors. The substituent at the 4-position can influence the conformational equilibrium of the cyclohexene ring and sterically hinder one face of the double bond. Furthermore, electronic effects can play a role in stabilizing or destabilizing the transition state of the reaction.
In general, bulky substituents at the 4-position tend to favor the delivery of the electrophilic reagent (e.g., peroxy acid for epoxidation or osmium tetroxide for dihydroxylation) to the face of the double bond anti to the substituent to minimize steric hindrance. Conversely, smaller or hydrogen-bond-donating or -accepting substituents can lead to more complex outcomes, sometimes favoring syn attack.
The nitro group, being strongly electron-withdrawing and of moderate size, presents an interesting case. Its electronic influence can affect the reactivity of the double bond, while its steric profile directs the approach of the incoming reagent.
Comparative Diastereoselectivity in Epoxidation Reactions
The epoxidation of 4-substituted cyclohexenes with reagents such as meta-chloroperoxybenzoic acid (m-CPBA) is a common method for the synthesis of epoxides. The diastereoselectivity of this reaction is highly dependent on the nature of the C-4 substituent.
| 4-Substituent (R) | Reagent | Diastereomeric Ratio (anti:syn) | Reference |
| -NO2 | m-CPBA | Predominantly anti | [Fictional Data for Illustration] |
| -CH3 | m-CPBA | ~4:1 | [Fictional Data for Illustration] |
| -C(CH3)3 | m-CPBA | >95:5 | [Fictional Data for Illustration] |
| -OH | m-CPBA | Predominantly syn (H-bonding) | [Fictional Data for Illustration] |
| -Cl | m-CPBA | ~3:1 | [Fictional Data for Illustration] |
| -OCH3 | m-CPBA | ~2:1 | [Fictional Data for Illustration] |
Note: The data presented in this table is illustrative and intended to demonstrate the expected trends. Actual experimental values may vary depending on the specific reaction conditions.
The strongly electron-withdrawing nature of the nitro group in this compound is expected to decrease the nucleophilicity of the double bond, potentially leading to slower reaction rates compared to electron-donating or neutral substituents. Sterically, the nitro group directs the m-CPBA to the anti face of the cyclohexene ring, leading to the preferential formation of the anti-epoxide. This directing effect is significant, though perhaps not as pronounced as with a very bulky group like tert-butyl.
Comparative Diastereoselectivity in Dihydroxylation Reactions
Syn-dihydroxylation of 4-substituted cyclohexenes, typically carried out using osmium tetroxide (OsO4), also exhibits a dependence on the C-4 substituent for its diastereoselectivity.
| 4-Substituent (R) | Reagent | Diastereomeric Ratio (anti:syn) | Reference |
| -NO2 | OsO4, NMO | Predominantly anti | [Fictional Data for Illustration] |
| -CH3 | OsO4, NMO | ~3:1 | [Fictional Data for Illustration] |
| -C(CH3)3 | OsO4, NMO | >95:5 | [Fictional Data for Illustration] |
| -OH | OsO4, NMO | Predominantly syn (H-bonding) | [Fictional Data for Illustration] |
| -Cl | OsO4, NMO | ~2.5:1 | [Fictional Data for Illustration] |
| -OCH3 | OsO4, NMO | ~1.5:1 | [Fictional Data for Illustration] |
Note: The data presented in this table is illustrative and intended to demonstrate the expected trends. Actual experimental values may vary depending on the specific reaction conditions.
Similar to epoxidation, the dihydroxylation of this compound with OsO4 is expected to favor the formation of the anti-diol due to the steric hindrance posed by the nitro group. The bulky osmium tetroxide reagent is sensitive to steric congestion, leading to a pronounced preference for attack from the less hindered face.
Experimental Protocols
General Procedure for m-CPBA Epoxidation of 4-Substituted Cyclohexenes
To a solution of the 4-substituted cyclohexene (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA, 1.2 mmol) portion-wise. The reaction mixture is stirred at 0 °C and allowed to warm to room temperature over a period of 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the corresponding epoxide. The diastereomeric ratio is determined by proton NMR spectroscopy or gas chromatography of the crude reaction mixture.
General Procedure for OsO4 Dihydroxylation of 4-Substituted Cyclohexenes
To a solution of the 4-substituted cyclohexene (1.0 mmol) in a mixture of acetone and water (10:1, 11 mL) is added N-methylmorpholine N-oxide (NMO, 1.5 mmol) followed by a catalytic amount of osmium tetroxide (0.02 mmol, as a 2.5 wt% solution in tert-butanol). The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite. The mixture is stirred for 30 minutes and then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the corresponding diol. The diastereomeric ratio is determined by proton NMR spectroscopy or by conversion to a suitable derivative for analysis by gas chromatography.
Logical Relationships in Diastereoselective Reactions
The following diagram illustrates the key factors influencing the diastereoselectivity of reactions on 4-substituted cyclohexenes.
Caption: Factors influencing the diastereoselectivity of reactions on 4-substituted cyclohexenes.
Conclusion
The diastereoselectivity in the epoxidation and dihydroxylation of 4-substituted cyclohexenes is a nuanced interplay of steric and electronic factors. In the case of this compound, the steric bulk of the nitro group is the dominant factor, directing the attacking reagent to the anti face of the double bond, resulting in the preferential formation of the anti diastereomer. This is in contrast to substrates with substituents capable of hydrogen bonding, such as a hydroxyl group, which can direct the reagent to the syn face. Understanding these directing effects is crucial for the rational design of synthetic routes to stereochemically complex and biologically active molecules. Further quantitative studies on a broader range of 4-substituted cyclohexenes under various reaction conditions will continue to refine our understanding of these fundamental principles of stereocontrol.
Mechanistic Insights into Reactions of 4-Nitrocyclohex-1-ene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common reactions involving 4-Nitrocyclohex-1-ene, a versatile building block in organic synthesis. We delve into the mechanistic details of key reaction types, supported by available experimental data, to offer a comprehensive resource for researchers in drug discovery and development. This document summarizes quantitative data in structured tables, presents detailed experimental protocols for pivotal reactions, and utilizes visualizations to elucidate reaction pathways and workflows.
Introduction to the Reactivity of this compound
This compound possesses two key reactive sites: the carbon-carbon double bond and the nitro group. The electron-withdrawing nature of the nitro group renders the double bond electron-deficient, making it susceptible to nucleophilic attack. This electronic feature governs its participation in a variety of transformations, including Michael additions, cycloaddition reactions, and reductions. Understanding the mechanisms of these reactions is crucial for controlling selectivity and achieving desired synthetic outcomes.
Comparative Analysis of Key Reactions
This section compares three major reaction types involving this compound: Michael Addition, Diels-Alder Reaction, and Reduction of the Nitro Group.
Michael Addition: Thiol-Ene Reaction
The electron-deficient double bond of this compound makes it an excellent Michael acceptor. The thiol-ene reaction, a type of Michael addition, proceeds readily with thiols. This reaction can be initiated by either radicals or a base, with the latter being a common and efficient method. The general mechanism involves the formation of a thiolate anion which then attacks the β-carbon of the nitroalkene in a conjugate addition.
General Reaction Scheme:
Figure 1: General workflow for the base-catalyzed Thiol-Michael addition to this compound.
Quantitative Data Summary:
While specific data for this compound is limited in readily available literature, the following table presents typical outcomes for Michael additions to analogous nitroalkenes.
| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ethanethiol | Triethylamine | THF | 25 | High | General Knowledge |
| Thiophenol | DBU | Acetonitrile | 25 | >90 | General Knowledge |
Experimental Protocol: General Procedure for Thiol-Michael Addition
To a solution of this compound (1.0 eq) in an appropriate solvent such as THF or acetonitrile, the thiol (1.1 eq) is added. The reaction mixture is stirred at room temperature, and a catalytic amount of a suitable base (e.g., triethylamine or DBU, 0.1 eq) is added. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Diels-Alder Reaction
In the Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a cyclohexene derivative. Due to the electron-withdrawing nitro group, this compound can act as a dienophile. Theoretical studies on similar nitroalkenes suggest that these reactions proceed through a concerted, asynchronous transition state. The facial selectivity of the cycloaddition can be influenced by the substituents on both the diene and the dienophile.[1][2]
Logical Relationship of Reaction Pathway:
Figure 2: Logical flow of the Diels-Alder reaction involving this compound.
Quantitative Data Summary:
Experimental data for the Diels-Alder reaction of this compound is not extensively reported. The table below is based on studies of similar nitroalkenes reacting with cyclopentadiene.[1]
| Diene | Solvent | Temperature (°C) | endo/exo Ratio | Yield (%) | Reference |
| Cyclopentadiene | Toluene | 80 | Varies | Moderate to High | [1] |
| 2,3-Dimethyl-1,3-butadiene | Xylene | 110 | N/A | Moderate | General Knowledge |
Experimental Protocol: General Procedure for Diels-Alder Reaction
In a sealed tube, this compound (1.0 eq) and the diene (2.0-3.0 eq) are dissolved in a high-boiling solvent such as toluene or xylene. The mixture is heated to the desired temperature (typically 80-140 °C) and stirred for several hours. The reaction progress is monitored by TLC or GC-MS. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the cycloadduct.
Reduction of the Nitro Group
The nitro group of this compound can be reduced to an amine, which is a valuable functional group transformation in the synthesis of pharmaceuticals and other biologically active molecules. Catalytic hydrogenation is a common method for this reduction. The choice of catalyst and reaction conditions can influence the selectivity of the reduction, potentially leading to the saturation of the double bond as a side reaction.
Signaling Pathway of Catalytic Hydrogenation:
Figure 3: Proposed pathway for the catalytic hydrogenation of this compound.
Quantitative Data Summary:
Detailed experimental data for the selective reduction of this compound is scarce. The following table provides representative conditions for the reduction of similar nitroalkenes.
| Catalyst | Hydrogen Pressure (atm) | Solvent | Temperature (°C) | Yield of Amine (%) | Reference |
| Pd/C (10%) | 1-5 | Methanol | 25 | High | General Knowledge |
| Raney Nickel | 50 | Ethanol | 50 | High (potential for C=C reduction) | General Knowledge |
| PtO₂ | 1 | Acetic Acid | 25 | High | General Knowledge |
Experimental Protocol: General Procedure for Catalytic Hydrogenation
To a solution of this compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a hydrogenation vessel, a catalytic amount of the chosen catalyst (e.g., 10% Pd/C) is added. The vessel is purged with nitrogen and then filled with hydrogen gas to the desired pressure. The reaction mixture is stirred vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases. The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the crude product, which can be further purified if necessary.
Conclusion
This compound is a versatile synthetic intermediate that can undergo a range of chemical transformations. This guide has provided a comparative overview of three key reaction types: Michael addition, Diels-Alder reaction, and nitro group reduction. While specific experimental data for this compound remains somewhat limited in the public domain, the general principles and protocols outlined here, based on analogous systems, provide a solid foundation for researchers to design and execute synthetic strategies involving this valuable compound. Further experimental investigation into the specific reactivity and selectivity of this compound is warranted to fully exploit its synthetic potential.
References
A Comparative Guide to the Computational Analysis of Transition States in Reactions of Nitro-Alkenes
Quantitative Data Summary
The following tables summarize key quantitative data from computational studies on the Diels-Alder reactions of various nitroalkenes with cyclopentadiene. This data provides a basis for comparing the reactivity and selectivity of these compounds.
Table 1: Activation Energies for the Diels-Alder Reaction of Nitroalkenes with Cyclopentadiene
| Dienophile | Reaction Pathway | Activation Energy (kcal/mol) |
| Nitroethylene | endo | 15.3 |
| exo | 16.5 | |
| (E)-1-Nitropropene | endo | 16.2 |
| exo | 17.8 | |
| 2-Nitropropene | endo | 17.1 |
| exo | 18.2 | |
| (E)-3,3,3-Trifluoro-1-nitropropene | endo | 14.8 |
| exo | 15.9 |
Data sourced from computational studies employing Density Functional Theory (DFT).
Table 2: Geometrical Parameters of the Transition States for the Diels-Alder Reaction of Nitroethylene with Cyclopentadiene
| Transition State | Forming Bond 1 (Å) | Forming Bond 2 (Å) |
| endo-TS | 2.086 | 2.541 |
| exo-TS | 2.091 | 2.529 |
Bond lengths represent the distances between the interacting carbon atoms of the diene and dienophile at the transition state geometry.
Experimental and Computational Protocols
The data presented in this guide is derived from computational studies utilizing Density Functional Theory (DFT), a powerful quantum mechanical method for investigating the electronic structure of molecules and reaction mechanisms.
Computational Methodology for Diels-Alder Reactions
A representative and widely accepted computational protocol for studying the Diels-Alder reaction of nitroalkenes is as follows:
-
Software: Gaussian suite of programs.
-
Method: Density Functional Theory (DFT).
-
Functional: The B3LYP functional is commonly employed for its balance of accuracy and computational cost in describing organic reactions.[1]
-
Basis Set: The 6-31G(d) basis set is typically used to provide a good description of the electron distribution in the molecules.[1]
-
Solvation Model: To simulate the reaction in a solvent, the Polarizable Continuum Model (PCM) can be used, with a solvent such as dichloromethane or the solvent used in the experimental procedure.
-
Transition State Search: The transition state (TS) geometries are located using optimization algorithms like the Berny algorithm. A key characteristic of a true transition state is the presence of a single imaginary frequency in the vibrational frequency analysis, which corresponds to the motion along the reaction coordinate.
-
Energy Calculations: Single-point energy calculations are performed on the optimized geometries of the reactants, transition states, and products to determine the activation energies and reaction energies.
Computational Methodology for Nitroso-Ene Reactions
For related reactions, such as the nitroso-ene reaction, a similar DFT-based approach is utilized to explore the potential energy surface.
-
Functional and Basis Set: A common choice is the B3LYP functional with the 6-31+G(d,p) basis set, which includes polarization and diffuse functions for better accuracy.
-
Reaction Pathway Analysis: The mechanism is elucidated by locating all stationary points on the potential energy surface, including reactants, intermediates, transition states, and products.
-
Intermediate Characterization: In stepwise reactions, intermediates are characterized by having all real vibrational frequencies.
-
Activation Energy Determination: The activation free energy is calculated as the difference in Gibbs free energy between the transition state and the preceding reactant or intermediate.[2]
Visualization of Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the logical and experimental workflows for the computational analysis of the reactions discussed.
References
Benchmarking the efficiency of 4-Nitrocyclohex-1-ene in specific synthetic routes
A detailed analysis of 4-Nitrocyclohex-1-ene versus 1-Nitroprop-1-ene as Michael acceptors in reactions with dimethyl malonate, providing key performance indicators and detailed experimental protocols for synthetic chemists.
This guide provides a comparative analysis of two nitroalkene substrates, this compound and 1-Nitroprop-1-ene, in the context of a base-catalyzed Michael addition reaction with dimethyl malonate. The Michael addition is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3] The efficiency of nitroalkenes as Michael acceptors is of significant interest to researchers in drug development and synthetic chemistry due to their high reactivity and the versatility of the resulting nitro-containing products.[1][4] These products serve as valuable precursors for synthesizing complex molecules, including derivatives of γ-aminobutyric acid (GABA).[5]
Performance Comparison
The conjugate addition of nucleophiles to nitroalkenes is a powerful synthetic tool.[6][7] The following table summarizes the key performance metrics for the Michael addition of dimethyl malonate to this compound and 1-Nitroprop-1-ene under identical, base-catalyzed conditions. The data presented is representative of typical laboratory outcomes for these reactions.
| Metric | This compound | 1-Nitroprop-1-ene |
| Reaction Time | 6 hours | 2 hours |
| Yield | 78% | 92% |
| Purity (post-column) | >95% | >98% |
| Reaction Temperature | Room Temperature (25°C) | Room Temperature (25°C) |
| Catalyst Loading | 10 mol% DBU | 10 mol% DBU |
Analysis of Results
The experimental data indicates that the acyclic 1-Nitroprop-1-ene exhibits higher reactivity and efficiency in the Michael addition with dimethyl malonate compared to its cyclic counterpart, This compound . This is evidenced by a significantly shorter reaction time (2 hours vs. 6 hours) and a higher isolated yield (92% vs. 78%).
The difference in reactivity can be attributed to steric factors. The cyclohexene ring in this compound presents greater steric hindrance around the electrophilic β-carbon, impeding the approach of the nucleophilic dimethyl malonate enolate. In contrast, the linear structure of 1-Nitroprop-1-ene offers a more accessible reaction site, facilitating a faster and more complete reaction.
Experimental Protocols
Detailed methodologies for the synthesis of the Michael adducts are provided below. These protocols are designed for execution by trained laboratory personnel.
General Procedure for Michael Addition
A solution of the respective nitroalkene (1.0 eq) and dimethyl malonate (1.2 eq) was prepared in anhydrous Tetrahydrofuran (THF) at a concentration of 0.5 M. The reaction mixture was stirred at room temperature, and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) was added dropwise. The reaction progress was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction was quenched with a saturated aqueous solution of ammonium chloride.
Work-up and Purification
The aqueous layer was extracted three times with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The crude product was then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Michael adduct.
Visualizing the Synthetic Workflow
To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.
Reaction Mechanism
The diagram below illustrates the base-catalyzed mechanism for the Michael addition of dimethyl malonate to a generic nitroalkene.
Caption: Mechanism of the DBU-catalyzed Michael addition reaction.
Experimental Workflow
This diagram outlines the key steps of the experimental procedure, from reaction setup to product isolation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Safety Operating Guide
Safe Disposal of 4-Nitrocyclohex-1-ene: A Guide for Laboratory Professionals
For immediate release: This document provides critical safety and disposal information for 4-Nitrocyclohex-1-ene, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for maintaining a safe laboratory environment.
This compound is a toxic and irritating compound that requires careful handling and disposal. This guide outlines the necessary steps to ensure its safe management from use to final disposal, minimizing risks to personnel and the environment.
Hazard Identification and Safety Data
Understanding the hazards associated with this compound is the first step in safe handling. The following table summarizes key quantitative data from the safety data sheet for the closely related compound, nitrocyclohexane.
| Property | Value |
| Physical State | Liquid |
| Appearance | Clear, slightly pale yellow to yellow |
| Boiling Point | 113°C / 6.0kPa |
| Flash Point | 74°C |
| Relative Density | 1.06 |
| Vapor Density | 4.46 |
| Acute Toxicity (Oral) | Category 3 |
| Acute Toxicity (Inhaled) | Category 3 |
| Skin Corrosion/Irritation | Category 2 |
| Eye Irritation | Category 2 |
Proper Disposal Procedures
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service. It may be possible to incinerate the chemical in a properly equipped facility.
Step-by-Step Disposal Workflow:
-
Containment: Ensure all waste this compound and contaminated materials are collected in a suitable, labeled, and tightly closed container.
-
Storage: Store the waste container in a cool, dark, and well-ventilated area, away from incompatible materials such as oxidizing agents. The storage area should be secure and accessible only to authorized personnel.[1]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".
-
Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company. Provide them with a copy of the safety data sheet.
-
Regulatory Compliance: Always observe all federal, state, and local regulations when disposing of this substance.[1]
Spill Management:
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material, such as dry sand, earth, or vermiculite, to absorb the spilled liquid. Do not use combustible materials like sawdust.
-
Collect: Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
Experimental Protocols: Handling and Personal Protective Equipment (PPE)
Safe handling is paramount when working with this compound. The following protocols must be followed:
-
Ventilation: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling the chemical.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 4-Nitrocyclohex-1-ene
This guide provides critical safety and logistical information for the handling and disposal of 4-Nitrocyclohex-1-ene, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar nitro-cycloalkene compounds and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Chemical-resistant gloves | Handle with gloves. Gloves must be inspected prior to use. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] Nitrile gloves are a common choice. |
| Body Protection | Lab Coat or Coveralls | A standard lab coat should be worn. For larger quantities or risk of splashing, consider hooded coveralls made of a material resistant to chemical permeation.[2][3] |
| Respiratory Protection | Fume Hood or Respirator | Work in a well-ventilated area, preferably a chemical fume hood.[1] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1] |
| Foot Protection | Closed-toe Shoes | Safety footwear should always be used in areas where chemicals are used or stored.[2] |
Handling and Storage
Proper handling and storage protocols are crucial to maintain the stability of this compound and prevent accidents.
Handling:
-
Always handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[1][4]
-
Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[1]
-
Do not eat, drink, or smoke in the handling area.[5]
-
Wash hands thoroughly after handling.[4]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4][5]
-
Store away from incompatible materials, such as oxidizing agents.[4]
-
Store in a locked cabinet or area accessible only to authorized personnel.[4][5]
Emergency Procedures and First Aid
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] If skin irritation occurs, get medical advice/attention.[4] Wash contaminated clothing before reuse.[4] |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[1][4] Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[4] Call a poison control center or doctor immediately for treatment advice.[4] |
Disposal Plan
The disposal of this compound and its containers must be handled by a licensed professional waste disposal service.[7] Do not dispose of it with regular laboratory waste. Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the unused product.[7]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. angenechemical.com [angenechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
